sulfo-SPDB-DM4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJLJPQSHWOFQD-KRXLDPNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63ClN4O17S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sulfo-SPDB-DM4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, sulfo-SPDB-DM4. This system combines the cytotoxic potency of the maytansinoid derivative DM4 with the cleavable disulfide linker, sulfo-SPDB, to enable targeted delivery of the therapeutic agent to cancer cells.
Introduction to this compound
This compound is a critical component in the development of next-generation antibody-drug conjugates. It comprises two key functional units:
-
Sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate with a sulfo group): A bifunctional linker designed for stable conjugation to a monoclonal antibody and subsequent cleavage within the target cell. The disulfide bond within the SPDB linker is susceptible to reduction in the intracellular environment.[1][2] The addition of a sulfo group enhances the water solubility of the linker, facilitating its use in aqueous conjugation reactions.[3]
-
DM4 (Ravtansine): A potent maytansinoid and microtubule-disrupting agent.[4][5] As the cytotoxic payload, DM4 induces cell cycle arrest and apoptosis upon release within the cancer cell.[4][6]
The synergistic design of this compound aims to create a highly stable ADC in systemic circulation, minimizing off-target toxicity, while ensuring efficient and targeted release of the potent cytotoxic payload within the tumor microenvironment.[3][7]
Overall Mechanism of Action
The therapeutic action of an ADC utilizing the this compound system is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
-
Circulation and Targeting: Following administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.[3][8] The stability of the sulfo-SPDB linker is crucial during this phase to prevent premature release of the DM4 payload.[2][7]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[8][9]
-
Intracellular Trafficking and Payload Release: The internalized ADC is trafficked through the endosomal-lysosomal pathway. Within the reducing environment of the cell, particularly the high concentrations of glutathione (B108866) (GSH) in the cytoplasm, the disulfide bond within the sulfo-SPDB linker is cleaved.[7][10] This reductive cleavage releases the DM4 payload from the antibody.[1][8]
-
Cytotoxicity: Once liberated, the free DM4 can exert its cytotoxic effects. DM4 binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.[4][5][6] This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3][4]
-
Bystander Effect: A key feature of ADCs with cleavable linkers and membrane-permeable payloads like DM4 is the potential for a "bystander effect." After its release, the uncharged DM4 metabolite can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, thereby enhancing the overall anti-tumor efficacy.[9][11]
Data Presentation
Linker Stability
The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature payload release can lead to systemic toxicity, while a linker that is too stable may not efficiently release the drug at the target site. Disulfide linkers like SPDB are designed to be relatively stable in plasma but readily cleaved in the reducing intracellular environment.
| Linker Type | Linker Example | Stability Metric | Value in Human Plasma | Key Features |
| Disulfide | SPDB | Half-life (t½) | Variable; steric hindrance can increase stability | Cleaved by high intracellular glutathione concentrations.[7][12] |
| Maleimide (B117702) | Thioether | % Intact Conjugate | ~20% after 72 hours (labile site) | Susceptible to retro-Michael reaction leading to payload loss. |
| Sulfone | Phenyloxadiazole Sulfone | % Intact Conjugate | ~67% after 72 hours | Offers improved stability over traditional maleimide linkers.[8] |
Note: Direct comparison of linker stability can be challenging due to variations in experimental conditions, including the specific antibody, payload, and conjugation site.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count the antigen-positive and antigen-negative cells.
-
Seed the cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
ADC Treatment:
-
Prepare a series of dilutions of the this compound ADC and the unconjugated control antibody in complete cell culture medium.
-
Remove the medium from the cell plates and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a no-treatment control.
-
-
Incubation:
-
Incubate the plates for a duration appropriate for the mechanism of action of DM4 (typically 72-120 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (percentage viability vs. ADC concentration) and determine the IC50 value using a suitable software package.
-
Plasma Stability Assay
Objective: To evaluate the stability of the sulfo-SPDB linker in a this compound ADC in human plasma.
Materials:
-
This compound ADC
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Protein A or Protein G magnetic beads
-
LC-MS/MS system
Methodology:
-
ADC Incubation:
-
Dilute the this compound ADC to a final concentration (e.g., 100 µg/mL) in human plasma.
-
Prepare a control sample by diluting the ADC in PBS.
-
Incubate both samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Immediately freeze the collected samples at -80°C to stop any further degradation.
-
-
Sample Processing (Quantification of Released Payload):
-
Thaw the plasma samples on ice.
-
Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the released DM4.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free DM4.
-
-
Data Analysis:
-
Plot the concentration of released DM4 over time.
-
Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample.
-
Determine the half-life (t½) of the ADC in plasma.
-
ADC Internalization Assay
Objective: To quantify the internalization of a this compound ADC into antigen-positive cells using flow cytometry.
Materials:
-
Antigen-positive cells
-
Fluorescently labeled this compound ADC (e.g., conjugated with Alexa Fluor 488)
-
Unlabeled this compound ADC (for competition control)
-
Trypan blue or a similar quenching agent
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Harvest antigen-positive cells and resuspend them in cold PBS containing 1% BSA.
-
-
ADC Incubation:
-
Incubate the cells with the fluorescently labeled ADC at a predetermined concentration on ice for 30-60 minutes to allow for surface binding.
-
Include a control sample with a co-incubation of the fluorescently labeled ADC and an excess of unlabeled ADC to determine non-specific binding.
-
-
Internalization Induction:
-
Wash the cells with cold PBS to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete culture medium and incubate at 37°C to allow for internalization. Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Keep a control sample on ice (0-minute time point).
-
-
Quenching of Surface Fluorescence:
-
At each time point, place the cells on ice to stop internalization.
-
Add trypan blue to the cell suspension to quench the fluorescence of the surface-bound ADC.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population. The remaining fluorescence corresponds to the internalized ADC.
-
-
Data Analysis:
-
Calculate the percentage of internalization at each time point relative to the total surface-bound fluorescence at time 0 (without quenching).
-
Plot the internalization percentage over time.
-
Bystander Effect Assay
Objective: To assess the ability of a this compound ADC to induce bystander killing of antigen-negative cells in a co-culture system.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well cell culture plates
-
Fluorescence microscope or a high-content imaging system
Methodology:
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).
-
Include control wells with only antigen-negative cells.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with a concentration of the this compound ADC that is known to be highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (as determined from single-culture cytotoxicity assays).
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Imaging and Analysis:
-
At the end of the incubation period, acquire images of the wells using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of viable GFP-expressing antigen-negative cells in the ADC-treated co-culture wells and compare it to the untreated control wells.
-
-
Data Interpretation:
-
A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
-
Visualizations
Caption: Overall mechanism of action of a this compound ADC.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Caption: ADC internalization and payload release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sulfo-SPDB-DM4 Linker Chemistry and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. This technical guide provides a comprehensive overview of the sulfo-SPDB-DM4 linker-payload system, a technology employed in the development of next-generation ADCs.
The sulfo-SPDB linker is a chemically cleavable linker that utilizes a disulfide bond, designed to be stable in systemic circulation and undergo cleavage in the reducing environment of the tumor cell. This targeted release mechanism is crucial for minimizing off-target toxicity. The addition of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
The cytotoxic payload, DM4, is a potent maytansinoid, a class of antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[][2] The combination of the sulfo-SPDB linker and the DM4 payload offers a powerful tool for the selective delivery of a highly effective cytotoxic agent to cancer cells.
This guide will delve into the core chemistry of the this compound system, its stability profile, and provide detailed experimental protocols for its characterization.
Core Chemistry and Mechanism of Action
Chemical Structures
-
sulfo-SPDB Linker: N-succinimidyl-4-(2-pyridyldithio)-2-sulfobutanoate
-
DM4 Payload: N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine
Conjugation Chemistry
The sulfo-SPDB linker is a heterobifunctional crosslinker. One end contains an N-hydroxysuccinimide (NHS) ester which reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond. The other end features a pyridyldithio group, which reacts with a free thiol group on the DM4 payload to form a disulfide bond. The sulfonate group on the butanoate chain increases the water solubility of the linker.
References
The Critical Role of the Sulfo-SPDB Linker in Enhancing Antibody-Drug Conjugate Stability and Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the potential to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The linker, the molecular bridge connecting the antibody to the payload, is a critical determinant of an ADC's therapeutic index. Among the various linker technologies, the sulfo-SPDB linker has emerged as a key player, renowned for its ability to confer enhanced stability and hydrophilicity to ADCs. This technical guide delves into the core attributes of the sulfo-SPDB linker, its mechanism of action, and its impact on ADC stability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Sulfo-SPDB Linker: Structure and Mechanism of Action
The sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker is a cleavable disulfide linker designed for the conjugation of thiol-containing payloads to antibodies.[1] Its chemical structure incorporates several key features that contribute to its advantageous properties in ADC development.
Key Structural Features:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond.[2]
-
Disulfide Bond: This is the cleavable moiety of the linker. It remains relatively stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment of tumor cells, where the concentration of glutathione (B108866) is significantly higher.[][4]
-
Sulfo Group: The presence of a sulfonate group imparts increased water solubility to the linker and the resulting ADC.[][] This enhanced hydrophilicity can mitigate the tendency of hydrophobic ADCs to aggregate and be rapidly cleared from circulation.[][6]
The mechanism of payload release from a sulfo-SPDB-linked ADC is a multi-step process that ensures targeted drug delivery, as depicted in the signaling pathway below.
Upon administration, the ADC circulates in the bloodstream, where the stable sulfo-SPDB linker prevents premature payload release.[] The antibody component of the ADC then specifically binds to a tumor-associated antigen on the surface of a cancer cell.[] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.[4] The endosome subsequently fuses with a lysosome, exposing the ADC to the organelle's acidic environment and, more importantly, the high intracellular concentration of reducing agents like glutathione. This reductive environment facilitates the cleavage of the disulfide bond within the sulfo-SPDB linker, releasing the active cytotoxic payload (e.g., DM4) into the cytoplasm.[][4] The liberated payload can then bind to its intracellular target, such as tubulin, leading to cell cycle arrest and apoptosis.[][7]
Impact of the Sulfo-SPDB Linker on ADC Stability
The stability of the linker is a paramount consideration in ADC design, as it directly influences the therapeutic window. A linker that is too labile will release the payload prematurely, causing systemic toxicity, while a linker that is overly stable may not release the payload efficiently at the target site.[6] The sulfo-SPDB linker is engineered to strike a balance, offering high stability in circulation and efficient cleavage within the tumor cell.
Enhanced In Vivo Stability and Pharmacokinetics
The sulfo-SPDB linker contributes to a favorable pharmacokinetic profile for ADCs. Its stability in plasma minimizes the deconjugation of the payload, leading to a longer half-life of the intact ADC and reduced systemic exposure to the free toxin.[] This is in contrast to some earlier-generation disulfide linkers that were more susceptible to premature cleavage in the bloodstream.[8]
The addition of the hydrophilic sulfo group also plays a significant role in improving the pharmacokinetic properties of ADCs.[] By increasing the overall hydrophilicity of the conjugate, it can reduce the likelihood of aggregation and rapid clearance by the reticuloendothelial system, thereby extending the circulation time.[6]
Comparative Stability Data
Quantitative data from preclinical studies highlight the superior stability and efficacy of ADCs utilizing the sulfo-SPDB linker compared to other linker technologies, such as the non-cleavable SMCC linker.
| ADC Configuration | Linker Type | Animal Model | Key Stability/Pharmacokinetic Findings | Reference |
| CDH6-sulfo-SPDB-DM4 | Cleavable (Disulfide) | NSG Mice | Improved pharmacokinetic exposure of the total ADC compared to the SMCC-DM1 counterpart. | |
| CDH6-SMCC-DM1 | Non-cleavable (Thioether) | NSG Mice | Lower exposure of the intact ADC over time compared to the sulfo-SPDB-DM4 version. | |
| M9346A–sulfo-SPDB–[3H]DM4 | Cleavable (Disulfide) | CD-1 Mice | Demonstrates clearance from plasma over time, with the stability influenced by the drug-to-antibody ratio. | [] |
| ADC Configuration | Linker Type | Xenograft Model | Dosing | Efficacy Outcome | Reference |
| CDH6-sulfo-SPDB-DM4 | Cleavable (Disulfide) | OVCAR3 | 1.25, 2.5, and 5 mg/kg | Dose-dependent tumor regression; more potent than the SPDB-DM4 and SMCC-DM1 versions. | |
| CDH6-SPDB-DM4 | Cleavable (Disulfide) | OVCAR3 | 5 mg/kg | Tumor growth inhibition, but less effective than the this compound ADC. | |
| CDH6-SMCC-DM1 | Non-cleavable (Thioether) | OVCAR3 | 5 mg/kg | Less efficacious than the cleavable linker counterparts in this model. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and stability assessment of ADCs containing the sulfo-SPDB linker.
Synthesis of a this compound ADC
This protocol outlines the general steps for conjugating the this compound linker-payload to a monoclonal antibody.
References
- 1. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 4. njbio.com [njbio.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of DM4-Mediated Tubulin Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4, a potent maytansinoid, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs). Its efficacy lies in its ability to disrupt microtubule dynamics, a fundamental process for cell division, thereby leading to mitotic arrest and subsequent apoptosis in targeted cancer cells. This in-depth technical guide elucidates the core mechanism of DM4's interaction with tubulin, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to provide a comprehensive resource for researchers in oncology and drug development.
The Molecular Mechanism of Tubulin Inhibition by DM4
DM4 exerts its cytotoxic effects by directly targeting tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerizes to form microtubules. Microtubules are dynamic structures essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.
Binding to β-Tubulin: DM4, like other maytansinoids, binds to β-tubulin at or near the vinca (B1221190) alkaloid binding site. This interaction is non-covalent and has a high affinity. While the exact dissociation constant (Kd) for DM4 binding to tubulin is not extensively reported, studies on its close structural analog and cellular metabolite, S-methyl DM1, have shown a Kd of approximately 0.93 ± 0.2 µmol/L for its binding to soluble tubulin.[1]
Inhibition of Microtubule Polymerization: Upon binding to tubulin dimers, DM4 inhibits their polymerization into microtubules. This leads to a decrease in the overall microtubule polymer mass within the cell. The concentration of DM4 required to inhibit microtubule assembly by 50% (IC50) has been determined to be approximately 1.7 ± 0.4 μmol/L in in vitro assays.[2]
Suppression of Microtubule Dynamics: Perhaps more critically than the bulk inhibition of polymerization, DM4 potently suppresses microtubule dynamics at sub-nanomolar concentrations.[3] Microtubules are inherently dynamic structures, constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization) in a process termed "dynamic instability." This dynamism is crucial for the proper functioning of the mitotic spindle. DM4 disrupts this delicate balance by:
-
Suppressing both the rate and extent of microtubule shortening and growing. [4][5]
-
Decreasing the frequency of "catastrophes" (the switch from a growing to a shrinking state).[4][5]
-
Suppressing the rescue frequency (the switch from a shrinking to a growing state).[2]
This overall dampening of microtubule dynamics leads to the formation of a dysfunctional mitotic spindle, preventing proper chromosome segregation.
Quantitative Data on DM4 Activity
The following tables summarize the key quantitative parameters of DM4's activity, providing a basis for comparative analysis and experimental design.
Table 1: In Vitro Activity of DM4 and its Metabolites on Tubulin
| Parameter | Compound | Value | Reference |
| IC50 (Microtubule Polymerization) | DM4 | 1.7 ± 0.4 µmol/L | [2] |
| Dissociation Constant (Kd) for Tubulin Binding | S-methyl DM1 | 0.93 ± 0.2 µmol/L | [1] |
Table 2: Effect of Maytansinoids on Microtubule Dynamic Instability Parameters
| Parameter | Control | Maytansine (100 nmol/L) | S-methyl DM1 (100 nmol/L) | S-methyl DM4 (100 nmol/L) | Reference |
| Growth Rate (µm/min) | 12.9 ± 1.0 | 8.4 ± 0.7 (-35%) | 9.8 ± 0.8 (-24%) | Not Reported | [5] |
| Shortening Rate (µm/min) | 20.0 ± 2.3 | 13.0 ± 1.5 (-35%) | 8.8 ± 1.0 (-56%) | Not Reported | [5] |
| Catastrophe Frequency (events/min) | 2.3 ± 0.3 | 1.6 ± 0.2 (-30%) | 0.2 ± 0.1 (-91%) | Not Reported | [5] |
| Rescue Frequency (events/min) | 6.6 ± 0.5 | 4.0 ± 0.4 (-39%) | 3.6 ± 0.4 (-45%) | Not Reported | [5] |
| Dynamicity (µm/min) | 12.0 ± 0.6 | 6.6 ± 0.5 (-45%) | 1.9 ± 0.2 (-84%) | Suppressed by 73% | [3][4] |
Table 3: Cytotoxic Activity (IC50) of DM4 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 1 - 10 | [4] |
| A549 | Lung Cancer | Not specified, but active in the nanomolar range | [6] |
| HT-29 | Colorectal Cancer | Not specified, but active in the nanomolar range | [7] |
| PC-3 | Prostate Cancer | Not specified, but active in the nanomolar range | [7] |
| HepG2 | Liver Cancer | Not specified, but active in the nanomolar range | [7] |
| MCF-7 | Breast Cancer | Not specified, but active in the sub-nanomolar range | [5][8] |
Signaling Pathways and Cellular Consequences
The disruption of microtubule dynamics by DM4 triggers a cascade of cellular events, culminating in apoptosis.
Mitotic Arrest
By inhibiting the formation of a functional mitotic spindle, DM4 activates the Spindle Assembly Checkpoint (SAC) .[9][10] The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. It delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged activation of the SAC due to the persistent presence of a dysfunctional spindle leads to a sustained mitotic arrest.[11]
Figure 1: Logical flow of DM4 inducing mitotic arrest.
Apoptosis Induction
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key signaling events include:
-
Activation of c-Jun N-terminal Kinase (JNK): Sustained mitotic arrest leads to the activation of the JNK signaling pathway.[1][12][13]
-
Phosphorylation of Bcl-2 Family Proteins: JNK and other mitotic kinases can phosphorylate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 itself.[14][15][16] This phosphorylation can inactivate their protective function, tipping the cellular balance towards apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The inactivation of anti-apoptotic Bcl-2 proteins and the activation of pro-apoptotic members (e.g., Bax, Bak) lead to MOMP and the release of cytochrome c from the mitochondria.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of the caspase cascade (caspase-9 and caspase-3), leading to the execution of apoptosis.
Figure 2: Downstream apoptosis signaling from mitotic arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DM4.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of DM4 on the polymerization of purified tubulin in a cell-free system.
Workflow:
Figure 3: Workflow for in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a 100 mM stock solution of GTP in water.
-
Prepare serial dilutions of DM4 in an appropriate solvent (e.g., DMSO) and then further dilute in polymerization buffer.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the tubulin solution, polymerization buffer, and the desired concentrations of DM4 or vehicle control.
-
The final reaction volume is typically 100 µL.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the rate of polymerization from the initial linear phase of the curve.
-
Calculate the percentage of inhibition for each DM4 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DM4 concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with DM4.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spindle assembly checkpoint-dependent mitotic delay is required for cell division in absence of centrosomes [elifesciences.org]
- 10. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic framework of spindle assembly checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Mitotic arrest and JNK-induced proteasomal degradation of FLIP and Mcl-1 are key events in the sensitization of breast tumor cells to TRAIL by antimicrotubule agents | Semantic Scholar [semanticscholar.org]
- 13. Mitotic arrest and JNK-induced proteasomal degradation of FLIP and Mcl-1 are key events in the sensitization of breast tumor cells to TRAIL by antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
A Technical Guide to SPDB and Sulfo-SPDB Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural differences between N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) and its sulfonated counterpart, sulfo-SPDB. Both are pivotal heterobifunctional crosslinkers in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a detailed comparison of their chemical properties, experimental protocols for their use, and visualizations of their structures and relevant biological pathways.
Core Structural and Functional Differences
SPDB and sulfo-SPDB are both cleavable linkers that connect a targeting moiety, such as a monoclonal antibody, to a payload, typically a cytotoxic drug. The key structural distinction lies in the presence of a sulfonate (-SO₃⁻) group on the succinimidyl ring of sulfo-SPDB. This seemingly minor modification has significant implications for the physicochemical properties and performance of the resulting bioconjugate.
SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) is a more hydrophobic linker. Its structure consists of an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the side chain of lysine (B10760008) residues on an antibody), and a pyridyldithio group, which reacts with sulfhydryl groups to form a disulfide bond. This disulfide bond is cleavable under the reducing conditions found within a target cell, releasing the payload.
Sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) incorporates a sulfonate group, which imparts increased hydrophilicity to the linker.[1][] This increased water solubility can be advantageous in several ways. It can improve the solubility of the entire ADC, which is particularly beneficial when working with hydrophobic payloads, potentially reducing aggregation and improving the pharmacokinetic profile.[][] The enhanced hydrophilicity of sulfo-SPDB may also contribute to a wider therapeutic window for the resulting ADC.[4]
Below is a diagram illustrating the chemical structures of SPDB and sulfo-SPDB.
References
The Strategic Advantage of Sulfonated SPDB Linkers in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that synergize the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The lynchpin of this powerful combination is the chemical linker, a component whose design critically influences the stability, efficacy, and overall therapeutic index of the ADC. Among the diverse array of linker technologies, the sulfonated N-succinimidyl 4-(2-pyridyldithio)butyrate (sSPDB) linker has emerged as a key innovation, offering distinct advantages over its non-sulfonated counterpart. This technical guide provides an in-depth exploration of the core benefits of utilizing a sulfonated SPDB linker in ADC development, complete with experimental methodologies and logical workflows.
Core Advantages of Sulfonation in SPDB Linkers
The primary motivation for incorporating a sulfonate group into the SPDB linker framework is to enhance its hydrophilicity.[1][2] This seemingly simple modification imparts a cascade of beneficial properties to the entire ADC molecule, addressing several challenges associated with the conjugation of hydrophobic payloads to large antibody structures.
Enhanced Aqueous Solubility and Reduced Aggregation
Many potent cytotoxic drugs used in ADCs are inherently hydrophobic. When conjugated to an antibody, particularly at higher drug-to-antibody ratios (DAR), this hydrophobicity can lead to the formation of aggregates.[1] ADC aggregation is a critical quality attribute to control, as it can lead to diminished efficacy, altered pharmacokinetic profiles, and potential immunogenicity. The introduction of a negatively charged sulfonate group significantly increases the water solubility of the linker-payload complex, thereby mitigating the propensity for aggregation and ensuring a more homogenous and stable ADC formulation.[]
Improved Pharmacokinetics and Therapeutic Index
The overall hydrophilicity of an ADC plays a crucial role in its pharmacokinetic (PK) behavior. Highly hydrophobic ADCs are more prone to rapid clearance from circulation through mechanisms such as uptake by the reticuloendothelial system. By increasing the hydrophilic character of the ADC, the sulfonated SPDB linker can contribute to a longer plasma half-life and increased tumor exposure.[1][2] This improved PK profile can translate to a wider therapeutic window, allowing for effective tumor cell killing at doses that are better tolerated by the patient.
Enhanced Conjugation Efficiency
The improved aqueous solubility of the sulfonated linker can also facilitate the conjugation process itself.[] Bioconjugation reactions are typically performed in aqueous buffer systems to maintain the integrity of the antibody. A more water-soluble linker-payload derivative can lead to more efficient and consistent conjugation reactions, potentially resulting in higher yields and a more controlled and reproducible DAR.
Mechanism of Action: A Disulfide-Based Cleavage Strategy
The fundamental mechanism of action of the SPDB linker, both in its sulfonated and non-sulfonated forms, relies on the presence of a disulfide bond. This bond is relatively stable in the systemic circulation but is susceptible to cleavage in the reducing environment of the target cell.[]
The intracellular milieu, particularly the cytoplasm, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the bloodstream.[] Upon internalization of the ADC into the target tumor cell, this reducing environment facilitates the cleavage of the disulfide bond within the sSPDB linker, leading to the release of the active cytotoxic payload. This targeted release mechanism is crucial for minimizing off-target toxicity to healthy tissues.[]
Data Presentation: Comparative Properties of SPDB and sSPDB Linkers
While direct, head-to-head quantitative comparisons of SPDB and sulfo-SPDB linkers are not extensively available in publicly accessible literature, the qualitative advantages of sulfonation are well-documented. The following table summarizes the expected impact of sulfonation on key linker properties based on established principles of bioconjugation and ADC development.
| Property | Standard SPDB Linker | Sulfonated SPDB (sSPDB) Linker | Rationale for Improvement with Sulfonation |
| Aqueous Solubility | Lower | Higher | The negatively charged sulfonate group increases polarity and interaction with water molecules.[] |
| Propensity for Aggregation | Higher (especially with hydrophobic payloads and high DAR) | Lower | Increased hydrophilicity of the linker-payload mitigates the tendency for non-specific hydrophobic interactions between ADC molecules.[1] |
| Plasma Stability | Generally stable | Expected to be comparable or slightly altered | The core disulfide bond's stability is primarily influenced by steric hindrance and the surrounding chemical environment, which is minimally affected by the distal sulfonate group. |
| Conjugation Efficiency | Good | Potentially Enhanced | Improved solubility of the linker-payload in aqueous conjugation buffers can lead to more efficient reactions.[] |
| Pharmacokinetic Profile | May exhibit faster clearance due to hydrophobicity | Potentially improved half-life and tumor exposure | Increased hydrophilicity can reduce non-specific uptake and clearance mechanisms.[1][2] |
Experimental Protocols
The following protocols provide a generalized framework for the conjugation of a drug-linker containing a sulfonated SPDB moiety to a monoclonal antibody and for assessing the stability of the resulting ADC.
Protocol 1: Antibody-Drug Conjugation with a sulfo-SPDB Linker
This protocol outlines the steps for conjugating a thiol-containing payload activated with a sulfo-SPDB linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
sulfo-SPDB-activated payload (e.g., sulfo-SPDB-DM4) dissolved in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer (e.g., PBS).
-
Quenching reagent (e.g., excess L-lysine).
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in a buffer free of primary amines (e.g., Tris) that could compete with the conjugation reaction. If necessary, perform a buffer exchange into PBS.
-
Adjust the antibody concentration to a working range of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the sulfo-SPDB-activated payload solution to the antibody solution with gentle mixing. A typical molar excess of the linker-payload to the antibody is between 5 and 20-fold, depending on the desired DAR.
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum (typically <10% v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-lysine, to a final concentration of approximately 50 mM to react with any unreacted sulfo-SPDB linker.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and other reaction components using either SEC or TFF.
-
For SEC, use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) and elute with a suitable storage buffer (e.g., PBS).
-
For TFF, use a membrane with an appropriate molecular weight cutoff (e.g., 30 kDa) and perform diafiltration against the desired storage buffer.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard method such as UV-Vis spectrophotometry at 280 nm.
-
Determine the average DAR by measuring the absorbance of the payload at its specific wavelength and applying the Beer-Lambert law, or by using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a method to evaluate the stability of the disulfide linker in an ADC when incubated in plasma.
Materials:
-
Purified ADC.
-
Human or animal plasma.
-
Incubator at 37°C.
-
Analytical method for quantifying the intact ADC and/or released payload (e.g., ELISA, HIC-HPLC, LC-MS).
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration in plasma (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw aliquots of the plasma-ADC mixture.
-
Immediately stop any further degradation by freezing the samples at -80°C or by adding a quenching solution if appropriate for the downstream analytical method.
-
-
Analysis:
-
Analyze the samples to determine the concentration of the intact ADC or the amount of released payload.
-
For ELISA-based methods, one antibody can be used to capture the ADC and another, conjugated to a reporter enzyme, to detect the payload.
-
For chromatography-based methods, the ADC may need to be purified from the plasma matrix before analysis.
-
-
Data Interpretation:
-
Plot the percentage of intact ADC remaining over time to determine the stability profile and calculate the in vitro plasma half-life of the ADC.
-
Visualizing the Workflow and Mechanisms
To further elucidate the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the general workflow for ADC production and the cleavage mechanism of a disulfide linker.
Caption: A generalized workflow for the production of an antibody-drug conjugate.
Caption: Intracellular cleavage of a disulfide-based linker like sSPDB.
Conclusion
The incorporation of a sulfonate group into the SPDB linker represents a significant advancement in ADC technology. The resulting sSPDB linker offers enhanced hydrophilicity, which translates into reduced aggregation, potentially improved pharmacokinetics, and more efficient conjugation processes. These advantages contribute to the development of more stable, effective, and safer antibody-drug conjugates. As the field of targeted therapeutics continues to evolve, the rational design of linkers, exemplified by the development of sulfonated variants, will remain a cornerstone of innovation, enabling the full potential of ADCs to be realized in the fight against cancer.
References
An In-Depth Technical Guide to the Cleavable Disulfide Linker Mechanism in Sulfo-SPDB-DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Among the various linker technologies, cleavable linkers are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within cancer cells.
This technical guide provides a comprehensive overview of the mechanism of the cleavable disulfide linker in the context of Sulfo-SPDB-DM4, a widely used linker-payload combination in ADC development. Sulfo-SPDB is a disulfide-containing linker, and DM4 is a potent maytansinoid microtubule inhibitor. The guide will delve into the core mechanism of disulfide cleavage, present available quantitative data, detail relevant experimental protocols, and provide visualizations to elucidate key pathways and workflows.
The Core Mechanism: Glutathione-Mediated Cleavage of the Sulfo-SPDB Disulfide Linker
The therapeutic efficacy of an ADC utilizing the this compound system hinges on the differential reductive potential between the extracellular environment and the intracellular milieu of cancer cells. The disulfide bond within the Sulfo-SPDB linker is engineered to remain stable in the bloodstream, preventing premature release of the highly toxic DM4 payload and minimizing off-target toxicity.[1]
The key to the intracellular release of DM4 is the significantly higher concentration of glutathione (B108866) (GSH), a tripeptide thiol, within the cytoplasm of cells compared to the blood plasma.[][3] The intracellular concentration of GSH is in the millimolar (mM) range, whereas in the plasma, it is in the micromolar (µM) range. This steep concentration gradient is the primary driver for the selective cleavage of the disulfide bond.
The process unfolds in a series of steps:
-
Circulation and Targeting: The ADC circulates through the bloodstream, where the Sulfo-SPDB linker remains largely intact due to the low concentration of reducing agents. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.[4]
-
Intracellular Cleavage: Within the cell, the ADC is exposed to the high intracellular concentration of glutathione. GSH acts as a reducing agent, attacking the disulfide bond in the Sulfo-SPDB linker. This thiol-disulfide exchange reaction cleaves the linker, liberating the DM4 payload from the antibody.[] The sulfonation of the SPDB linker enhances its water solubility, which can improve the pharmacokinetic properties of the ADC.[5]
-
Cytotoxic Effect: Once released, the free DM4, a potent maytansinoid, can exert its cytotoxic effect. DM4 inhibits tubulin polymerization, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death) of the cancer cell.[6]
The steric hindrance around the disulfide bond in the SPDB linker can be modulated to fine-tune the kinetics of this release, balancing the need for stability in circulation with efficient payload delivery within the target cell.[1]
Data Presentation
The following tables summarize available quantitative data related to the stability and efficacy of ADCs utilizing disulfide linkers, with a focus on this compound where data is available. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, cell line, and drug-to-antibody ratio (DAR).
Table 1: In Vitro Plasma Stability of Disulfide-Linked ADCs
| ADC Construct | Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC / DAR | Reference |
| Trastuzumab-vc-MMAE | Val-Cit (Peptide) | Rat | 7 | ~25% (payload remaining) | [7] |
| Generic ADC | Disulfide | Not Specified | Not Specified | Moderate to High Stability | [4] |
| Ab095–vc–MMAE | Val-Cit (Peptide) | Human | 6 | >99% (payload remaining) | [8] |
| Ab095–vc–MMAE | Val-Cit (Peptide) | Rat | 6 | ~97.5% (payload remaining) | [8] |
Table 2: In Vitro Cytotoxicity of DM4-Containing ADCs
| ADC (Target) | Linker | Cell Line | IC50 (ng/mL) |
| Anti-CanAg-DM4 | SPDB (Disulfide) | CanAg-positive tumor cells | Superior efficacy to thioether linker |
| Mirvetuximab soravtansine (B3322474) (FRα) | This compound | FRα-positive ovarian cancer cells | Potent antitumor effects |
| Generic ADC (HER2) | Thailanstatin | N87 (High HER2) | 13 - 43 |
| Generic ADC (HER2) | Thailanstatin | MDA-MB-361-DYT2 (Moderate HER2) | 25 - 80 (for DAR >3.5) |
| Generic ADC (HER2) | Thailanstatin | MDA-MB-453, JIMT1 (Low-Moderate HER2) | DAR-dependent |
Note: IC50 values are highly dependent on the target antigen expression levels of the cell line and the drug-to-antibody ratio (DAR) of the ADC.[9]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of ADCs. The following are representative protocols for key assays used to evaluate the performance of ADCs with cleavable disulfide linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload release in plasma from different species.
Materials:
-
Test ADC (with this compound)
-
Control ADC (with a stable, non-cleavable linker, if available)
-
Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoprecipitation
-
Reducing agent (e.g., DTT or TCEP)
-
LC-MS/MS system
Procedure:
-
ADC Incubation:
-
Thaw plasma at 37°C.
-
Spike the test ADC into the plasma of each species to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
Aliquot samples for each time point (e.g., 0, 6, 24, 48, 96, 144 hours).
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At each designated time point, remove the corresponding aliquots and immediately store them at -80°C to stop the reaction.
-
-
Sample Analysis (Quantification of Released Payload):
-
Thaw the plasma samples.
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the released DM4 by LC-MS/MS.
-
-
Sample Analysis (Intact ADC Analysis and DAR Determination):
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma matrix using Protein A or G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates payload loss.
-
-
Data Analysis:
-
Plot the concentration of released DM4 and the average DAR as a function of time for each plasma species.
-
Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR.
-
Protocol 2: In Vitro Glutathione-Mediated Cleavage Assay
Objective: To determine the rate of DM4 release from the ADC in the presence of glutathione.
Materials:
-
Test ADC (with this compound)
-
Glutathione (GSH) stock solution
-
PBS, pH 7.4
-
Quenching solution (e.g., N-ethylmaleimide)
-
Analytical HPLC or LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the ADC in PBS.
-
Initiate the cleavage reaction by adding GSH to a final concentration that mimics the intracellular environment (e.g., 1-10 mM).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding a quenching solution to react with excess GSH.
-
-
Sample Analysis:
-
Analyze the samples by reversed-phase HPLC or LC-MS to separate and quantify the intact ADC, cleaved payload (DM4), and any intermediates.
-
-
Data Analysis:
-
Plot the concentration of the released DM4 as a function of time.
-
Calculate the initial rate of cleavage and the half-life of the linker under these conditions.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of the ADC on target antigen-positive and -negative cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test ADC (with this compound) and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight to allow the cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC and the control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control antibody dilutions.
-
Include wells with untreated cells as a control.
-
Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable curve-fitting software.
-
Conclusion
The this compound linker-payload system exemplifies a sophisticated approach in ADC design, leveraging the distinct reductive potential of the intracellular environment for targeted drug release. The disulfide bond in the Sulfo-SPDB linker provides a balance of stability in circulation and efficient cleavage within cancer cells, mediated by the high intracellular concentration of glutathione. This mechanism ensures that the potent cytotoxic agent, DM4, is delivered specifically to the tumor site, thereby enhancing the therapeutic window and minimizing systemic toxicity.
A thorough understanding of the cleavage mechanism, supported by robust quantitative data from well-defined experimental protocols, is paramount for the successful development and optimization of ADCs employing this technology. Further research to generate more specific quantitative data on the cleavage kinetics and plasma stability of this compound will continue to refine our understanding and guide the design of next-generation antibody-drug conjugates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 3. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Sulfo-SPDB-DM4 for Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the sulfo-SPDB-DM4 antibody-drug conjugate (ADC) linker-payload system, a critical tool in the development of targeted cancer therapies. This compound combines the potent microtubule-disrupting agent DM4 with a chemically advanced linker system designed for stability in circulation and efficient intracellular drug release. This document details its mechanism of action, presents key quantitative data, outlines essential experimental protocols, and visualizes the underlying biological and experimental workflows.
Core Concepts: The this compound System
The this compound conjugate is comprised of three key components: a monoclonal antibody (mAb), the sulfo-SPDB linker, and the cytotoxic payload, DM4.[1] The mAb provides specificity, targeting tumor-associated antigens on the surface of cancer cells.[1] The sulfo-SPDB linker is a disulfide-containing linker designed for stability in the bloodstream, minimizing premature release of the toxic payload.[] The addition of a sulfo group enhances the water solubility of the linker, which can improve conjugation efficiency and the pharmacokinetic properties of the resulting ADC.[] Once the ADC is internalized by the target cancer cell, the disulfide bond of the linker is cleaved in the reducing environment of the cell, releasing the active DM4 payload.[3]
DM4 is a highly potent maytansinoid derivative that acts as a tubulin inhibitor.[4] By binding to tubulin, DM4 disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division.[5][6] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6]
Data Presentation: Efficacy and Potency of this compound ADCs
The efficacy of ADCs utilizing the this compound system has been demonstrated in various preclinical models. The following tables summarize key quantitative data from in vitro cytotoxicity assays and in vivo xenograft studies.
Table 1: In Vitro Cytotoxicity of this compound ADCs in Human Cancer Cell Lines
| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Folate Receptor α (FRα) | END(K)265 | Endometrial | ~10 | [7] |
| Folate Receptor α (FRα) | END(K)202 | Endometrial | ~30 | [7] |
| Folate Receptor α (FRα) | High FRα USC PDX | Uterine Serous | ~100 | [7][8] |
| Folate Receptor α (FRα) | IGROV-1 | Ovarian | Synergistic with carboplatin/doxorubicin | [9] |
| Cadherin-6 (CDH6) | OVCAR-3 | Ovarian | Potent (specific value not stated) | [10] |
| EpCAM | HCT-15 (MDR) | Colon | Cytotoxic (specific value not stated) | [11] |
| EpCAM | HT-29 | Colon | Cytotoxic (specific value not stated) | [11] |
Table 2: In Vivo Efficacy of a Folate Receptor α-Targeting this compound ADC (IMGN853)
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| END(K)265 (FRα 2+) | Endometrial | Not specified | Complete tumor resolution | [7] |
| BIO(K)1 (FRα 2+) | Uterine Serous PDX | Not specified | 2-fold increase in median survival | [7] |
| OV-90 | Ovarian | IMGN853 + bevacizumab | Significant regressions and complete responses | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in research and development. The following sections provide step-by-step protocols for key experimental procedures.
Protocol 1: Antibody Conjugation with this compound
This protocol outlines the conjugation of a monoclonal antibody to this compound via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Quenching solution (e.g., 100 mM glycine)
-
Purification column (e.g., Sephadex G25)
-
Spectrophotometer
-
HIC-HPLC system
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into a non-amine-containing buffer like PBS using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
-
This compound Preparation:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC from unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G25) pre-equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using the methods described in Protocol 2.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC)-HPLC.
A. By UV-Vis Spectrophotometry:
-
Measure the absorbance of the ADC solution at 252 nm (λmax for DM4) and 280 nm (λmax for the antibody).
-
Calculate the concentration of the drug and the antibody using their respective molar extinction coefficients (ε) and the Beer-Lambert law.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
B. By HIC-HPLC:
-
System Setup:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Analysis:
-
Inject the ADC sample onto the equilibrated column.
-
Elute with a gradient of increasing Mobile Phase B to separate the different drug-loaded species (DAR 0, 2, 4, 6, 8).
-
Monitor the elution profile at 280 nm.
-
-
Calculation:
-
Integrate the peak areas for each species.
-
The average DAR is calculated as the weighted average of the peak areas, where each peak is multiplied by its corresponding number of conjugated drugs.
-
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Replace the medium in the wells with the ADC dilutions and control medium.
-
Incubate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the antitumor activity of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the planned dosing schedule (e.g., a single dose or multiple doses).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Excise tumors for weighing and further analysis (e.g., immunohistochemistry for biomarkers of apoptosis).
-
Plot mean tumor volume over time for each group to assess antitumor efficacy.
-
Mandatory Visualizations
Signaling Pathway: DM4-Induced Apoptosis
Caption: Mechanism of action of a this compound ADC leading to apoptosis.
Experimental Workflow: ADC Development and Evaluation
Caption: General workflow for the synthesis and evaluation of a this compound ADC.
Logical Relationship: ADC Internalization and Payload Release
Caption: Step-wise process of ADC internalization and intracellular payload release.
References
- 1. researchgate.net [researchgate.net]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
The Cytotoxic Power of Maytansinoid DM4: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxicity of maytansinoid DM4 (ravtansine), a potent microtubule-disrupting agent, in various cancer cell lines. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action of DM4, presents quantitative cytotoxicity data, outlines key experimental protocols, and visualizes the critical signaling pathways involved in its anticancer activity.
Introduction: The Role of DM4 in Targeted Cancer Therapy
Maytansinoid DM4 is a synthetic derivative of maytansine, a natural product that exhibits powerful anti-mitotic properties.[1] Due to its high cytotoxicity, DM4 is a favored payload for antibody-drug conjugates (ADCs), a class of biopharmaceuticals designed to deliver potent anticancer agents directly to tumor cells while minimizing systemic toxicity.[2][3] In this context, DM4 is chemically linked to a monoclonal antibody that targets a tumor-specific antigen. Upon binding to the target cancer cell, the ADC is internalized, and DM4 is released, where it can then exert its cytotoxic effects.[4]
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
The primary mechanism of action of DM4 is the inhibition of tubulin polymerization.[4] By binding to tubulin, the fundamental protein subunit of microtubules, DM4 disrupts the dynamic assembly and disassembly of these critical cytoskeletal components.[5] This interference has profound consequences for rapidly dividing cancer cells:
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[2][3]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers a cellular stress response that culminates in programmed cell death, or apoptosis.[2][3] This process, primarily mediated by the intrinsic apoptotic pathway, ensures the elimination of the compromised cancer cell.
The following diagram illustrates the general mechanism of a DM4-containing ADC.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of DM4 required to inhibit the growth of 50% of a cancer cell population. DM4 consistently demonstrates high potency, with IC50 values typically in the picomolar to low nanomolar range.[6]
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Breast Cancer | SK-BR-3 | 0.3 - 0.4 | [5] |
| Various | Sensitive Cell Lines | 0.03 - 0.06 | [6] |
| Acute Myeloid Leukemia (AML) | MOLM-14, MV-4-11 | 1 - 10 (as an anti-CD123 ADC) |
Note: The data presented are from different studies, and experimental conditions may vary. The potency of maytansinoids can be significantly influenced by the specific cancer cell line and the experimental setup. Direct comparison of IC50 values should be made with caution.[2]
Experimental Protocols
Accurate assessment of DM4's cytotoxic activity requires robust and well-defined experimental protocols. The following sections detail standard methodologies for evaluating cell viability, cell cycle distribution, and apoptosis induction.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DM4 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of DM4 in complete medium. Remove the overnight medium from the wells and add 100 µL of the DM4 dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest DM4 concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium (B1200493) iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[7]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Fixation: Resuspend the cells and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide is used as a viability dye to identify cells with compromised membrane integrity (late apoptotic/necrotic cells).[8]
Materials:
-
Treated and control cells
-
1X Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells, including the culture supernatant which may contain apoptotic bodies.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within one hour. Differentiate cell populations:
-
Viable: Annexin V-negative and PI-negative
-
Early Apoptotic: Annexin V-positive and PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive
-
Signaling Pathway: Maytansinoid-Induced Intrinsic Apoptosis
Prolonged mitotic arrest induced by DM4 triggers the intrinsic pathway of apoptosis, which is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] The process involves the permeabilization of the mitochondrial outer membrane and the subsequent activation of a caspase cascade.
Key steps in this pathway include:
-
Stress Sensing: Prolonged G2/M arrest acts as a cellular stress signal.
-
Bcl-2 Family Regulation: This stress leads to the phosphorylation and subsequent degradation of anti-apoptotic proteins like Mcl-1.[11] This degradation releases pro-apoptotic proteins such as Bak and Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak and Bax oligomerize in the outer mitochondrial membrane, forming pores and leading to MOMP.[12]
-
Apoptosome Formation: Cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm. Here, it binds to Apaf-1, which recruits and activates caspase-9, forming the apoptosome.[9]
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[9]
-
Cellular Dismantling: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Conclusion
Maytansinoid DM4 is a highly potent cytotoxic agent that effectively induces cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics. Its well-characterized mechanism of action and picomolar to nanomolar potency make it a valuable payload for the development of targeted antibody-drug conjugates. The experimental protocols and pathway information provided in this guide offer a robust framework for researchers investigating the preclinical efficacy and mechanism of DM4 and related compounds in the pursuit of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. [Mitotic catastrophe: a special case of apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. assaygenie.com [assaygenie.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. scispace.com [scispace.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: sulfo-SPDB-DM4 in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sulfo-SPDB-DM4, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and detailed protocols for its conjugation and subsequent in vitro evaluation.
Core Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1626359-59-8 | [] |
| Molecular Weight | 1075.66 g/mol | [] |
| Molecular Formula | C₄₆H₆₃ClN₄O₁₇S₃ | [] |
Mechanism of Action
This compound is a linker-payload conjugate designed for targeted cancer therapy. It consists of two primary components: the sulfo-SPDB linker and the cytotoxic agent DM4.[]
-
The Sulfo-SPDB Linker: This linker is designed to be stable in circulation, minimizing the premature release of the cytotoxic payload and thereby reducing systemic toxicity.[] Upon internalization of the ADC into the target cancer cell, the disulfide bond within the linker is cleaved in the reducing intracellular environment, releasing the active DM4 payload.[]
-
The DM4 Payload: DM4 is a potent maytansinoid, a class of antimitotic agents.[3] Its mechanism of action involves the inhibition of tubulin polymerization. By binding to tubulin, DM4 disrupts the formation of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[][3]
The overall mechanism of an ADC utilizing this compound begins with the selective binding of the antibody component to a tumor-associated antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex. Inside the cell, the linker is cleaved, releasing DM4 to exert its cytotoxic effect.[]
Signaling Pathway and ADC Mechanism
Caption: Mechanism of action for a this compound based ADC.
Experimental Protocols
Antibody Conjugation with this compound (Microscale)
This protocol is adapted for the conjugation of this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody solution (in a suitable buffer such as PBS)
-
This compound
-
Dimethylacetamide (DMA)
-
Sodium phosphate (B84403) buffer (0.2 M, pH 8.0)
-
Phosphate-buffered saline (PBS)
-
Microtiter plate
-
Vortex mixer
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
In a microtiter plate well, combine 100 µL of the antibody solution (0.25–1.0 mg/mL), 50 µL of 0.2 M sodium phosphate buffer (pH 8.0), 25 µL of PBS, and 20 µL of DMA.[4]
-
Add 5 µL of the this compound adduct to the mixture.[4]
-
Seal the plate and vortex to ensure thorough mixing.[4]
-
Incubate the reaction at room temperature for 1-2 hours.[4]
-
Purify the resulting ADC using a suitable method such as SEC to remove unconjugated linker-payload and other reaction components.[4]
Caption: Workflow for antibody conjugation with this compound.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a method to determine the cytotoxic potential of the newly generated ADC.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC construct
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[5]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC. Include untreated cells as a control.[5]
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value.
Caption: Workflow for an MTT-based in vitro cytotoxicity assay.
Cell Cycle Analysis via Flow Cytometry
This protocol is for analyzing the effect of the ADC on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADC construct
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the ADC at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[7]
-
Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.[8]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer to measure the DNA content of the cells.
-
Data Analysis: Gate the cell populations to exclude doublets and debris. Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
In Vitro and In Vivo Properties of Sulfo-SPDB-DM4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-SPDB-DM4 is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This advanced system combines the cytotoxic potency of the maytansinoid DM4 with a chemically defined linker, sulfo-SPDB. The linker is engineered for high stability in systemic circulation and for controlled release of the potent cytotoxic payload within the target cancer cells. This technical guide provides an in-depth overview of the in vitro and in vivo properties of this compound, complete with experimental protocols and data presented for clarity and comparison.
Core Components
The this compound conjugate consists of two key functional components:
-
Sulfo-SPDB Linker: A cleavable linker featuring a disulfide bond. The "sulfo-" modification enhances its water solubility, which can improve the pharmacokinetic properties of the resulting ADC.[1] The linker is designed to be stable in the bloodstream, minimizing premature drug release and associated systemic toxicity.[] Upon internalization into the target cell, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active DM4 payload.[1]
-
DM4 Payload: A highly potent maytansinoid derivative that acts as a microtubule inhibitor.[][3] By binding to tubulin, DM4 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[][3]
Mechanism of Action
The therapeutic action of an ADC utilizing this compound follows a multi-step process, beginning with systemic administration and culminating in targeted cell death.
Caption: Mechanism of action of an ADC utilizing the this compound drug-linker.
In Vitro Properties
The in vitro characteristics of this compound based ADCs are critical indicators of their potential therapeutic efficacy. Key properties include cytotoxicity, bystander effect, and internalization efficiency.
Cytotoxicity
The cytotoxic potential of this compound ADCs is typically assessed against a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying cytotoxicity.
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) | Reference |
| HGC-27 | Gastric Cancer | 5T4 | H6-DM4 | 0.87 | [4] |
| HSC2 | Head and Neck Cancer | EGFR | Anti-EGFR-SPDB-DM4 | 0.18 | [5] |
| SAS | Head and Neck Cancer | EGFR | Anti-EGFR-SPDB-DM4 | 0.87 | [5] |
| OSC19 | Head and Neck Cancer | EGFR | Anti-EGFR-SPDB-DM4 | 1.39 | [5] |
| IGROV-1 | Ovarian Cancer | Folate Receptor α | Mirvetuximab soravtansine | Low nanomolar | [5][6] |
Bystander Effect
The bystander effect refers to the ability of the released cytotoxic payload to kill neighboring antigen-negative tumor cells, which is a crucial property for treating heterogeneous tumors.[7][8] The lipophilic and cell-permeable nature of the released S-methyl DM4 metabolite from cleavable linkers like sulfo-SPDB enables a potent bystander effect.[7]
| Payload | Linker Type | Bystander Effect Potential | Rationale | Reference |
| DM4 | Cleavable (e.g., sulfo-SPDB) | High | The released S-methyl DM4 metabolite is lipophilic and cell-permeable, allowing diffusion to adjacent cells. | [7] |
| DM1 | Non-cleavable (e.g., SMCC) | Low | The released lysine-SMCC-DM1 metabolite is charged and cannot readily cross cell membranes. | [7] |
In Vivo Properties
In vivo studies are essential to evaluate the pharmacokinetics, efficacy, and safety profile of this compound based ADCs in a physiological context.
Pharmacokinetics
Pharmacokinetic (PK) studies measure the absorption, distribution, metabolism, and excretion (ADME) of the ADC. Key parameters include clearance, half-life, and exposure (AUC). The drug-to-antibody ratio (DAR) has been shown to significantly impact the PK profile of maytansinoid ADCs.
| ADC | DAR (average) | Clearance | Key Finding | Reference |
| M9346A-sulfo-SPDB-[3H]DM4 | < 6 | Slow | ADCs with lower to moderate DARs exhibit slower clearance. | [9][10] |
| M9346A-sulfo-SPDB-[3H]DM4 | > 9 | Significantly Faster | ADCs with very high DARs are cleared more rapidly from circulation. | [9][10] |
Efficacy in Xenograft Models
The anti-tumor activity of this compound ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| IMGN853 (anti-FRα-sulfo-SPDB-DM4) | Igrov-1 (ovarian) | Single i.v. injection (1.2, 2.4, 5.0 mg/kg) | Dose-dependent tumor regression. | [11] |
| IMGN853 (anti-FRα-sulfo-SPDB-DM4) | Ovcar-3 (ovarian) | Single i.v. injection (1.2, 2.4, 5.0 mg/kg) | Significant tumor growth inhibition. | [11] |
| CDH6-targeting ADC (this compound) | OVCAR3 (ovarian) | Single i.v. dose (1.25, 2.5, 5 mg/kg) | Superior anti-tumor efficacy compared to SPDB-DM4. | [1] |
Toxicity
The toxicity profile of ADCs is a critical consideration. For maytansinoid-based ADCs, off-target toxicities can occur due to the systemic exposure to the released payload.[12] Co-administration of an anti-DM4 single-domain antibody has been shown to mitigate weight loss associated with a DM4-conjugated ADC in mice, suggesting a strategy to improve the therapeutic index.[12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound ADC properties.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for determining the IC50 of an ADC.[5][13][14]
Caption: Workflow for an in vitro cytotoxicity MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in culture medium. Replace the existing medium with the ADC dilutions and incubate for 72-96 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[5]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals and incubate overnight.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 value.[13]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay quantifies the ability of an ADC to kill neighboring antigen-negative cells.[5][7]
Procedure:
-
Cell Preparation: Utilize two cell lines: an antigen-positive target line and an antigen-negative bystander line engineered to express a fluorescent protein (e.g., GFP).[5]
-
Co-culture Seeding: Plate a mixture of the two cell lines at a defined ratio (e.g., 1:1) in a 96-well plate.[5]
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC and incubate for 72-120 hours.[7]
-
Data Acquisition: Use fluorescence microscopy or high-content imaging to count the number of viable GFP-positive bystander cells.[5]
-
Analysis: Calculate the percentage of bystander cell killing by comparing the number of viable GFP-positive cells in treated wells to control wells.[5]
ADC Internalization Assay (Flow Cytometry)
This method quantifies the rate and extent of ADC internalization into target cells.[15]
Caption: Workflow for an ADC internalization assay using flow cytometry.
Procedure:
-
ADC Labeling: Conjugate the ADC with a fluorescent dye.
-
Cell Incubation: Incubate target cells with the fluorescently labeled ADC at 4°C to allow surface binding.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points.
-
Surface Signal Removal: Quench the fluorescence of the surface-bound ADC using an acid wash or a quenching antibody.[15]
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the intracellular fluorescence, which corresponds to the amount of internalized ADC.[15]
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for assessing the anti-tumor activity of a this compound ADC in a mouse xenograft model.[11][16][17]
Procedure:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) and implant human tumor cells subcutaneously.[16][17]
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer the this compound ADC, a non-targeting control ADC, and vehicle control, typically via intravenous injection.[11]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint Analysis: Monitor tumor growth inhibition, complete or partial tumor regressions, and animal survival.
Conclusion
This compound represents a highly effective and versatile drug-linker system for the development of ADCs. Its favorable in vitro properties, including potent cytotoxicity and the capacity for bystander killing, translate into significant in vivo anti-tumor efficacy. The enhanced aqueous solubility and circulatory stability afforded by the sulfo-SPDB linker contribute to an improved pharmacokinetic and safety profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel ADCs employing this technology, facilitating the advancement of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of Radiolabeling Techniques in ADC PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
key features of the sulfo-SPDB-DM4 linker-payload
An In-Depth Technical Guide to the Sulfo-SPDB-DM4 Linker-Payload
The this compound is an advanced agent-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][2] This system combines a highly potent cytotoxic maytansinoid derivative, DM4, with a sophisticated, cleavable linker, sulfo-SPDB.[1][] The design aims to ensure the ADC remains stable in systemic circulation, minimizing off-target toxicity, while enabling potent and specific release of the cytotoxic payload within the target cancer cells.[] This guide provides a detailed examination of its core features, mechanism of action, and the experimental methodologies used for its evaluation.
Core Component Analysis
The Sulfo-SPDB Linker
The sulfo-SPDB (sulfonated N-succinimidyl 4-(2-pyridyldithio)butyrate) linker is a critical component that bridges the antibody and the DM4 payload.[] Its structure is engineered to provide both stability in the bloodstream and controlled release at the target site.
Key Structural Features:
-
Disulfide Bond: This is the cleavable moiety of the linker. It is relatively stable in the oxidizing environment of the bloodstream but is readily reduced by intracellular concentrations of thiols like glutathione (B108866), which are significantly higher inside cells than in plasma.[][5] This differential allows for selective payload release within the tumor cell's reductive microenvironment.[]
-
Sulfo Group (Sulfonation): The inclusion of a sulfonate group significantly enhances the water solubility of the linker and the overall ADC construct.[][6] This improved hydrophilicity facilitates efficient antibody conjugation in aqueous buffers and can help mitigate potential aggregation issues associated with hydrophobic payloads.[][6]
-
Spatial Hindrance: The design of the SPDB linker incorporates steric hindrance around the disulfide bond to further enhance its stability in circulation, preventing premature drug release.[]
The DM4 Payload
DM4, also known as ravtansine, is a highly potent derivative of maytansine, a powerful antimitotic agent.[7][][9] As the cytotoxic component, its efficacy is central to the therapeutic potential of the ADC.
Mechanism of Action: DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization.[9][10] It binds to tubulin, disrupting the assembly and dynamics of microtubules within the cell.[][10] This interference with the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[][11] Maytansinoids like DM4 are noted for their high potency, with inhibitory activity against tumor cells often in the sub-nanomolar range.[]
Integrated System: Mechanism of Action of a this compound ADC
The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that relies on the coordinated function of the antibody, linker, and payload.
-
Targeting and Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[][12]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[12]
-
Intracellular Trafficking & Payload Release: The complex is trafficked to intracellular compartments, such as lysosomes. Inside the cell, the high concentration of reducing agents like glutathione cleaves the disulfide bond within the sulfo-SPDB linker.
-
Cytotoxicity: This cleavage releases the active DM4 payload into the cytoplasm.[][] The freed DM4 then binds to tubulin, disrupts microtubule function, induces cell cycle arrest, and triggers apoptosis, leading to the death of the cancer cell.[9][12]
Quantitative Data
The performance of the this compound linker-payload is characterized by several key quantitative metrics that define its stability, potency, and pharmacokinetic profile.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Analyte | Value | Species | Reference |
|---|---|---|---|---|
| Molecular Formula | This compound | C₄₆H₆₃ClN₄O₁₇S₃ | N/A | [6] |
| Molecular Weight | This compound | 1075.66 g/mol | N/A | [6] |
| Plasma Protein Binding | DM4 | 99.38% | Human | [10] |
| Plasma Protein Binding | S-methyl-DM4 (metabolite) | 99.27% | Human | [10] |
| ADC Clearance | M9346A–sulfo-SPDB–[3H]DM4 | Slower clearance than high DAR (>9) ADCs | Mouse | [13][14] |
| ADC Half-Life | M9346A–sulfo-SPDB–[3H]DM4 | ~5-7 days | Mouse |[14] |
Table 2: In Vitro Cytotoxicity
| Payload | Cell Lines | Potency (IC50) | Key Finding | Reference |
|---|---|---|---|---|
| DM4 | Various Tumor Cells | Sub-nanomolar range | Potent anticancer activity in multiple cell lines. | [] |
| DM4 | Human nasopharyngeal carcinoma (KB) | Potent | High cytotoxicity observed. | [] |
| DM4 | Murine lymphoblastic leukemia (P-388) | Potent | High cytotoxicity observed. |[] |
Detailed Experimental Protocols
Robust experimental design is crucial for the evaluation of ADCs. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).[15]
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the ADC in complete culture medium. A typical concentration range could be from 0.01 pM to 100 nM.[15]
-
Remove the medium and add 100 µL of the diluted ADC to the appropriate wells. Include vehicle controls (medium with the same buffer concentration as the ADC).
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72-120 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into purple formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Gently shake the plates for 20 minutes.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using non-linear regression analysis.[15]
ADC Stability Assay in Human Plasma
This protocol assesses the stability of the linker by measuring the amount of intact ADC remaining after incubation in human plasma.[16]
Materials:
-
Purified ADC
-
Pooled human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads)
-
LC-MS system
Procedure:
-
Preparation: Thaw pooled human plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Incubation: Spike the ADC into the human plasma to a final concentration of ~100 µg/mL. Prepare a control sample by spiking the ADC into PBS.[16]
-
Time Points: Aliquot the mixtures for various time points (e.g., 0, 4, 24, 48, 96, 168 hours). Immediately freeze the T=0 samples at -80°C. Incubate the remaining samples at 37°C.[16]
-
Sample Collection: At each time point, transfer the corresponding aliquot to -80°C to stop the reaction.
-
Sample Processing: Thaw samples on ice. Isolate the ADC from the plasma matrix using immunoaffinity capture to remove interfering proteins.[16]
-
Analysis: Analyze the captured ADC using LC-MS to determine the quantity of intact ADC (antibody with payload still attached). The amount of released payload can also be quantified in the plasma supernatant.
-
Data Interpretation: Plot the percentage of intact ADC versus time to determine the stability profile and half-life of the ADC in plasma.
In Vivo Efficacy Study in Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.[17][18]
Materials:
-
Immunocompromised mice (e.g., nu/nu or SCID)
-
Human tumor cell line that expresses the target antigen
-
Matrigel (optional, for promoting tumor growth)
-
ADC, vehicle control, and potentially an isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inject 5-10 million tumor cells, often mixed with Matrigel, subcutaneously into the flank of each mouse.[17]
-
Tumor Growth: Allow tumors to grow to a predetermined average volume (e.g., 150-250 mm³).[17]
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, ADC at various doses, isotype control).
-
Dosing: Administer the ADC and controls via the appropriate route (typically intravenously) according to the planned dosing schedule (e.g., once, or once a week for 3 weeks).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor body weight and overall animal health as indicators of toxicity.[18]
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to determine the efficacy of the ADC.[19][20]
Conclusion
The this compound linker-payload system represents a robust platform for the development of next-generation Antibody-Drug Conjugates. Its key features—a potent antimitotic payload (DM4) and a cleavable linker (sulfo-SPDB) engineered for enhanced solubility and stability—address critical challenges in ADC design.[][][6] This combination allows for the creation of ADCs with a favorable therapeutic index, characterized by high stability in circulation to minimize systemic toxicity and efficient, targeted payload release to maximize anti-tumor efficacy.[][] The detailed protocols provided herein serve as a foundation for the rigorous preclinical evaluation required to advance these promising therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - tcsc7649 - Taiclone [taiclone.com]
- 5. Anti-FOLR1 (M9346A)-sulfo-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]
- 6. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 7. adcreview.com [adcreview.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Bystander Effect of Sulfo-SPDB-DM4 Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells. The therapeutic efficacy of an ADC is not only determined by its direct killing of antigen-expressing (Ag+) cancer cells but can be significantly enhanced by a phenomenon known as the "bystander effect." This guide provides an in-depth technical overview of the bystander effect mediated by ADCs utilizing the sulfo-SPDB-DM4 linker-payload system. We will explore the core mechanisms, present quantitative data from preclinical and clinical studies, detail experimental protocols for assessing the bystander effect, and provide visualizations of the key signaling pathways and experimental workflows.
The this compound system consists of the maytansinoid derivative DM4, a potent microtubule-targeting agent, conjugated to a monoclonal antibody via a sulfonated N-succinimidyl 4-(2-pyridyldithio)butanoate (sulfo-SPDB) linker. The design of this system, particularly the cleavable disulfide bond within the linker, is critical for enabling the bystander effect.
Core Mechanism of the Bystander Effect
The bystander effect of a this compound ADC is a multi-step process that results in the killing of neighboring antigen-negative (Ag-) tumor cells. This is particularly advantageous in the context of heterogeneous tumors where antigen expression can be varied.
-
Target Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific target antigen on the surface of Ag+ cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis.
-
Intracellular Trafficking and Payload Release: The internalized ADC is trafficked to the lysosomes. The acidic and reductive environment of the lysosome facilitates the cleavage of the disulfide bond in the sulfo-SPDB linker. This releases the DM4 payload, which is then often metabolized into its membrane-permeable form, S-methyl DM4.[1][2]
-
Payload Diffusion: The released, uncharged, and hydrophobic S-methyl DM4 metabolite can diffuse across the cell membrane of the target Ag+ cell and into the extracellular space.[1][2]
-
Bystander Cell Killing: The diffused S-methyl DM4 can then penetrate the cell membranes of nearby Ag- tumor cells, which do not express the target antigen. Once inside the bystander cells, the payload exerts its cytotoxic effect, leading to their death.[3][4][5][6]
The Cytotoxic Mechanism of DM4
DM4 is a potent anti-mitotic agent that belongs to the maytansinoid family of cytotoxic drugs. Its mechanism of action is centered on the disruption of microtubule dynamics, which are essential for cell division.[7][8]
-
Tubulin Inhibition: DM4 binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) domain. This binding inhibits tubulin polymerization and promotes microtubule depolymerization.[9][10]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure crucial for the segregation of chromosomes during mitosis. This leads to cell cycle arrest in the G2/M phase.[9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis, ultimately leading to programmed cell death.[8][9]
Quantitative Data on the Efficacy of this compound ADCs
The bystander effect of this compound ADCs contributes to their potent anti-tumor activity. This is exemplified by the preclinical and clinical data for mirvetuximab soravtansine (B3322474) (IMGN853), an ADC composed of an anti-folate receptor alpha (FRα) antibody conjugated to DM4 via a sulfo-SPDB linker.
In Vitro Cytotoxicity and Bystander Effect
In Vivo Efficacy in Preclinical Models
Preclinical studies in patient-derived xenograft (PDX) models of ovarian and endometrial cancer have demonstrated the significant anti-tumor activity of mirvetuximab soravtansine.
| Cancer Type | Model | Treatment | Outcome | Reference |
| Endometrial Cancer | END(K)265 Xenograft (FRα 2+) | Mirvetuximab Soravtansine | Complete resolution of tumors (P < 0.001) | [4] |
| Uterine Serous Carcinoma | BIO(K)1 PDX (FRα 2+) | Mirvetuximab Soravtansine | Twofold increase in median survival (P < 0.001) | [4] |
Clinical Efficacy in Ovarian Cancer
Clinical trials have demonstrated the efficacy of mirvetuximab soravtansine in patients with platinum-resistant ovarian cancer with high FRα expression.
| Clinical Trial | Patient Population | Metric | Result | Reference |
| SORAYA (Phase 3) | Platinum-Resistant Ovarian Cancer (n=105) | Objective Response Rate (ORR) | 32.4% (95% CI, 23.6%-42.2%) | [11] |
| Median Duration of Response (DOR) | 6.9 months (95% CI, 5.6-9.7) | [11] | ||
| Median Progression-Free Survival (PFS) | 4.3 months (95% CI, 3.7-5.2) | [11] | ||
| MIRASOL (Phase 3) | Platinum-Resistant Ovarian Cancer (n=453) | Median Overall Survival (OS) | 16.46 months (vs 12.75 months with chemotherapy) | [12][13] |
| Median Progression-Free Survival (PFS) | 5.62 months (vs 3.98 months with chemotherapy) | [12][13] | ||
| Objective Response Rate (ORR) | 42.3% (vs 15.9% with chemotherapy) | [12][13] | ||
| Phase 1 Expansion | Platinum-Resistant Ovarian Cancer (1-3 prior lines) | Objective Response Rate (ORR) | 39% | [3] |
Experimental Protocols
Assessing the bystander effect is a critical component of the preclinical evaluation of ADCs. The following are detailed methodologies for key in vitro assays.
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells in the presence of an ADC.
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: A cell line endogenously expressing the target antigen.
-
Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen. For ease of identification and quantification, these cells are often engineered to express a fluorescent protein (e.g., GFP).
2. Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.
-
Include monoculture controls of both Ag+ and Ag- cells.
-
Allow cells to adhere overnight.
3. ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC.
-
Treat the co-cultures and monoculture controls with the ADC dilutions. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
Include an untreated control for each condition.
4. Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72-120 hours.
5. Viability Assessment:
-
Fluorescence Microscopy/High-Content Imaging: If using fluorescently labeled Ag- cells, capture images and quantify the number of viable fluorescent cells.
-
Flow Cytometry: Harvest the cells and use flow cytometry to distinguish the Ag- cell population based on fluorescence. A viability dye (e.g., Propidium Iodide) can be used to determine the percentage of viable Ag- cells.
-
Luminescence-based Viability Assay: Use a reagent like CellTiter-Glo® to measure the overall viability in each well. This would be compared to the viability of the Ag- monoculture control.
6. Data Analysis:
-
Calculate the percentage of viable Ag- cells in the treated co-cultures relative to the untreated co-culture control.
-
Plot the percentage of bystander cell viability against the ADC concentration to determine the bystander IC50 value.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium in a form that is capable of killing bystander cells.
1. Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask or plate.
-
Once confluent, treat the cells with the this compound ADC at a concentration known to be cytotoxic for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.
2. Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and add serial dilutions of the conditioned medium from the ADC-treated Ag+ cells.
-
Include controls with conditioned medium from untreated Ag+ cells and fresh medium containing the ADC to assess direct toxicity.
3. Incubation:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
4. Viability Assessment:
-
Assess the viability of the Ag- cells using a standard method such as an MTT or CellTiter-Glo® assay.
5. Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability indicates a bystander effect.
Visualizations: Signaling Pathways and Experimental Workflows
DM4-Induced Apoptosis Signaling Pathway
DM4's disruption of microtubule dynamics leads to mitotic arrest, which in turn activates the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Caption: DM4-induced apoptosis signaling pathway.
General Experimental Workflow for In Vitro Bystander Effect Assay
The following diagram outlines the general workflow for conducting a co-culture bystander effect assay.
Caption: Experimental workflow for co-culture bystander assay.
Mechanism of Bystander Killing by a this compound ADC
This diagram illustrates the key steps involved in the bystander killing mechanism of a this compound ADC.
Caption: Mechanism of this compound ADC bystander killing.
Conclusion
The bystander effect is a crucial mechanism that enhances the therapeutic potential of this compound ADCs, particularly in the context of heterogeneous tumors. The cleavable nature of the sulfo-SPDB linker allows for the release of the membrane-permeable DM4 payload, which can then diffuse to and eliminate neighboring antigen-negative cancer cells. This expands the cytotoxic reach of the ADC beyond the directly targeted cells. Preclinical and clinical data for mirvetuximab soravtansine, a this compound ADC, underscore the potent anti-tumor activity conferred by this mechanism. A thorough understanding and robust quantification of the bystander effect, through the use of detailed in vitro and in vivo experimental protocols, are essential for the continued development and optimization of this promising class of targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody–Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mirvetuximab Soravtansine Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. esmo.org [esmo.org]
Methodological & Application
Application Notes and Protocols: Sulfo-SPDB-DM4 Antibody-Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the cytotoxic maytansinoid derivative, DM4, to a monoclonal antibody (mAb) via the heterobifunctional linker, sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate). This process generates an Antibody-Drug Conjugate (ADC), a targeted therapeutic designed to selectively deliver the potent cytotoxic agent to cancer cells expressing a specific antigen recognized by the mAb.[][2]
The sulfo-SPDB linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, and a pyridyldithiol group that reacts with sulfhydryl groups to form a disulfide bond. This disulfide bond is designed to be cleaved in the reducing environment of the tumor cell, releasing the DM4 payload.[3][4] The inclusion of a sulfo group on the linker enhances its water solubility, facilitating conjugation in aqueous buffers.[][5]
DM4 is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][5] By conjugating DM4 to a tumor-targeting antibody, its cytotoxic effects can be localized to the tumor site, thereby increasing efficacy and reducing systemic toxicity.[][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the sulfo-SPDB-DM4 antibody conjugation process.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 0.25–1.0 mg/mL | Higher concentrations can lead to aggregation. |
| Molar Excess of this compound | 3- to 10-fold over antibody | This ratio is critical in determining the final Drug-to-Antibody Ratio (DAR).[6] |
| Reaction Buffer | Sodium phosphate (B84403) buffer (0.2 M) | Provides a stable pH environment for the reaction.[6] |
| Co-solvent | Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO) | Used to dissolve the hydrophobic this compound.[6] |
| Reaction pH | 7.2 - 8.0 | Optimal for the reaction between the NHS-ester of the linker and lysine residues on the antibody.[6] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is often sufficient for a timely reaction; 4°C can be used to slow down the reaction and potentially reduce aggregation.[6] |
| Reaction Time | 1 - 2 hours | Longer incubation times may not necessarily lead to higher DAR and can increase the risk of aggregation.[6] |
Table 2: Typical Purification and Characterization Parameters for this compound ADCs
| Parameter | Method | Typical Values/Observations |
| Purification Method | Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) | Efficiently removes unconjugated linker-payload and other small molecules.[6] |
| TFF Membrane MWCO | 30 kDa | Appropriate for retaining the ADC while allowing smaller impurities to pass through.[6] |
| Drug-to-Antibody Ratio (DAR) Determination | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | A DAR of 3-4 is often targeted for optimal efficacy and safety.[][7] |
| ADC Purity Analysis | SDS-PAGE | To confirm the integrity of the antibody after conjugation.[7] |
| Storage Buffer | Phosphate-buffered saline (PBS) | A common buffer for maintaining the stability of the final ADC product. |
| Storage Temperature | -20°C or -80°C | For long-term storage to prevent degradation.[5] |
Experimental Protocols
I. Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a phosphate buffer (e.g., PBS, pH 7.2-7.4). This can be achieved using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to the desired range (0.25–1.0 mg/mL) using the reaction buffer.
II. This compound Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound in a minimal amount of organic solvent such as DMA or DMSO to create a stock solution.[6]
III. Antibody-Drug Conjugation Reaction
-
In a suitable reaction vessel, combine the prepared antibody solution with the reaction buffer (e.g., 0.2 M sodium phosphate, pH 8.0) and the co-solvent (e.g., DMA).[6] A typical reaction mixture might contain 100 µL of antibody solution, 50 µL of sodium phosphate buffer, 25 µL of PBS, and 20 µL of DMA.[6]
-
Add the calculated amount of the this compound stock solution to the antibody mixture to achieve the desired molar excess.
-
Mix the reaction gently by pipetting or vortexing at a low speed.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[6]
IV. Purification of the Antibody-Drug Conjugate
The purification step is crucial to remove unconjugated this compound, which can be toxic, and other reaction byproducts.
A. Size-Exclusion Chromatography (SEC)
-
Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable purification buffer (e.g., PBS).
-
Load the conjugation reaction mixture onto the column.
-
Elute the ADC with the purification buffer. The ADC will elute in the void volume, while the smaller, unconjugated molecules will be retained and elute later.
-
Collect the fractions containing the purified ADC.
B. Tangential Flow Filtration (TFF)
-
Set up a TFF system with a membrane of an appropriate molecular weight cut-off (e.g., 30 kDa).[6]
-
Load the crude ADC solution into the system.
-
Perform diafiltration with the purification buffer to remove unconjugated drug-linker and other small molecules.[6]
-
Concentrate the purified ADC to the desired final concentration.[6]
V. Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR, which is the average number of drug molecules conjugated to each antibody, is a critical quality attribute of an ADC.
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug-linker if it has a distinct chromophore. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug-linker.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs.[7] The relative peak areas of the different species can be used to calculate the average DAR.
B. Analysis of Purity and Integrity
-
SDS-PAGE: Run the purified ADC on an SDS-PAGE gel under non-reducing and reducing conditions to assess the integrity of the antibody and confirm successful conjugation.
Visualizations
Experimental Workflow
References
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Sulfo-SPDB-DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of antibody-drug conjugates (ADCs) utilizing the sulfo-SPDB linker and the potent cytotoxic agent DM4. This guide is intended for researchers, scientists, and drug development professionals seeking to develop targeted cancer therapies.
Introduction to Sulfo-SPDB-DM4 ADC Technology
Antibody-drug conjugates are a revolutionary class of biopharmaceuticals designed for the targeted delivery of highly potent cytotoxic agents to cancer cells. This precision is achieved by leveraging the specificity of a monoclonal antibody (mAb) for a tumor-associated antigen. An ADC is composed of three key components: a mAb, a cytotoxic payload, and a chemical linker that connects them.
The this compound system employs:
-
A Monoclonal Antibody (mAb): This component provides the targeting capability, recognizing and binding to specific antigens on the surface of cancer cells.
-
The Sulfo-SPDB Linker: N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate (sulfo-SPDB) is a cleavable linker.[][2][3] Its key features include:
-
An N-hydroxysuccinimide (NHS) ester group that reacts with the amine groups of lysine (B10760008) residues on the antibody, forming a stable amide bond.[][4][5]
-
A disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of a tumor cell, ensuring targeted release of the payload.[]
-
A sulfo group that enhances the water solubility of the linker, facilitating its use in aqueous conjugation reactions.[]
-
-
The DM4 Payload: A potent maytansinoid derivative that acts as a microtubule-disrupting agent.[7][8] Upon release inside the cancer cell, DM4 binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis.[7][9]
The targeted delivery of DM4 via an ADC aims to maximize its therapeutic efficacy while minimizing the systemic toxicity associated with traditional chemotherapy.[7]
Experimental Protocols
This section details the step-by-step procedures for the synthesis of a this compound ADC. The process involves the modification of the antibody with the sulfo-SPDB linker, followed by conjugation with the DM4 payload.
Materials and Reagents
| Reagent | Supplier | Notes |
| Monoclonal Antibody (mAb) | User-provided | In a suitable buffer (e.g., PBS) at a known concentration. |
| This compound | Commercial Vendor | Store at -80°C, protected from light and moisture.[2][9] |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.4 | Standard Supplier | For buffer exchange and reaction. |
| Dimethylacetamide (DMA) | Sigma-Aldrich | To dissolve the this compound. |
| Sodium Phosphate Buffer, 0.2 M, pH 8.0 | In-house prep | For the conjugation reaction. |
| Desalting Columns (e.g., Sephadex G25) | GE Healthcare | For purification of the ADC. |
| Amicon Ultra Centrifugal Filter Units | MilliporeSigma | For buffer exchange and concentration. |
Synthesis Workflow
The synthesis of this compound ADC can be visualized as a two-step process: first, the modification of the antibody with the bifunctional linker, and second, the conjugation of the payload to the modified antibody. However, for practical laboratory synthesis, a one-step reaction with the pre-formed this compound linker-payload conjugate is often employed.
Figure 1: A high-level overview of the this compound ADC synthesis workflow.
Step-by-Step Protocol
Step 1: Antibody Preparation
-
Buffer Exchange: If the antibody is not in a suitable buffer, perform a buffer exchange into Phosphate Buffered Saline (PBS) at pH 7.4 using a desalting column or a centrifugal filter unit.
-
Concentration Adjustment: Adjust the antibody concentration to a working range, typically 1-10 mg/mL. The final concentration should be accurately determined using a spectrophotometer at 280 nm.
Step 2: this compound Solution Preparation
-
Immediately before use, dissolve the this compound linker-payload in dimethylacetamide (DMA) to prepare a stock solution. The concentration of this stock solution will depend on the desired molar excess for the conjugation reaction.
Step 3: Conjugation Reaction
This protocol is adapted from a general method for lysine conjugation.[4][5] The molar ratio of the this compound to the antibody will determine the final drug-to-antibody ratio (DAR).[10]
-
In a suitable reaction vessel, combine the prepared antibody solution with 0.2 M sodium phosphate buffer (pH 8.0) and PBS.
-
Add the required volume of the this compound stock solution to the antibody mixture. The final concentration of DMA in the reaction mixture should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
Table 1: Example Reaction Conditions for a Target DAR of 4
| Parameter | Value |
| Antibody Concentration | 5 mg/mL |
| This compound Molar Excess | 8-10 fold |
| Reaction Buffer | 0.1 M Sodium Phosphate, pH 8.0, with PBS |
| DMA Concentration | 5-10% (v/v) |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2 hours |
Step 4: Purification of the ADC
After the conjugation reaction, it is crucial to remove unreacted this compound, aggregated ADC, and any residual solvent.[11][12] Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing small molecule impurities.[]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of low molecular weight species.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs and to remove aggregates.[]
For laboratory-scale purification, SEC using a desalting column is often sufficient.
-
Equilibrate a desalting column with sterile PBS.
-
Carefully load the conjugation reaction mixture onto the column.
-
Elute the ADC with PBS and collect the fractions containing the purified ADC. The ADC will typically elute in the void volume.
Step 5: Characterization of the ADC
The final ADC product must be thoroughly characterized to ensure its quality and suitability for further studies.
Table 2: Key Quality Attributes and Analytical Methods
| Quality Attribute | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)[14] | To determine the average number of drug molecules conjugated per antibody. |
| UV-Vis Spectroscopy | A simpler method for estimating average DAR. | |
| Mass Spectrometry (LC-MS)[15][16] | Provides detailed information on the distribution of different DAR species. | |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To determine the percentage of monomeric ADC and detect any aggregates. |
| Concentration | UV-Vis Spectroscopy (A280) | To determine the final concentration of the ADC. |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated this compound. |
Visualizing the Conjugation Chemistry
The core of the this compound ADC synthesis is the chemical reaction between the linker-payload and the antibody.
Figure 2: The chemical reaction for lysine-based conjugation of this compound to an antibody.
Conclusion
This application note provides a comprehensive protocol for the synthesis, purification, and characterization of this compound antibody-drug conjugates. The methodologies described herein are intended to serve as a guide for researchers in the field of targeted cancer therapy. Adherence to these protocols will facilitate the production of well-defined and high-quality ADCs for preclinical evaluation. It is important to note that reaction conditions may need to be optimized for different antibodies to achieve the desired drug-to-antibody ratio and maintain the biological activity of the mAb.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. sulfo-SPDB, 1193111-39-5 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 14. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of Sulfo-SPDB-DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[1][2][3] An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cancer cells, while minimizing off-target toxicity.[1][2] This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed using the cleavable sulfo-SPDB linker and the maytansinoid payload, DM4.[4][5][][7]
The sulfo-SPDB linker is a disulfide-containing crosslinker that allows for the attachment of the DM4 payload to the antibody.[4][][8] DM4 is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[9][][11] The accurate calculation of the DAR for sulfo-SPDB-DM4 ADCs is essential for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the ADC.
This document outlines three common analytical techniques for DAR determination: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[12][] Each section includes a detailed experimental protocol and a table for summarizing quantitative data.
I. Determination of Average DAR by UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[12][14][15] This technique relies on the distinct absorbance maxima of the antibody and the cytotoxic drug.[1][12] By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the antibody and the conjugated drug can be determined, allowing for the calculation of the average DAR.[14][15]
Experimental Protocol
-
Determine the Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).
-
Determine the molar extinction coefficient of the this compound payload at both 252 nm (ε_Drug,252_) and 280 nm (ε_Drug,280_). Note that the absorbance maximum for DM4 is typically around 252 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Measure the absorbance of the ADC solution at 252 nm (A_252_) and 280 nm (A_280_) using a calibrated spectrophotometer. Ensure the absorbance values are within the linear range of the instrument.
-
-
Calculation of Antibody and Drug Concentrations:
-
The concentration of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_252_ = (ε_Ab,252_ * C_Ab_) + (ε_Drug,252_ * C_Drug_)
-
Note: The extinction coefficient of the antibody at 252 nm (ε_Ab,252_) will also need to be determined.
-
-
-
Calculation of Average DAR:
-
The average DAR is calculated as the molar ratio of the drug to the antibody:
-
DAR = C_Drug_ / C_Ab_
-
-
Data Presentation
| Parameter | Value |
| Molar Extinction Coefficient of Antibody at 280 nm (ε_Ab,280_) | User Input |
| Molar Extinction Coefficient of Antibody at 252 nm (ε_Ab,252_) | User Input |
| Molar Extinction Coefficient of Drug at 280 nm (ε_Drug,280_) | User Input |
| Molar Extinction Coefficient of Drug at 252 nm (ε_Drug,252_) | User Input |
| Absorbance of ADC at 280 nm (A_280_) | User Input |
| Absorbance of ADC at 252 nm (A_252_) | User Input |
| Calculated Antibody Concentration (C_Ab_) | Calculated Value |
| Calculated Drug Concentration (C_Drug_) | Calculated Value |
| Average DAR | Calculated Value |
II. Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining not only the average DAR but also the distribution of different drug-loaded species in an ADC preparation.[12][16] The conjugation of the hydrophobic DM4 payload to the antibody increases its overall hydrophobicity. HIC separates ADC species based on these differences in hydrophobicity, with higher drug-loaded species exhibiting stronger retention on the column.[17][18]
Experimental Protocol
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).[18]
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Injection Volume: 10-50 µL of the ADC sample (concentration typically 1 mg/mL).
-
-
Data Analysis:
-
Integrate the peak areas of all eluted species, including the unconjugated antibody (DAR 0) and the various drug-conjugated species (DAR 2, DAR 4, etc.).
-
The percentage of each species is calculated by dividing its peak area by the total peak area.
-
The average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100[]
-
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR 0 | User Input | User Input | Calculated Value |
| DAR 2 | User Input | User Input | Calculated Value |
| DAR 4 | User Input | User Input | Calculated Value |
| DAR 6 | User Input | User Input | Calculated Value |
| DAR 8 | User Input | User Input | Calculated Value |
| Total | Calculated Value | 100% | |
| Average DAR | Calculated Value |
III. Determination of DAR by Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly accurate and sensitive method for characterizing ADCs and determining their DAR.[2][3] This technique provides information on the molecular weight of the intact ADC species, allowing for the unambiguous identification of different drug-loaded forms.[2]
Experimental Protocol
-
Sample Preparation (Optional but Recommended):
-
Deglycosylation: To reduce spectral complexity, the ADC can be treated with an enzyme such as PNGase F to remove N-linked glycans.[2]
-
Reduction: For cysteine-linked ADCs, the interchain disulfide bonds can be reduced using a reducing agent like dithiothreitol (B142953) (DTT) to analyze the light and heavy chains separately.
-
-
Instrumentation:
-
LC Conditions (Reversed-Phase):
-
Column: A reversed-phase column suitable for protein analysis (e.g., C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the ADC species.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: A range that covers the expected molecular weights of the ADC species.
-
Deconvolution: The raw mass spectra are deconvoluted to obtain the zero-charge mass of each ADC species.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different DAR species in the deconvoluted mass spectrum.
-
The relative abundance of each species is determined from the peak intensities.
-
The average DAR is calculated by a weighted average of the different DAR species.[]
-
Data Presentation
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | User Input | User Input |
| DAR 2 | User Input | User Input |
| DAR 4 | User Input | User Input |
| DAR 6 | User Input | User Input |
| DAR 8 | User Input | User Input |
| Average DAR | Calculated Value |
Visualizations
This compound Conjugation Workflow
Caption: Workflow for the synthesis and analysis of this compound ADCs.
DAR Analysis Method Selection Logic
Caption: Decision tree for selecting a suitable DAR analysis method.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. agilent.com [agilent.com]
- 3. hpst.cz [hpst.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adcreview.com [adcreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sulfo-SPDB, 1193111-39-5 | BroadPharm [broadpharm.com]
- 9. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pharmiweb.com [pharmiweb.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. lcms.cz [lcms.cz]
Application Notes and Protocols for the Characterization of Sulfo-SPDB-DM4 Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2] A sulfo-SPDB-DM4 ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, the highly potent maytansinoid payload DM4 which induces cell death by inhibiting tubulin polymerization, and the sulfo-SPDB linker.[][4][5]
The sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate with a sulfo group) linker is a critical element.[] It connects the DM4 payload to the antibody via a disulfide bond.[][7] This linker is designed to be stable in the systemic circulation but is readily cleaved in the reducing intracellular environment of the target cell, ensuring the controlled release of the cytotoxic payload.[][][7] The inclusion of a sulfonate group enhances the water solubility of the linker-payload, which can improve conjugation efficiency and the pharmacokinetic properties of the resulting ADC.[][8]
Comprehensive characterization of this compound ADCs is a critical quality control step to ensure their safety, efficacy, and stability.[9] Key quality attributes that must be assessed include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, charge heterogeneity, and the amount of unconjugated payload.[9][10] This document provides detailed protocols for the essential analytical techniques used to characterize these complex biotherapeutics.
Mechanism of Action of this compound ADCs
The therapeutic action of a this compound ADC follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
-
Target Binding : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[2][]
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[2][11]
-
Payload Release : The complex is trafficked into endosomal and lysosomal compartments within the cell. The intracellular environment, which is rich in reducing agents like glutathione, cleaves the disulfide bond within the sulfo-SPDB linker.[7][12] This releases the active DM4 payload into the cytoplasm.[]
-
Cytotoxicity : The freed DM4 payload binds to tubulin, disrupting microtubule assembly and dynamics.[4][13] This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[4][14]
Analytical Characterization Workflow
A multi-faceted analytical approach is required to fully characterize a this compound ADC. Different techniques provide orthogonal information about various critical quality attributes (CQAs). The following diagram illustrates a typical workflow.
Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is the reference technique for determining the DAR and drug-load distribution for cysteine-linked ADCs.[15] The conjugation of the relatively hydrophobic this compound payload increases the overall hydrophobicity of the antibody.[16] HIC separates the different drug-loaded species (e.g., DAR0, DAR2, DAR4) based on these differences in hydrophobicity.[15][17]
Experimental Protocol: HIC-HPLC
This protocol provides a standard method for analyzing this compound ADCs.
-
Instrumentation:
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 100 mM Sodium Phosphate, pH 7.0.[18]
-
Mobile Phase B (Low Salt): 100 mM Sodium Phosphate, pH 7.0.[18]
-
Note: Some methods may include a small percentage of an organic solvent like 2-propanol (e.g., 5-20%) to improve peak shape.[19]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak area for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Data Presentation: HIC Analysis Results
| Parameter | Result | Description |
| DAR0 (Unconjugated) | < 5% | Percentage of antibody with no drug conjugated. |
| DAR2 | 15 - 25% | Percentage of antibody with two drug molecules. |
| DAR4 | 50 - 70% | Percentage of antibody with four drug molecules. |
| DAR6 | 5 - 15% | Percentage of antibody with six drug molecules. |
| DAR8 | < 5% | Percentage of antibody with eight drug molecules. |
| Average DAR | 3.5 - 4.5 | The weighted average number of drugs per antibody, a critical quality attribute.[9] |
Aggregation and Fragment Analysis by SEC
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in ADC preparations.[16] Maintaining low levels of aggregation is crucial as aggregates can impact product safety and efficacy.
Experimental Protocol: SEC-HPLC
-
Instrumentation:
-
HPLC or UHPLC system with a UV/Vis detector.
-
SEC Column: Waters ACQUITY UPLC Protein BEH SEC column (200 Å, 4.6 x 300 mm, 1.7 µm) or equivalent.[20]
-
-
Mobile Phase:
-
100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8, or similar physiological buffer.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: Ambient (25 °C)
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 - 15 µL (corresponding to 20-100 µg of ADC)
-
Run Time: 15 - 20 minutes (isocratic elution)
-
-
Data Analysis:
-
Identify and integrate peaks corresponding to aggregate, monomer, and fragment.
-
Calculate the relative percentage of the main monomer peak to determine purity.
-
Data Presentation: SEC Analysis Results
| Species | Specification | Result |
| Aggregates (HMW) | ≤ 5% | < 2% |
| Monomer | ≥ 95% | > 98% |
| Fragments (LMW) | Report | < 0.5% |
Purity and DAR Analysis by RP-HPLC
Reversed-Phase HPLC (RP-HPLC) is a powerful denaturing technique used to assess ADC purity and can also be used as an orthogonal method to determine DAR.[16][21] For DAR analysis, the ADC's inter-chain disulfide bonds are reduced, and the resulting light chains (LC) and heavy chains (HC) are separated. The number of conjugated DM4 molecules on each chain increases its hydrophobicity and retention time, allowing for quantification.[21][22]
Experimental Protocol: Reduced RP-HPLC
-
Sample Preparation (Reduction):
-
Instrumentation:
-
UHPLC system with a UV/Vis detector.
-
RP Column: Agilent ZORBAX RRHD SB300-C8 (2.1 x 100 mm, 1.8 µm) or equivalent.[22]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 75 - 80 °C
-
Detection Wavelength: 280 nm
-
Gradient: A shallow gradient from ~30% to 45% Mobile Phase B over 20-30 minutes is typical for separating LC and HC species.[22]
-
-
Data Analysis:
-
Integrate peaks for unconjugated light chain (LC), conjugated light chain (LC-DM4), unconjugated heavy chain (HC), and conjugated heavy chains (HC-DM4, HC-DM4x2, etc.).
-
Calculate the average DAR based on the relative peak areas and the known number of payloads on each chain.
-
Data Presentation: RP-HPLC Analysis Results
| Chain Species | Retention Time (min) | Relative Area (%) |
| Light Chain (LC) | ~12.5 | < 5% |
| LC-DM4 | ~13.8 | > 95% |
| Heavy Chain (HC) | ~18.2 | < 10% |
| HC-DM4 | ~19.5 | ~40% |
| HC-DM4x2 | ~20.6 | ~45% |
| HC-DM4x3 | ~21.5 | ~5% |
| Calculated Avg. DAR | N/A | ~3.8 |
Mass Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides direct confirmation of the mass of the intact ADC and its subunits, confirming successful conjugation and allowing for an accurate DAR calculation.[9][23] Native MS analyzes the non-denatured ADC, while LC-MS after reduction provides mass data for the individual light and heavy chains.[10]
Experimental Protocol: Native SEC-MS
-
Instrumentation:
-
A high-resolution mass spectrometer such as a Q-TOF (e.g., Waters BioAccord System) coupled to a UHPLC.[10]
-
-
Sample Preparation:
-
Buffer exchange the ADC into a volatile, MS-friendly buffer like 100 mM ammonium acetate.
-
-
Chromatographic Conditions (SEC):
-
Isocratic elution with the MS-friendly buffer to desalt the sample prior to MS introduction.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Analysis Mode: Native mode (low cone voltage, optimized for preserving non-covalent interactions).
-
Mass Range: 2000 - 8000 m/z to capture the low charge state ions of the large ADC molecule.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different drug-loaded ADC species.
-
Calculate the average DAR from the relative intensities of the deconvoluted mass peaks.[9]
-
Data Presentation: Deconvoluted Mass Spectrometry Data
| Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,000 | 148,002 | 3.5 |
| DAR2 | 150,151 | 150,154 | 20.1 |
| DAR4 | 152,302 | 152,305 | 65.2 |
| DAR6 | 154,453 | 154,457 | 10.5 |
| DAR8 | 156,604 | 156,609 | 0.7 |
| Calculated Avg. DAR | N/A | 3.87 | N/A |
| Note: Expected masses are illustrative and will vary based on the specific monoclonal antibody used. |
In Vitro Cytotoxicity Assay
The ultimate goal of an ADC is to kill target cancer cells. An in vitro cytotoxicity assay measures the potency of the this compound ADC against antigen-positive cancer cell lines.
Experimental Protocol: Cell Viability (MTT/XTT) Assay
-
Cell Culture:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, a negative control ADC (targeting an irrelevant antigen), and free DM4 payload in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC solutions.
-
Incubate for 72-120 hours.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control wells (100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Use a four-parameter logistic regression to fit the curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Data Presentation: In Vitro Cytotoxicity Results
| Compound | Target Cell Line | IC50 (ng/mL) |
| This compound ADC | Antigen-Positive Line | 0.5 - 10 |
| This compound ADC | Antigen-Negative Line | > 1000 |
| Negative Control ADC | Antigen-Positive Line | > 1000 |
| Free DM4 Payload | Antigen-Positive Line | 0.01 - 0.1 |
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. njbio.com [njbio.com]
- 8. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-FOLR1-sulfo-SPDB-DM4 ADC-6 - Creative Biolabs [creative-biolabs.com]
- 13. DM4 - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Sulfo-SPDB-DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The Sulfo-SPDB-DM4 system represents a sophisticated ADC technology. It comprises a monoclonal antibody targeting a tumor-associated antigen, a cleavable linker (Sulfo-SPDB), and a potent microtubule-inhibiting agent, DM4.[][2] The Sulfo-SPDB linker is designed to be stable in circulation but is cleaved within the reducing environment of the target cell, releasing the DM4 payload.[] DM4, a maytansinoid derivative, then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4]
Potency assays are a regulatory requirement and a critical component of ADC development, providing a quantitative measure of the drug's biological activity.[5] These in vitro bioassays are essential for confirming the functional effect of the ADC on its target system by quantifying its cytotoxic effects.[5] This document provides a detailed protocol for performing an in vitro cytotoxicity assay for ADCs utilizing the this compound linker-payload system, a crucial step for screening promising ADC candidates and predicting in vivo efficacy.[6][7]
Data Presentation
The in vitro cytotoxicity of a this compound ADC is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of a cell population by 50%.[8] The following table presents representative in vitro cytotoxicity data for ADCs, demonstrating the kind of data generated from the described protocol.
| ADC Target Antigen | Antigen-Positive Cell Line | Antigen-Negative Cell Line | ADC Construct | IC50 (Antigen-Positive Cells) | IC50 (Antigen-Negative Cells) | Reference |
| HER2 | SK-BR-3 (High HER2) | MCF-7 (Low HER2) | Anti-HER2-DM4 ADC | Low nM range | High nM to µM range | [] |
| FOLR1 | IGROV-1 (High FOLR1) | A549 (FOLR1 Negative) | Anti-FOLR1-DM4 ADC | Sub-nM to low nM range | >1 µM | |
| CD19 | Ramos (CD19 Positive) | Jurkat (CD19 Negative) | Anti-CD19-DM4 ADC | pM to low nM range | >1 µM | |
| CD33 | MOLM-13 (CD33 Positive) | Jurkat (CD33 Negative) | Anti-CD33-DM4 ADC | pM to low nM range | >1 µM | |
| EpCAM | HT-29 (EpCAM Positive) | HCT-15 (EpCAM Positive, MDR) | Anti-EpCAM-sulfo-SPDB-DM4 | Cytotoxic | Less Cytotoxic |
Note: The IC50 values presented are representative and can vary based on the specific antibody, cell line, and experimental conditions. The data for the anti-EpCAM-sulfo-SPDB-DM4 ADC is qualitative as specific IC50 values were not provided in the source.
Experimental Protocols
A widely used method for assessing cell viability and, consequently, the cytotoxicity of ADCs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[6]
Protocol: In Vitro Cytotoxicity Determination using MTT Assay
1. Materials
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound ADC and unconjugated antibody control
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
2. Procedure
Day 1: Cell Seeding
-
Harvest and count the antigen-positive and antigen-negative cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
Day 2: ADC Treatment
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete cell culture medium. A typical concentration range to test would be from 1 pM to 1 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared ADC or control antibody dilutions to the respective wells. Include "cells only" wells with fresh medium as a negative control for 100% viability and "medium only" wells as a blank control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator. The incubation time should be sufficient to allow the ADC to exert its cytotoxic effect.
Day 5-7: MTT Assay and Data Acquisition
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis
-
Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated "cells only" control wells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Workflow for the in vitro cytotoxicity assay of this compound ADCs.
Caption: Mechanism of action of this compound ADC leading to apoptosis.
References
- 2. medchemexpress.com [medchemexpress.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Using the Lessons Learned From the Clinic to Improve the Preclinical Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Cellular Uptake and Internalization of Sulfo-SPDB-DM4 ADCs
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antibody Internalization | Sartorius [sartorius.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Stable Sulfo-SPDB-DM4 Antibody-Drug Conjugate Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The sulfo-SPDB-DM4 system comprises a monoclonal antibody conjugated to the maytansinoid derivative DM4, a potent microtubule-disrupting agent, via the cleavable disulfide linker, sulfo-SPDB (N-succinimidyl-4-(2-pyridyldithio)-2-sulfobutanoate). The stability of this complex molecule is critical to its safety and efficacy. Premature release of the DM4 payload can lead to systemic toxicity, while aggregation or degradation of the ADC can diminish its therapeutic effect.
These application notes provide a comprehensive guide to developing a stable formulation for a this compound ADC. This document outlines key considerations for formulation screening, detailed experimental protocols for stability assessment, and methods for characterizing the final product.
Key Considerations for Formulation Development
The formulation of an ADC is more complex than that of a monoclonal antibody alone.[1] It is essential to find conditions that maintain the stability of the antibody, the linker, and the cytotoxic payload simultaneously.
1.1. pH and Buffer Selection: The pH of the formulation is a critical parameter that can influence both the physical and chemical stability of the ADC. A pH screening study is recommended to identify the optimal pH range that minimizes aggregation and degradation. Histidine-based buffers are commonly used in monoclonal antibody formulations for their stabilizing properties.
1.2. Excipient Screening: Excipients are added to the formulation to enhance stability. Common excipients for ADCs include:
-
Stabilizers/Cryoprotectants: Sugars such as sucrose (B13894) and trehalose (B1683222) are effective in protecting the ADC during freeze-thaw cycles and long-term storage.[2]
-
Surfactants: Non-ionic surfactants like polysorbate 20 or polysorbate 80 are crucial for preventing surface-induced aggregation.[2] They competitively adsorb to interfaces, preventing the ADC from denaturing.[2]
-
Bulking Agents: For lyophilized formulations, bulking agents like mannitol (B672) can provide an elegant cake structure.
1.3. Drug-to-Antibody Ratio (DAR): The DAR, or the average number of drug molecules conjugated to each antibody, can significantly impact the ADC's stability. Higher DAR values can increase the hydrophobicity of the ADC, leading to a greater propensity for aggregation.
Data Presentation: Formulation Stability Assessment
A systematic approach to formulation screening involves preparing the this compound ADC in various buffer and excipient combinations and subjecting them to accelerated stability studies. The stability of each formulation is then assessed over time by monitoring key quality attributes such as aggregation, drug-to-antibody ratio (DAR), and the presence of free payload.
While specific quantitative data for a this compound ADC under various formulation conditions is not publicly available, the following tables represent the expected outcomes of such a study.
Table 1: Effect of pH on the Stability of a this compound ADC at 40°C for 4 Weeks
| Formulation Buffer (20 mM) | pH | Initial Monomer Purity (%) | Monomer Purity after 4 Weeks (%) | Change in Average DAR |
| Acetate | 5.0 | 99.5 | 95.2 | -0.3 |
| Histidine | 6.0 | 99.6 | 98.1 | -0.1 |
| Phosphate | 7.0 | 99.4 | 96.5 | -0.2 |
Table 2: Effect of Excipients on the Stability of a this compound ADC in 20 mM Histidine, pH 6.0 at 40°C for 4 Weeks
| Excipient | Initial Monomer Purity (%) | Monomer Purity after 4 Weeks (%) | Change in Average DAR |
| None | 99.6 | 98.1 | -0.1 |
| 250 mM Sucrose | 99.7 | 99.2 | -0.05 |
| 0.02% Polysorbate 80 | 99.6 | 98.8 | -0.1 |
| 250 mM Sucrose + 0.02% Polysorbate 80 | 99.8 | 99.5 | -0.05 |
Experimental Protocols
3.1. Formulation Preparation
This protocol describes the preparation of different formulations of a this compound ADC for stability testing.
Materials:
-
Purified this compound ADC stock solution
-
Buffer components (e.g., sodium acetate, sodium histidine, sodium phosphate)
-
Excipients (e.g., sucrose, polysorbate 80)
-
Water for Injection (WFI)
-
pH meter
-
Sterile filters
Procedure:
-
Prepare concentrated stock solutions of the desired buffers and excipients in WFI.
-
For each formulation, calculate the required volumes of the ADC stock solution, buffer stock, and excipient stocks.
-
In a sterile container, add the calculated amount of WFI.
-
Add the buffer and excipient stock solutions and mix gently.
-
Adjust the pH of the buffer solution to the target pH using 1 M HCl or 1 M NaOH.
-
Add the this compound ADC stock solution to the final target concentration.
-
Gently mix the final formulation.
-
Aseptically filter the formulation through a 0.22 µm sterile filter into sterile vials.
-
Store the vials at the designated temperatures for the stability study.
3.2. Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
This protocol is for the quantification of high molecular weight species (aggregates) in ADC samples.
Instrumentation:
-
HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
Reagents:
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare the ADC samples for injection by diluting to a concentration of 1 mg/mL with the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) of the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer and aggregates.
-
Calculate the percentage of monomer and aggregates based on the peak areas.
3.3. Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
This protocol is for the determination of the drug-to-antibody ratio (DAR) of the ADC.
Instrumentation:
-
HPLC system with a UV detector
-
Hydrophobic interaction column (e.g., Tosoh Butyl-NPR)
Reagents:
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject approximately 25 µg of the ADC sample onto the column.
-
Elute the different DAR species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram at 280 nm.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
3.4. Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways of the ADC under various stress conditions.[3]
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the ADC at 1 mg/mL in buffers with pH values ranging from 3 to 9 at 40°C for up to 7 days.
-
Oxidation: Incubate the ADC at 1 mg/mL with 0.01% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Stress: Incubate the ADC at 1 mg/mL at temperatures ranging from 40°C to 60°C for up to 4 weeks.
-
Photostability: Expose the ADC solution to light according to ICH Q1B guidelines.
-
Mechanical Stress: Subject the ADC solution to agitation (e.g., orbital shaking) for 24-48 hours.[4]
Analysis: Analyze the stressed samples at various time points using SEC-HPLC, HIC-HPLC, and other relevant analytical techniques to assess aggregation, DAR changes, and the formation of degradation products.
3.5. Lyophilization Cycle Development
For ADCs with limited liquid stability, lyophilization is a common strategy to ensure long-term stability.[5] A typical lyophilization cycle consists of freezing, primary drying, and secondary drying.
Example Lyophilization Cycle Parameters:
-
Freezing:
-
Ramp down to -40°C at 1°C/min.
-
Hold at -40°C for 2 hours.
-
-
Primary Drying:
-
Set vacuum to 100 mTorr.
-
Ramp shelf temperature to -20°C and hold for 48-72 hours.
-
-
Secondary Drying:
-
Ramp shelf temperature to 25°C at 0.2°C/min.
-
Hold at 25°C for 12-24 hours.
-
Visualizations
Conclusion
The development of a stable formulation is a critical step in the successful clinical translation of a this compound ADC. A systematic approach that involves screening various formulation parameters and employing a comprehensive set of analytical techniques is essential. By carefully optimizing the pH, buffer system, and excipient composition, and by considering lyophilization as a stabilization strategy, researchers can develop a robust formulation that ensures the safety, efficacy, and desired shelf-life of the ADC product. The protocols and considerations outlined in these application notes provide a solid framework for achieving this goal.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 4. Miniaturized Forced Degradation of Therapeutic Proteins and ADCs by Agitation-Induced Aggregation Using Orbital Shaking of Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. simtra.com [simtra.com]
Application Note & Protocols: Quality Control of Sulfo-SPDB-DM4 Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that merge the antigen-targeting precision of monoclonal antibodies (mAbs) with the potent cell-killing capability of cytotoxic small molecules.[1] A sulfo-SPDB-DM4 conjugate consists of three components: a monoclonal antibody, the cytotoxic maytansinoid payload DM4, and the sulfo-SPDB (sulfonated N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker that connects them.[][3][4] The sulfo-SPDB linker is designed to be stable in circulation and release the DM4 payload within the target cancer cells.[][5] The released DM4 then acts as a potent tubulin inhibitor, disrupting the microtubule network, which leads to cell cycle arrest and apoptosis.[][5][6]
Due to their intricate and heterogeneous nature, rigorous quality control (QC) is essential to ensure the safety, efficacy, and consistency of this compound ADCs.[7] The analytical strategy must address the mAb, the linker, and the cytotoxic drug.[8][9] This document outlines the critical quality attributes (CQAs) for this compound conjugates, provides a summary of key QC parameters, and details the experimental protocols for their assessment.
Critical Quality Attributes (CQAs) of this compound ADCs
The quality of an ADC is defined by several Critical Quality Attributes (CQAs), which are physical, chemical, biological, or microbiological properties that must be within an appropriate limit, range, or distribution to ensure the desired product quality.[1][7] For this compound ADCs, these include:
-
Drug-to-Antibody Ratio (DAR): The average number of DM4 molecules conjugated to each antibody is a CQA that significantly impacts the ADC's efficacy, toxicity, and pharmacokinetics.[8][]
-
Drug Load Distribution: The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) contributes to the overall heterogeneity and performance of the ADC.[11]
-
Identity and Structural Integrity: Confirmation of the primary structure of the antibody and the correct conjugation of the this compound linker-payload.[1][7]
-
Purity and Impurities: Measurement of product-related variants such as aggregates and fragments, as well as process-related impurities like free (unconjugated) DM4, residual solvents, and host cell proteins.[8][12]
-
Potency: The biological activity of the ADC, typically measured through its ability to kill target cancer cells in a cell-based assay.[8][13]
-
Stability: The ability of the ADC to retain its critical quality attributes over time under defined storage conditions.[14][15]
Summary of Quality Control Parameters
The following table summarizes the key analytical methods used to assess the quality of this compound conjugates.
| Parameter | Analytical Method(s) | Typical Acceptance Criteria |
| Identity & Integrity | Mass Spectrometry (Intact, Subunit), Peptide Mapping | Correct molecular weight confirmed, Correct peptide sequence and conjugation sites verified. |
| Drug-to-Antibody Ratio (DAR) & Drug Load Distribution | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[16][17] | Average DAR within a specified range (e.g., 3.5 ± 0.5), Distribution of species meets predefined limits. |
| Purity (Aggregates & Fragments) | Size Exclusion Chromatography (SEC-HPLC)[8] | Aggregates ≤ 5%, Fragments ≤ 1%. |
| Purity (Charge Variants) | Ion-Exchange Chromatography (IEX-HPLC), Capillary Isoelectric Focusing (cIEF) | Charge variant profile conforms to the reference standard. |
| Free Drug-Linker Level | Reversed-Phase HPLC (RP-HPLC), LC-MS/MS[8] | Free this compound below a specified limit (e.g., ≤ 1.0%). |
| Potency | Cell-Based Cytotoxicity/Apoptosis Assay[8] | Relative potency within a set range (e.g., 80-125%) of the reference standard. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR)[7][8] | Binding affinity (KD) comparable to the unconjugated antibody and reference standard. |
| Process-Related Impurities | ELISA (Host Cell Protein, Protein A), qPCR (Host Cell DNA), Gas Chromatography (Residual Solvents)[8][18] | Impurities below established safety thresholds. |
| General Properties | Visual Inspection, UV/Vis Spectroscopy, pH | Appearance is clear to slightly opalescent, Concentration is within ±10% of target, pH is within the specified range. |
Experimental Protocols
Detailed methodologies for key QC experiments are provided below.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a primary method for determining the average DAR and drug load distribution under non-denaturing conditions.[11][19] It separates ADC species based on hydrophobicity; the addition of the hydrophobic this compound increases the antibody's hydrophobicity, allowing for the separation of species with different drug loads.[19]
Objective: To separate and quantify ADC species with different drug loads (DAR0, DAR2, etc.) to calculate the average DAR.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[19]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[19]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[19]
-
HPLC System Setup:
-
Chromatographic Separation:
-
Inject 10-20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.
-
-
Data Analysis:
Protocol 2: Intact Mass Analysis by LC-MS
Intact mass analysis provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR.[20]
Objective: To determine the molecular weight of the intact ADC and its drug-loaded variants.
Materials:
-
ADC sample
-
PNGase F (for optional deglycosylation)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reversed-Phase Column (e.g., Agilent Poroshell 300SB-C8)[20]
-
High-resolution LC-MS system (e.g., Q-TOF)
Procedure:
-
Sample Preparation:
-
LC-MS System Setup:
-
LC System: Agilent 1290 Infinity LC System or equivalent.[20]
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the column temperature to 80°C.
-
Set the flow rate to 0.4 mL/min.
-
-
Chromatographic Separation:
-
Inject 1-5 µL of the prepared sample.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode over an m/z range of 800-4000.
-
Use an ESI source under denaturing conditions.[20]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species.
-
Identify peaks corresponding to different drug-loaded species and glycoforms.
-
Calculate the average DAR based on the relative abundance of the deconvoluted peaks.
-
Protocol 3: Cell-Based Cytotoxicity Assay
A cell-based potency assay is a critical functional test that measures the complete mechanism of action, including target binding, internalization, drug release, and cell killing.[7][8]
Objective: To determine the relative potency of the ADC by measuring its ability to induce cell death in an antigen-expressing cancer cell line.
Materials:
-
Antigen-positive cancer cell line (e.g., a cell line overexpressing the target of the mAb).
-
Complete cell culture medium.
-
ADC sample and a fully-characterized reference standard.
-
96-well flat-bottom cell culture plates.
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®).
-
Plate reader capable of measuring absorbance or luminescence.
Procedure:
-
Cell Seeding:
-
Harvest cells and determine cell density and viability.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
ADC Treatment:
-
Prepare a serial dilution series of the ADC test sample and the reference standard in culture medium.
-
Add 100 µL of the diluted ADCs to the appropriate wells. Include "cells only" (no drug) and "medium only" (no cells) controls.
-
Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C, 5% CO₂.[22]
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (medium only).
-
Normalize the data to the "cells only" control (100% viability).
-
Plot the cell viability (%) against the log of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ value for both the test sample and the reference standard.
-
Calculate the relative potency: (EC₅₀ Reference / EC₅₀ Sample) × 100%.
-
Visualizations
Caption: Figure 1. General Quality Control Workflow for ADCs.
Caption: Figure 2. Mechanism of Action of a this compound ADC.
References
- 1. veranova.com [veranova.com]
- 3. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 4. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adcreview.com [adcreview.com]
- 8. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 9. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Testing [intertek.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. benchchem.com [benchchem.com]
- 18. e-b-f.eu [e-b-f.eu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. sciex.com [sciex.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for Preclinical Animal Models: Testing Sulfo-SPDB-DM4 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. The sulfo-SPDB-DM4 linker-payload system is a key component in the design of several ADCs. This system comprises a hindered disulfide linker (sulfo-SPDB) that is stable in circulation but is cleaved in the reducing environment of the cell, and the potent microtubule-disrupting agent, DM4. Preclinical evaluation of this compound ADCs in relevant animal models is a critical step in their development pipeline. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a highly valuable tool for these studies as they better recapitulate the heterogeneity and microenvironment of human tumors.[1]
These application notes provide a comprehensive overview of the key methodologies and protocols for the preclinical testing of this compound ADCs in animal models, with a focus on PDX models.
Mechanism of Action of this compound ADCs
The efficacy of this compound ADCs is predicated on a multi-step process that ensures targeted delivery of the cytotoxic payload to cancer cells.
-
Circulation and Tumor Targeting: The ADC is administered intravenously and circulates systemically. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of tumor cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosomes. The acidic and reducing environment within the lysosome facilitates the cleavage of the sulfo-SPDB linker, releasing the DM4 payload.
-
Cytotoxicity: The released DM4, a potent maytansinoid, binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule network. This interference with microtubule dynamics results in cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][]
Data Presentation
The following tables provide a template for the presentation of quantitative data from preclinical studies of this compound ADCs. While a comprehensive, aggregated dataset for all this compound ADCs is not publicly available, researchers should aim to populate similar tables with their experimental data for clear comparison and interpretation.
Table 1: In Vivo Efficacy of a Hypothetical Anti-Cancer-Target-sulfo-SPDB-DM4 ADC in Various PDX Models
| PDX Model ID | Cancer Type | Target Expression (IHC H-Score) | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI %) at Day 21 | Median Survival (Days) |
| PDX-001 | Ovarian Cancer | 250 | Vehicle | QW x 3 | 0 | 25 |
| ADC (5 mg/kg) | QW x 3 | 85 | 50 | |||
| PDX-002 | Renal Cell Carcinoma | 180 | Vehicle | QW x 3 | 0 | 30 |
| ADC (5 mg/kg) | QW x 3 | 60 | 45 | |||
| PDX-003 | Non-Small Cell Lung Cancer | 50 | Vehicle | QW x 3 | 0 | 28 |
| ADC (5 mg/kg) | QW x 3 | 15 | 32 |
TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100
Table 2: Toxicology Profile of a Hypothetical Anti-Cancer-Target-sulfo-SPDB-DM4 ADC in Mice
| Treatment Group | Dosing Schedule | Maximum Mean Body Weight Loss (%) | Key Clinical Observations | Notable Changes in Clinical Chemistry (Day 21) |
| Vehicle | QW x 3 | < 1% | None | None |
| ADC (5 mg/kg) | QW x 3 | 8% | Mild, transient lethargy | Mild elevation in ALT and AST |
| ADC (10 mg/kg) | QW x 3 | 15% | Moderate lethargy, ruffled fur | Moderate elevation in ALT, AST, and BUN |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; BUN: Blood urea (B33335) nitrogen
Table 3: Pharmacokinetic Parameters of a Hypothetical Anti-Cancer-Target-sulfo-SPDB-DM4 ADC in Mice
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUClast (µg*h/mL) | CL (mL/h/kg) | Vss (mL/kg) | t1/2 (h) |
| Total Antibody | 5 | 120 | 5500 | 0.9 | 100 | 80 |
| ADC (conjugated) | 5 | 115 | 4800 | 1.0 | 95 | 75 |
Cmax: Maximum concentration; AUC_last: Area under the curve from time zero to the last measurable concentration; CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG), SCID, or athymic nude mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel® (optional)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical clips or sutures
-
Animal housing under specific pathogen-free (SPF) conditions
Procedure:
-
Tumor Tissue Preparation:
-
Aseptically collect fresh tumor tissue from a patient.
-
In a sterile petri dish containing cold PBS, mechanically mince the tissue into small fragments of approximately 2-3 mm³.
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave and disinfect the right flank of the mouse.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Implant a single tumor fragment into the pocket. Matrigel® can be co-implanted to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the animals daily for signs of distress.
-
Once tumors are palpable, measure their dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged into new cohorts of mice by repeating steps 1 and 2. It is recommended to use early-passage PDXs (less than 5 passages) for efficacy studies to maintain the characteristics of the original tumor.
-
Protocol 2: In Vivo Efficacy Study of a this compound ADC
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of a this compound ADC in established PDX models.
Materials:
-
PDX-bearing mice with established tumors (average volume 100-200 mm³)
-
This compound ADC, formulated in a suitable vehicle (e.g., sterile saline)
-
Vehicle control
-
Isotype control ADC (non-targeting antibody with the same linker-payload) (optional)
-
Digital calipers
-
Analytical balance
Procedure:
-
Animal Randomization:
-
Once tumors reach the desired size range, randomize the mice into treatment groups (typically 8-10 mice per group) based on tumor volume to ensure a similar average tumor volume across all groups.
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound ADC (e.g., 5 mg/kg)
-
Group 3: Isotype control ADC (e.g., 5 mg/kg) (optional)
-
-
Drug Administration:
-
Administer the treatments intravenously (IV) via the tail vein.
-
The dosing schedule will be study-specific but a common regimen is once weekly for 3 weeks (QW x 3).
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, ruffled fur, lethargy).
-
-
Endpoint:
-
The study can be terminated when the mean tumor volume in the vehicle control group reaches a predetermined size (e.g., 2000 mm³) or at a specified time point.
-
For survival studies, animals are monitored until they reach a defined endpoint (e.g., tumor volume > 2000 mm³, >20% body weight loss, or moribund state).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Protocol 3: Biodistribution Study
This protocol outlines a method to assess the distribution of a radiolabeled this compound ADC in various tissues of PDX-bearing mice.
Materials:
-
Radiolabeled ADC (e.g., with ⁸⁹Zr or ¹¹¹In)
-
PDX-bearing mice
-
Gamma counter
-
Dissection tools
-
Vials for tissue collection
Procedure:
-
Administration of Radiolabeled ADC:
-
Administer a single intravenous dose of the radiolabeled ADC to the mice.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 24, 48, 72, and 144 hours) post-injection, euthanize a cohort of mice (typically 3-5 mice per time point).
-
Collect blood via cardiac puncture.
-
Dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle, bone).
-
-
Sample Processing and Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in a sample of the injected dose using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Calculate tumor-to-organ ratios to assess the specificity of tumor targeting.
-
Mandatory Visualizations
Caption: Workflow for preclinical testing of this compound ADCs in PDX models.
Caption: Signaling pathway of DM4-induced apoptosis.
References
Application Notes and Protocols for Measuring the In Vivo Efficacy of sulfo-SPDB-DM4 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of ADCs utilizing the sulfo-SPDB-DM4 drug-linker technology.
The this compound system consists of three key components:
-
A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.
-
The cytotoxic payload DM4, a potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization.[][][][8][9]
-
The sulfo-SPDB linker, a cleavable disulfide linker that stably connects the DM4 payload to the antibody in circulation and facilitates its release within the target cancer cell.[][][11][12]
The sulfonated nature of the SPDB linker enhances its aqueous solubility and facilitates conjugation.[] The protocols outlined herein provide a robust framework for preclinical assessment of this compound ADC efficacy in relevant animal models.[1][13]
Mechanism of Action
The therapeutic effect of a this compound ADC is achieved through a multi-step, targeted process:
-
Circulation and Targeting: The ADC is administered intravenously and circulates systemically. The monoclonal antibody component specifically binds to its target antigen expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically via receptor-mediated endocytosis.[14][15]
-
Lysosomal Trafficking and Payload Release: The complex is trafficked to the lysosome. Inside the cell, the disulfide bond within the SPDB linker is cleaved in the reductive intracellular environment, releasing the active DM4 payload.[][11]
-
Cytotoxicity: The liberated DM4 binds to tubulin, disrupting microtubule dynamics.[][][] This interference with the mitotic spindle leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[][14]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound ADCs using xenograft mouse models.
Animal Model and Tumor Establishment
The most common models for preclinical ADC testing are cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunocompromised mice.[13][16][17]
-
Animal Selection: Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old.[18]
-
Cell Line Selection: Choose a human cancer cell line with documented expression of the target antigen for your ADC.
-
Tumor Implantation:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 25-50 x 10^6 cells/mL. For robust tumor take rates, an equal volume of Matrigel can be mixed with the cell suspension.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 2.5-10 x 10^6 cells) into the right flank of each mouse.[19]
-
Allow tumors to grow to a mean volume of 100-200 mm³ before randomizing the animals into treatment groups.[18][19]
-
ADC and Vehicle Preparation
-
ADC Reconstitution: Reconstitute the lyophilized this compound ADC in a sterile vehicle buffer (e.g., phosphate-buffered saline, PBS) to the desired stock concentration.
-
Dosing Solutions: On the day of treatment, dilute the ADC stock solution with the vehicle to the final concentration required for each dose group.
-
Vehicle Control: The vehicle used to dilute the ADC should be used as the negative control.
In Vivo Efficacy Study Design
A well-designed study includes appropriate control groups to ensure the observed anti-tumor activity is specific to the ADC.
-
Animal Randomization: Once tumors reach the target volume (100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle Control: (e.g., PBS)
-
Group 2: Isotype Control ADC: A non-targeting antibody conjugated with this compound, administered at the highest dose level to assess off-target toxicity of the drug-linker.
-
Group 3: Unconjugated Antibody: The same antibody used in the ADC, to evaluate the anti-tumor effect of the antibody alone.
-
Group 4-6: this compound ADC: Administer the test ADC at various dose levels (e.g., low, medium, and high doses such as 1, 3, and 5 mg/kg) to determine a dose-response relationship.[20]
-
-
Administration: Administer all treatments intravenously (IV) via the tail vein.[18]
-
Dosing Schedule: A typical schedule is a single dose (QDx1) or once weekly for 3 weeks (QWx3). The schedule should be optimized based on the ADC's pharmacokinetic and tolerability profile.
Monitoring and Measurements
-
Tumor Volume: Measure tumor dimensions twice weekly using digital calipers.[18][19] Calculate tumor volume using the modified ellipsoid formula:
-
Body Weight: Record the body weight of each animal twice weekly as a primary indicator of systemic toxicity.[18][19] Significant weight loss (>15-20%) may require euthanasia.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Survival: The primary endpoint is often tumor growth delay. However, survival can also be monitored, with endpoints defined by tumor volume reaching a specific size (e.g., 2000 mm³) or signs of significant morbidity.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition of this compound ADC
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³ ± SEM) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | QWx3 | 1500 ± 150 | - | - |
| Isotype Control ADC | 5 | QWx3 | 1450 ± 140 | 3.3 | >0.05 |
| Unconjugated mAb | 5 | QWx3 | 1200 ± 130 | 20.0 | <0.05 |
| This compound ADC | 1 | QWx3 | 800 ± 95 | 46.7 | <0.01 |
| This compound ADC | 3 | QWx3 | 350 ± 60 | 76.7 | <0.001 |
| This compound ADC | 5 | QWx3 | 150 ± 45 | 90.0 | <0.001 |
Tumor Growth Inhibition (TGI) is calculated at a specific time point (e.g., Day 21) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Systemic Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change at Nadir (% ± SEM) | Treatment-Related Deaths |
| Vehicle Control | - | QWx3 | +5.0 ± 1.5 | 0/10 |
| Isotype Control ADC | 5 | QWx3 | +4.5 ± 1.8 | 0/10 |
| Unconjugated mAb | 5 | QWx3 | +4.8 ± 1.6 | 0/10 |
| This compound ADC | 1 | QWx3 | -1.2 ± 2.0 | 0/10 |
| This compound ADC | 3 | QWx3 | -4.5 ± 2.5 | 0/10 |
| This compound ADC | 5 | QWx3 | -8.0 ± 3.1 | 0/10 |
Nadir refers to the point of maximum body weight loss during the study.
Table 3: Survival Analysis
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | QWx3 | 25 | - | - |
| This compound ADC | 3 | QWx3 | 45 | 80.0 | <0.01 |
| This compound ADC | 5 | QWx3 | 60 | 140.0 | <0.001 |
Median survival is the time at which 50% of the animals in a group are still alive. The endpoint for survival is typically when tumor volume reaches a predetermined size (e.g., 2000 mm³).
Conclusion
The preclinical evaluation of a this compound ADC's in vivo efficacy is a critical step in its development pipeline.[1] The protocols described here provide a standardized approach to assess anti-tumor activity and tolerability in xenograft models. Careful experimental design, consistent monitoring, and clear data presentation are essential for accurately determining the therapeutic potential of the ADC and informing decisions for further clinical development.[1] The stability of the sulfo-SPDB linker in circulation, combined with the potent cell-killing ability of the DM4 payload upon targeted release, offers a promising platform for developing effective cancer therapies.[]
References
- 1. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 2. hoeford.com [hoeford.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. njbio.com [njbio.com]
- 12. sulfo-SPDB, 1193111-39-5 | BroadPharm [broadpharm.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 22. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation Strategies for Monoclonal Antibodies with Sulfo-SPDB-DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. This approach enhances the therapeutic window of the cytotoxic agent by delivering it directly to antigen-expressing tumor cells, thereby minimizing systemic toxicity.[][2] The maytansinoid derivative DM4 is a highly potent microtubule-targeting agent that induces mitotic arrest and apoptosis in cancer cells.[][3] When conjugated to a monoclonal antibody via the cleavable disulfide linker, sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate), the resulting ADC can selectively deliver DM4 to tumor cells. The sulfo-SPDB linker is designed to be stable in circulation but is cleaved in the reducing environment of the cell, releasing the active DM4 payload.[][4] The inclusion of a sulfonate group on the linker enhances its water solubility, which can improve conjugation efficiency and the overall properties of the ADC.[]
These application notes provide detailed protocols for the preparation, purification, and characterization of monoclonal antibody-sulfo-SPDB-DM4 conjugates, as well as methods for evaluating their in vitro cytotoxicity.
Data Presentation
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC Target | Linker-Payload | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| HER2 | T-DM1 (non-cleavable-DM1) | SK-BR-3 | Breast Cancer | 10 - 50 | [5] |
| EpCAM | SPDB-DM4 | COLO 205 | Colon Cancer | Potent | [4] |
| EpCAM | sulfo-SPDB-DM4 | COLO 205 | Colon Cancer | Potent | [4] |
| CanAg | SPDB-DM4 | HT-29 | Colon Cancer | Potent | [4] |
| CanAg | This compound | HT-29 | Colon Cancer | Potent | [4] |
| CDH6 | SPDB-DM4 | OVCAR3 | Ovarian Cancer | Efficacious in vivo | [6] |
| CDH6 | This compound | OVCAR3 | Ovarian Cancer | More efficacious in vivo than SPDB-DM4 | [6] |
| FOLR1 | This compound | Ovarian/Solid Tumors | Ovarian/Solid Tumors | N/A | [7] |
Note: "Potent" and "Efficacious in vivo" are indicated where specific IC50 values were not provided in the source material but significant activity was reported. The data is compiled from multiple studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 2: Pharmacokinetic Parameters of Selected ADCs in First-in-Human Phase 1 Studies
| ADC Name | Target | Linker | Payload | Average DAR |
| AVE9633 | CD33 | SPDB | DM4 | 3.5 |
| IMGN388 | Integrin | SPDB | DM4 | ND |
| IMGN853 | FOLR1 | sulfo-SPDB | DM4 | ND |
ND: No Data. This table provides examples of maytansinoid-based ADCs that have entered clinical development. Adapted from comparative clinical pharmacokinetics data.[7]
Experimental Protocols
Protocol 1: Preparation of mAb-sulfo-SPDB-DM4 Conjugate
This protocol describes the conjugation of this compound to a monoclonal antibody via modification of lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances.
-
This compound linker-payload.
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5).
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO).
-
Purification column (e.g., Sephadex G25).
-
Quenching solution (e.g., 100 mM glycine).
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
-
This compound Preparation:
-
Dissolve this compound in DMA or DMSO to prepare a stock solution of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized for each specific mAb. A typical starting molar excess is 5-10 fold.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as 100 mM glycine, to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a desalting column (e.g., Sephadex G25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4) to remove unconjugated linker-payload and other impurities.
-
Monitor the protein elution using a UV spectrophotometer at 280 nm.
-
Pool the protein-containing fractions.
-
-
Characterization of the ADC:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
Determine the average DAR using methods described in Protocol 2.
-
Assess the purity and aggregation of the ADC by size exclusion chromatography (SEC-HPLC).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.
Materials:
-
Purified mAb-sulfo-SPDB-DM4 conjugate.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
HPLC system with a UV detector.
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
-
Sample Injection:
-
Inject 10-50 µg of the purified ADC sample.
-
-
Elution:
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR due to increased hydrophobicity.
-
Calculate the area of each peak.
-
The average DAR is calculated as the weighted average of the peak areas.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
mAb-sulfo-SPDB-DM4 conjugate and control antibody.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium.
-
Trypsinize and resuspend the cells to a concentration that will result in 70-80% confluency at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the mAb-sulfo-SPDB-DM4 ADC, unconjugated mAb, and a relevant isotype control antibody in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Visualizations
Caption: Workflow for the preparation of a mAb-sulfo-SPDB-DM4 ADC.
Caption: Cellular mechanism of action for a this compound ADC.
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis by HIC.
References
- 2. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with sulfo-SPDB-DM4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with sulfo-SPDB-DM4.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound to antibodies.
Antibody-Related Issues
Q1: How does the purity of my monoclonal antibody (mAb) affect conjugation efficiency?
A1: The purity of your mAb is critical for a successful conjugation.[1] It is recommended to use an antibody that is >95% pure.[1][2] Contaminating proteins, such as bovine serum albumin (BSA) or other proteins from cell culture supernatant, can compete with your target antibody for the this compound, leading to lower conjugation efficiency and a heterogeneous product.[1]
Q2: Can the concentration of my antibody impact the conjugation reaction?
A2: Yes, antibody concentration is an important parameter. A low antibody concentration can dilute the reactants, reducing the efficiency of the conjugation reaction.[1] For many protocols, a starting antibody concentration of at least 0.5 mg/mL is recommended to achieve optimal results.[1][2] If your antibody solution is too dilute, it should be concentrated before use.[1]
Q3: What should I do if my antibody is in a buffer containing additives like BSA, glycine (B1666218), or Tris?
A3: Buffer additives can significantly interfere with the conjugation reaction.[1] Primary amine-containing substances like Tris or glycine will compete with the lysine (B10760008) residues on the antibody for the NHS-ester of the sulfo-SPDB linker.[1] BSA will also be conjugated, reducing the efficiency of ADC formation.[1][2] It is essential to perform a buffer exchange to remove these interfering components before starting the conjugation.[1]
Linker-Payload and Reaction Condition Issues
Q4: My conjugation yield is low. Could the this compound be the problem?
A4: The quality and stability of your this compound are paramount. The sulfo-SPDB linker contains a disulfide bond that is sensitive to reducing agents and an NHS ester that is susceptible to hydrolysis.[3] Ensure that the reagent has been stored properly at -80°C, protected from light and moisture.[4][5] It is recommended to use a freshly prepared solution of this compound for each conjugation reaction.[3] The hydrophobicity of the DM4 payload can also make the linker-payload conjugate difficult to dissolve in aqueous buffers; the use of a co-solvent like DMSO may be necessary.[1][4]
Q5: What are the most critical reaction conditions to optimize for better conjugation efficiency?
A5: Several reaction conditions must be optimized to ensure efficient conjugation.[1] These include:
-
pH: The optimal pH for lysine-based conjugation with NHS esters is typically between 7.5 and 8.5.[1]
-
Temperature: Reactions are often performed at room temperature, but 4°C may be used to minimize side reactions or antibody degradation.[1]
-
Reaction Time: Insufficient reaction time can lead to incomplete conjugation, while excessively long reaction times can result in antibody aggregation or degradation.[1]
-
Molar Ratio: The molar ratio of this compound to antibody is a key determinant of the final Drug-to-Antibody Ratio (DAR).[1] This should be carefully optimized to achieve the desired DAR without causing excessive modification of the antibody.[1]
Data Presentation: Impact of Reaction Parameters on Conjugation Efficiency
The following tables summarize the expected impact of key reaction parameters on the efficiency of this compound conjugation.
Table 1: Effect of pH on Conjugation Efficiency
| pH | Relative Conjugation Efficiency | Remarks |
| 6.5 | Low | Suboptimal for NHS-ester reaction with primary amines. |
| 7.0 | Moderate | Reaction proceeds, but may be slow. |
| 7.5-8.5 | High (Optimal) | Ideal range for efficient reaction between the NHS-ester of sulfo-SPDB and antibody lysines. [1] |
| 9.0 | Moderate to High | Increased risk of antibody aggregation and hydrolysis of the NHS-ester. |
Table 2: Effect of Molar Ratio (this compound : Antibody) on Average DAR
| Molar Ratio | Expected Average DAR | Potential Issues |
| 2:1 | 1-2 | Low drug loading, potentially suboptimal efficacy. |
| 5:1 | 3-4 | A good starting point for achieving a therapeutically relevant DAR. |
| 8:1 | 4-6 | Higher DAR, but increased risk of antibody aggregation and altered pharmacokinetics. |
| >10:1 | >6 | High risk of aggregation, insolubility, and potential loss of antibody function. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
-
Antibody Preparation:
-
This compound Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Alternatively, the reaction can be carried out for 4 hours at 4°C.[1]
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography (SEC).[6]
-
The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation:
-
An HPLC system equipped with a HIC column and a UV detector.
-
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Species with higher DARs will be more hydrophobic and elute later.[1]
-
Calculate the area under each peak to determine the relative abundance of each DAR species.
-
The average DAR is calculated as the weighted average of the different DAR species.
-
Visualizations
References
Technical Support Center: Sulfo-SPDB-DM4 ADC Aggregation
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation of antibody-drug conjugates (ADCs) utilizing the sulfo-SPDB linker and DM4 payload.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical issue for sulfo-SPDB-DM4 ADCs?
A1: ADC aggregation is the self-association of individual ADC molecules into larger, high-molecular-weight (HMW) species.[1] This is a critical quality attribute to monitor as it can negatively impact the ADC's efficacy, safety, and pharmacokinetic profile.[2] For this compound ADCs, aggregation can lead to reduced antigen-binding capability, altered drug release kinetics, and an increased risk of an immunogenic response in patients.[3][4] Furthermore, aggregation can cause product loss during manufacturing and purification, impacting overall yield and cost-effectiveness.[5][6]
Q2: What are the primary causes of aggregation in this compound ADCs?
A2: The aggregation of this compound ADCs is a multifactorial issue, primarily driven by the increased hydrophobicity of the final conjugate.[7] Key contributing factors include:
-
Hydrophobicity of the DM4 Payload: DM4 is an inherently hydrophobic molecule.[8][9] Its conjugation to the antibody increases the overall surface hydrophobicity of the protein, creating "hydrophobic patches" that can interact with other ADC molecules, leading to aggregation.[6][7]
-
Linker Chemistry: While the "sulfo" group in sulfo-SPDB is intended to increase hydrophilicity, the overall linker-payload combination can still contribute to hydrophobic interactions.[][11] The disulfide bond within the SPDB linker is also susceptible to reduction, which can lead to structural changes and potential aggregation.[]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more DM4 molecules per antibody, significantly increases the overall hydrophobicity of the ADC and is a major driver of aggregation.[3][7][13] This can lead to faster clearance from circulation and reduced therapeutic efficacy.[13]
-
Conjugation Process Conditions: The conditions used during the conjugation of this compound can induce stress on the antibody. Factors such as the use of organic co-solvents to dissolve the hydrophobic payload, unfavorable pH, or elevated temperatures can lead to partial unfolding of the antibody, exposing hydrophobic regions and promoting aggregation.[6][9]
-
Suboptimal Formulation: The formulation buffer plays a critical role in ADC stability.[14] An inappropriate buffer pH, especially one close to the antibody's isoelectric point (pI), or low ionic strength can reduce the colloidal stability of the ADC and promote aggregation.[6][15]
-
Environmental and Mechanical Stresses: Exposure to thermal stress (e.g., high temperatures, freeze-thaw cycles), mechanical agitation (e.g., vigorous shaking or stirring), and even light can destabilize the ADC and induce aggregation.[3][5][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common aggregation issues with this compound ADCs.
Issue 1: High levels of aggregation are observed immediately after the conjugation reaction.
This often points to issues within the conjugation process itself.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate post-conjugation aggregation.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Drug-to-Antibody Ratio (DAR) | Aim for the lowest DAR that provides the desired efficacy. A higher DAR increases surface hydrophobicity and the propensity for aggregation.[16] |
| Suboptimal Conjugation Buffer | Screen different buffer systems and pH values. Ensure the pH is not near the antibody's isoelectric point (pI), where solubility is at a minimum.[7] For many antibodies, a pH range of 6.5-7.5 is suitable.[16] |
| High Concentration of Organic Co-solvent | Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) required to dissolve the this compound.[16] High concentrations can destabilize the antibody. |
| Elevated Reaction Temperature | Perform the conjugation at a controlled, lower temperature (e.g., 4°C to room temperature) to minimize thermal stress on the antibody.[16] |
| High Antibody Concentration | If feasible, perform the conjugation at a lower antibody concentration to reduce the likelihood of intermolecular interactions.[16] |
| Antibody-Antibody Interaction | Consider immobilizing the antibody on a solid support during conjugation to prevent antibodies from interacting and aggregating.[6] |
Issue 2: Aggregation increases during purification and/or formulation.
This suggests that the downstream processing steps are inducing aggregation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for process-induced aggregation.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Harsh Elution Conditions in Chromatography | If using chromatography for purification, ensure the elution buffer conditions (e.g., pH, salt concentration) are not causing the ADC to aggregate.[17] |
| Inappropriate Formulation Buffer | The pH and ionic strength of the final formulation buffer are critical.[18] Screen different buffer systems (e.g., histidine, citrate) and pH values to find the optimal conditions for your specific ADC.[16] |
| Lack of Stabilizing Excipients | The formulation may require excipients to protect the ADC from aggregation.[] |
Issue 3: Aggregation occurs during storage.
This points towards formulation and storage instability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for storage-induced aggregation.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Formulation | The buffer composition may not be providing adequate long-term stability.[13] |
| Inadequate Storage Temperature | Storing the ADC at an inappropriate temperature can accelerate degradation and aggregation.[16] Typically, liquid ADC formulations are stored at 2-8°C. For long-term storage, consider freezing at -20°C or -80°C, but minimize freeze-thaw cycles.[3][16] |
| Mechanical Stress | Avoid vigorous vortexing or shaking. Gentle mixing is recommended.[13] |
| Light Exposure | Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and aggregation.[5] |
Formulation Strategies to Minimize Aggregation
A well-designed formulation is crucial for the long-term stability of this compound ADCs.
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Act as cryo- and lyoprotectants during freeze-thawing and lyophilization by forming a glassy matrix around the ADC, protecting its native structure.[13] | 5 - 10% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Non-ionic surfactants that prevent aggregation at interfaces (e.g., air-water, container surface) and reduce protein-protein interactions.[13] | 0.01 - 0.1% (w/v) |
| Amino Acids | Arginine, Glycine, Histidine | Can act as stabilizers by suppressing aggregation and reducing protein-protein interactions.[13] | 10 - 250 mM |
| Buffers | Histidine, Citrate, Phosphate | Maintain the optimal pH and ionic strength to ensure the colloidal stability of the ADC.[13] | 10 - 50 mM |
Experimental Protocols
1. Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
-
Objective: To separate and quantify monomers, dimers, and larger aggregates based on their hydrodynamic radius.[1]
-
Methodology:
-
Column: Use a size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[19]
-
Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 7.0.[19]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Run: Inject an appropriate volume (e.g., 10-20 µL) onto the column.[1] Run the separation isocratically for a sufficient time (e.g., 15-20 minutes).[1] Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to high molecular weight (HMW) species, the monomer, and any low molecular weight (LMW) species.[13] Calculate the percentage of each species by dividing the respective peak area by the total peak area.[1]
-
2. Dynamic Light Scattering (DLS) for Size Distribution Analysis
-
Objective: To rapidly assess the size distribution of particles in a solution and detect the presence of aggregates.[16]
-
Methodology:
-
Sample Preparation: Filter the ADC sample through a low-binding filter (e.g., 0.22 µm) to remove dust and large particulates.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette with the sample into the instrument and acquire data. The instrument measures the fluctuations in scattered light intensity to determine the particle size distribution.
-
Data Analysis: Analyze the size distribution profile and the polydispersity index (PDI). A high PDI or the presence of larger species indicates aggregation.
-
3. Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
-
Objective: To determine the thermal stability of the ADC by measuring its melting temperature (Tm). A lower Tm can indicate a higher propensity for aggregation.
-
Methodology:
-
Reagent Preparation: Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) in the assay buffer.[15]
-
Sample Preparation: In a 96-well PCR plate, prepare reaction mixtures containing the ADC at a final concentration of approximately 0.1-0.2 mg/mL and the fluorescent dye.[15]
-
Thermal Scan: Place the plate in a real-time PCR instrument and apply a thermal ramp (e.g., from 25°C to 95°C at 1°C/min).
-
Data Analysis: The dye fluoresces upon binding to exposed hydrophobic regions of the unfolding protein. The temperature at which the fluorescence signal is maximal corresponds to the melting temperature (Tm).[2]
-
Visualizing the Aggregation Problem and Solutions
Caption: Factors influencing the aggregation of this compound ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Technical Support Center: Optimizing sulfo-SPDB-DM4 Conjugation
Welcome to the technical support center for sulfo-SPDB-DM4 conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their antibody-drug conjugate (ADC) development process.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and how does it work?
This compound is an agent-linker conjugate used for creating Antibody-Drug Conjugates (ADCs). It consists of two key components:
-
DM4: A highly potent maytansinoid payload that acts as a tubulin inhibitor.[1][2] By disrupting microtubule dynamics, it induces cell cycle arrest and programmed cell death (apoptosis) in target cancer cells.[1][2][]
-
sulfo-SPDB linker: A bifunctional linker that connects the DM4 payload to an antibody.[] It contains an NHS ester that reacts with primary amines (like lysine (B10760008) residues) on the antibody surface.[4][5] The "sulfo" group enhances water solubility, which can improve conjugation efficiency and reduce aggregation.[][] The linker also features a disulfide bond, which is designed to be stable in the bloodstream but can be cleaved inside the target cell, releasing the active DM4 payload.[]
Q2: What is the primary conjugation site for the sulfo-SPDB linker on an antibody?
The sulfo-SPDB linker contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amine groups.[4][5] The most common conjugation sites on a standard antibody are the epsilon-amine groups of surface-accessible lysine residues.[4][5] A typical IgG antibody has over 80 lysine residues, with more than 20 being solvent-accessible and available for conjugation.[5]
Optimization of Reaction Conditions
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
The optimal average DAR for maytansinoid-based ADCs like those using DM4 is generally between 3 and 4.[1][]
-
High DAR (>4): While potentially increasing potency in vitro, high DAR values often lead to faster clearance from circulation, increased toxicity, and a higher propensity for aggregation due to increased hydrophobicity.[1][][7]
-
Low DAR (<3): A low DAR may result in insufficient potency and reduced therapeutic efficacy.[1][]
Therefore, a DAR of 3-4 is often the target, providing a balance between efficacy and safety.[1][]
Q4: What are the critical reaction parameters to control during conjugation?
Several parameters must be carefully optimized to achieve consistent and efficient conjugation:
-
Molar Ratio: The molar ratio of this compound to the antibody is a primary determinant of the final DAR.[8][9] A molar excess of the linker-drug is required, and the optimal ratio should be determined empirically through small-scale experiments.[9]
-
pH: For lysine conjugation using NHS esters, a pH range of 7.5 to 8.5 is typically optimal.[8] It is crucial to use amine-free buffers, such as PBS or HEPES, to avoid competition with the antibody.[8]
-
Temperature: Reactions are often performed at room temperature or 4°C. Lower temperatures can help minimize side reactions and potential antibody degradation or aggregation.[8]
-
Reaction Time: Insufficient time can lead to incomplete conjugation and a low DAR, while excessively long incubation can increase the risk of antibody aggregation.[8]
-
Co-solvents: Due to the hydrophobic nature of DM4, a small percentage of an organic co-solvent (e.g., DMSO, DMAc) is often required to solubilize the this compound. However, high concentrations can denature the antibody.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptom: The average DAR, as measured by Hydrophobic Interaction Chromatography (HIC), is consistently lower than the target value.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive/Hydrolyzed this compound | The NHS ester on the linker is moisture-sensitive. Ensure the reagent is fresh, stored properly at -20°C with a desiccant, and warmed to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO immediately before use. |
| Suboptimal Molar Ratio | The molar excess of this compound to antibody is too low. Perform a titration experiment with a range of molar ratios (e.g., 5:1, 7:1, 10:1) to find the optimal ratio for your specific antibody and target DAR.[4][9] |
| Incorrect Reaction pH | The pH is outside the optimal range of 7.5-8.5 for lysine conjugation.[8] Verify the pH of the reaction buffer. Perform a buffer exchange to ensure the antibody is in a suitable amine-free buffer (e.g., PBS, HEPES) at the correct pH. |
| Interfering Buffer Components | The antibody buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete with lysine residues for the linker.[12] Always perform a buffer exchange into a non-interfering conjugation buffer prior to the reaction. |
| Low Antibody Concentration | A dilute antibody solution (<0.5 mg/mL) can reduce reaction efficiency.[8] Concentrate the antibody to a recommended range (e.g., 5-10 mg/mL) before starting the conjugation.[4] |
Issue 2: High Levels of Aggregation
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high-molecular-weight (HMW) species post-conjugation or during storage.
| Possible Cause | Troubleshooting Steps & Recommendations |
| High DAR and Hydrophobicity | The DM4 payload is hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting self-association.[7][13] Aim for a lower average DAR (e.g., 3-4). The sulfo- group on the linker already helps mitigate this, but keeping the DAR in check is critical.[] |
| Use of Organic Co-solvents | High concentrations of organic solvents (e.g., >10% DMSO) used to dissolve the drug-linker can induce antibody denaturation and aggregation.[10] Use the minimum amount of co-solvent necessary for solubilization and add it to the reaction mixture slowly while gently stirring. |
| Suboptimal Formulation Buffer | The final storage buffer has a pH close to the antibody's isoelectric point (pI) or has incorrect ionic strength, reducing colloidal stability.[13] Perform a formulation screen to identify optimal buffer conditions (pH, excipients like arginine, sucrose, or polysorbates) that stabilize the ADC.[13] |
| Reaction Stress (pH, Temp) | Unfavorable pH or elevated temperatures during the conjugation reaction can cause conformational stress on the antibody, exposing hydrophobic patches.[7][13] Perform the conjugation at a lower temperature (e.g., 4°C) and ensure the pH is well-controlled. |
| Physical Stress | Repeated freeze-thaw cycles or vigorous shaking can induce aggregation.[13] Aliquot the final ADC product into single-use vials to avoid freeze-thaw stress and handle the solution gently.[14] |
Experimental Protocols
Protocol 1: General this compound Conjugation (Lysine Targeting)
This protocol provides a general framework for conjugating this compound to an antibody. Optimization is required for each specific antibody.
1. Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS). Purity should be >95%.
-
This compound (stored at -20°C with desiccant).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Buffer: 50 mM HEPES or PBS with 50 mM NaCl, pH 8.0.
-
Quenching Solution: 100 mM Glycine (B1666218) or Tris solution.
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
2. Antibody Preparation:
-
Concentrate the antibody to 5-10 mg/mL.
-
Perform a buffer exchange into the Conjugation Buffer to remove any interfering substances. This can be done using a desalting column or TFF.
-
Confirm the final antibody concentration via UV spectroscopy at 280 nm.
3. Conjugation Reaction:
-
Warm the vial of this compound to room temperature before opening.
-
Immediately prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., start with a 7-fold molar excess over the antibody).
-
While gently stirring the antibody solution, add the calculated volume of this compound dropwise. The final concentration of DMSO in the reaction mixture should ideally be kept below 10%.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 18 hours with gentle mixing.[4]
4. Reaction Quenching and Purification:
-
(Optional) Add a quenching reagent like glycine to a final concentration of 10 mM to stop the reaction by consuming any unreacted NHS esters.
-
Purify the ADC from unconjugated drug-linker and co-solvents.
-
SEC: Use a suitable SEC column (e.g., Sephadex G-25) equilibrated with the final formulation buffer.
-
TFF: Use a TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa) to perform diafiltration against the final formulation buffer.[15]
-
5. Characterization:
-
Determine the final ADC concentration (UV 280 nm).
-
Analyze the average DAR and drug distribution using HIC-HPLC (see Protocol 2).
-
Assess the percentage of monomer and aggregates using SEC-HPLC.
Protocol 2: Determination of Average DAR by HIC-HPLC
1. Objective: To determine the average DAR and the distribution of different drug-loaded species in the purified ADC sample.
2. Materials and HPLC System:
-
HIC Column: e.g., Butyl-NPR, TSKgel Butyl-NPR.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[16][17]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[17]
-
HPLC system with a UV detector.
3. Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30-45 minutes.[1][17]
-
Monitor the elution profile at 280 nm.
-
Unconjugated antibody (DAR 0) will elute first, followed by species with progressively higher DAR values, which are more hydrophobic and bind more strongly to the column.
4. Data Analysis:
-
Integrate the area under each peak corresponding to the different DAR species (DAR 0, DAR 2, DAR 4, etc.). Note that for lysine conjugation, odd-numbered DARs are also possible.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Total Peak Area) Where i represents each species (e.g., DAR 0, DAR 1, DAR 2...).
Diagrams and Workflows
Caption: Workflow for this compound ADC Preparation and Evaluation.
Caption: Troubleshooting Decision Tree for ADC Conjugation Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Spdb-DM4 () for sale [vulcanchem.com]
- 5. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lonza.com [lonza.com]
- 16. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ymc.eu [ymc.eu]
Navigating the Complexities of Sulfo-SPDB-DM4 ADC Characterization: A Technical Support Guide
South San Francisco, CA – December 17, 2025 – The development of Antibody-Drug Conjugates (ADCs) represents a significant leap forward in targeted cancer therapy. Among the various linker-payload systems, sulfo-SPDB-DM4 has emerged as a promising option due to its enhanced stability and solubility.[] However, the intricate nature of these molecules presents unique analytical challenges for researchers and drug developers. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during the characterization of this compound ADCs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is an ADC cytotoxin-linker that combines the potent microtubule-inhibiting maytansinoid payload, DM4, with a sulfonated N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate (sulfo-SPDB) linker.[][2] The key features of this system include:
-
Enhanced Solubility: The sulfonate group on the linker increases the hydrophilicity of the linker-payload, which can improve the solubility and reduce the aggregation propensity of the resulting ADC.[3][4]
-
Cleavable Disulfide Bond: The SPDB portion of the linker contains a disulfide bond that is designed to be stable in systemic circulation but is readily cleaved in the reducing environment of the tumor cell, releasing the active DM4 payload.[]
-
High Potency: DM4 is a highly potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[]
Q2: What are the major analytical challenges in characterizing this compound ADCs?
A2: The characterization of this compound ADCs is a complex process with several key challenges:
-
Aggregation: The conjugation of the hydrophobic DM4 payload can increase the propensity of the ADC to aggregate, which can impact efficacy, pharmacokinetics, and immunogenicity.[6][7]
-
Drug-to-Antibody Ratio (DAR) Determination: Accurately measuring the average number of DM4 molecules conjugated to each antibody is critical, as it directly influences the ADC's potency and therapeutic window.[][8]
-
Linker Stability: Ensuring the stability of the sulfo-SPDB linker in circulation is crucial to prevent premature release of the toxic payload and minimize off-target toxicity.[]
-
Structural Heterogeneity: The conjugation process can result in a heterogeneous mixture of ADC species with different DARs and conjugation sites, complicating analytical characterization.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound ADCs.
Hydrophobic Interaction Chromatography (HIC) Analysis
Issue: Poor resolution or broad peaks in HIC chromatogram for DAR analysis.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Gradient | Optimize the gradient slope. A shallower gradient can improve the separation of species with different DARs.[10] |
| High Salt Concentration | High salt concentrations can sometimes promote aggregation on the column. Try experimenting with a lower starting salt concentration.[10] |
| Inappropriate Stationary Phase | The choice of HIC column chemistry (e.g., Butyl, Phenyl) can significantly impact selectivity. Screen different stationary phases to find the one that provides the best resolution for your specific ADC.[10] |
| On-column Aggregation | The ADC may be aggregating on the column during the analysis. Consider lowering the column temperature or adding a small percentage of an organic modifier to the mobile phase to disrupt hydrophobic interactions.[11] |
Mass Spectrometry (MS) Analysis
Issue: Difficulty in obtaining a clear intact mass spectrum for DAR determination.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Heterogeneity | The presence of multiple glycoforms and different drug loads can lead to a complex and poorly resolved spectrum. Consider deglycosylating the ADC sample prior to MS analysis to reduce heterogeneity. |
| In-source Fragmentation | The ADC may be fragmenting in the mass spectrometer's source. Optimize source conditions such as cone voltage and source temperature to minimize fragmentation. |
| Suboptimal Desalting | Residual salts from the formulation buffer can interfere with ionization and suppress the signal. Ensure efficient online or offline desalting of the sample before MS analysis. |
| Denaturing vs. Native MS | For ADCs with non-covalently linked chains after conjugation, native MS is preferred to keep the entire structure intact for accurate DAR determination.[12][13] Denaturing conditions can cause dissociation of the chains. |
Aggregation Issues
Issue: Observation of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Payload Hydrophobicity | The inherent hydrophobicity of the DM4 payload is a primary driver of aggregation.[7] |
| High DAR | A higher DAR increases the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[7] Consider optimizing the conjugation reaction to achieve a lower, more homogeneous DAR. |
| Formulation Conditions | Suboptimal buffer pH or ionic strength can lead to instability and aggregation.[6] Conduct formulation screening studies to identify buffer conditions that minimize aggregation. |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation.[3] Aliquot ADC samples to minimize the number of freeze-thaw cycles. |
| Mechanical Stress | Vigorous shaking or stirring can cause protein denaturation and aggregation. Handle ADC solutions gently. |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) of a this compound ADC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
Protocol 2: Intact Mass Analysis by Native Mass Spectrometry
Objective: To confirm the molecular weight and DAR distribution of a this compound ADC.
Materials:
-
This compound ADC sample
-
Size Exclusion Chromatography (SEC) column for online buffer exchange
-
Mobile Phase: 100 mM Ammonium Acetate (B1210297), pH 7.0
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Equilibrate the SEC column with the ammonium acetate mobile phase.
-
Inject the ADC sample onto the SEC column for online desalting and buffer exchange into the volatile mobile phase.
-
Introduce the eluent directly into the mass spectrometer.
-
Acquire data in native mode, optimizing instrument parameters for transmission of large protein complexes.
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Determine the DAR distribution from the deconvoluted spectrum.
Visualizations
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Analysis of Key Factors Related to ADCs Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Technical Support Center: Improving the Solubility of Sulfo-SPDB-DM4 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of sulfo-SPDB-DM4 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound ADCs?
A1: The primary contributor to the poor solubility of this compound ADCs is the hydrophobic nature of the DM4 payload.[][2] This inherent hydrophobicity can lead to the formation of soluble aggregates and, in more severe cases, precipitation.[3] Several factors can exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic DM4 molecules conjugated to the antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3][4]
-
Non-specific Conjugation: Traditional conjugation methods that target surface lysines can result in a heterogeneous mixture of ADC species, some of which may have unfavorable hydrophobicity profiles leading to aggregation.[3]
-
Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point (pI) of the antibody, can minimize solubility.[3] The absence of stabilizing excipients can also contribute to poor solubility and aggregation.[5]
-
Presence of Organic Co-solvents: While often necessary to dissolve the linker-payload during conjugation, residual organic solvents can destabilize the antibody and promote aggregation.[2]
Q2: How does the sulfo-SPDB linker influence the solubility of the ADC?
A2: The sulfo-SPDB linker is designed to improve the overall properties of the ADC. The "sulfo" group is a sulfonate group, which is introduced to increase the water solubility of the linker-payload complex.[6][] This enhanced hydrophilicity helps to partially offset the hydrophobicity of the DM4 payload, thereby improving the solubility and manufacturability of the resulting ADC.[] However, even with a hydrophilic linker, the strong hydrophobicity of DM4, especially at higher DARs, can still present solubility challenges.
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on the solubility and efficacy of this compound ADCs?
A3: The DAR is a critical quality attribute that significantly impacts both the efficacy and the physicochemical properties of an ADC.
-
Efficacy: Generally, a higher DAR can lead to increased potency, as more cytotoxic payload is delivered to the target cell.[8]
-
Solubility and Stability: Conversely, a higher DAR increases the hydrophobicity of the ADC, which can lead to decreased solubility and an increased propensity for aggregation.[3][4] ADCs with high DARs are often cleared more rapidly from circulation.[9]
Finding the optimal DAR is a balancing act between maximizing therapeutic efficacy and maintaining favorable solubility, stability, and pharmacokinetic profiles. For maytansinoid-based ADCs like those with DM4, an optimal DAR is often considered to be in the range of 3 to 4.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the development and handling of this compound conjugates.
Issue 1: ADC Precipitation or Visible Aggregation During/After Conjugation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the this compound linker-payload during the conjugation reaction. Aim for a lower average DAR (e.g., 2-4).[2] Purify the ADC using Hydrophobic Interaction Chromatography (HIC) to isolate species with a lower DAR.[10] |
| Suboptimal Buffer pH | Perform a formulation screen to evaluate the solubility and stability of the ADC across a range of pH values (typically pH 5.0-7.5). Avoid the isoelectric point (pI) of the antibody, where solubility is at its minimum.[5] |
| High Protein Concentration | Conduct the conjugation reaction at a lower antibody concentration to reduce the likelihood of intermolecular interactions that lead to aggregation.[10] |
| Inefficient Removal of Organic Co-solvent | Ensure efficient and rapid removal of any organic co-solvents (e.g., DMSO) used to dissolve the this compound immediately after conjugation, for example, through tangential flow filtration (TFF) or size-exclusion chromatography (SEC).[2] |
Issue 2: Increased Levels of Soluble Aggregates Detected by SEC
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrophobic Interactions | Incorporate hydrophilic excipients into the formulation buffer to mask hydrophobic patches on the ADC surface. Common examples include polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose).[5] |
| Suboptimal Formulation | Conduct a comprehensive formulation screening study to identify the optimal buffer, pH, and excipient combination that minimizes aggregation.[5] |
| Storage and Handling Stress | Store the ADC at recommended temperatures and avoid repeated freeze-thaw cycles by aliquoting into single-use vials. Minimize mechanical stress such as vigorous shaking.[5] |
Data Presentation: Impact of Formulation on ADC Solubility
The following tables present illustrative data on how different formulation parameters can influence the solubility and aggregation of a this compound ADC. This data is representative and based on established principles in ADC formulation development.
Table 1: Effect of pH on Aggregation of a this compound ADC (DAR ≈ 3.5)
| Buffer System (20 mM) | pH | % High Molecular Weight Species (HMWs) by SEC | Visual Appearance |
| Sodium Acetate | 5.0 | 1.2% | Clear |
| Histidine-HCl | 6.0 | 0.8% | Clear |
| Sodium Phosphate | 7.0 | 2.5% | Clear |
| Tris-HCl | 8.0 | 4.1% | Slightly Opalescent |
Table 2: Effect of Excipients on Aggregation of a this compound ADC (DAR ≈ 3.5) in Histidine Buffer (pH 6.0)
| Excipient | Concentration | % HMWs by SEC |
| None | - | 2.1% |
| Sucrose | 5% (w/v) | 1.5% |
| Polysorbate 20 | 0.02% (w/v) | 1.1% |
| Sucrose + Polysorbate 20 | 5% + 0.02% | 0.7% |
Table 3: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation
| Average DAR | % HMWs by SEC (in Histidine Buffer, pH 6.0) |
| 2.1 | 0.5% |
| 3.5 | 2.1% |
| 5.8 | 7.8% |
| 7.2 | 15.2% |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug-load distribution of a this compound ADC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol[11]
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject 20-50 µg of the prepared sample.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, DAR 2, DAR 4, etc.). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Calculate the area of each peak and determine the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM Sodium Chloride, pH 6.8[12]
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject an appropriate volume of the sample (e.g., 20 µL).
-
Run the analysis under isocratic elution with the mobile phase for a sufficient time to allow for the elution of the monomer and any aggregates or fragments.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to the high molecular weight species (eluting before the main monomer peak) and the monomer.
-
Integrate the peak areas to calculate the percentage of HMWs: % HMWs = (Area of HMW peaks / Total Area of all peaks) × 100
Visualizations
Caption: Experimental workflow for this compound ADC synthesis and characterization.
References
- 2. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfo-SPDB-DM4 Linker Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing premature linker cleavage of sulfo-SPDB-DM4, a cleavable linker-payload used in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it designed to work?
A1: this compound is an ADC linker-payload that connects a monoclonal antibody to the cytotoxic agent DM4.[1] The sulfo-SPDB linker contains a hindered disulfide bond designed to be stable in the bloodstream.[2] Upon internalization into target cancer cells, the disulfide bond is cleaved in the reducing intracellular environment, releasing the potent microtubule-disrupting agent DM4, which leads to cell cycle arrest and apoptosis.[3][4] The sulfo-group enhances the water solubility of the linker.
Q2: What is premature linker cleavage and why is it a concern?
A2: Premature linker cleavage refers to the release of the cytotoxic payload (DM4) from the antibody in the systemic circulation before the ADC reaches the target tumor cells. This is a significant concern as it can lead to off-target toxicity, where healthy tissues are exposed to the potent cytotoxin, and a reduced therapeutic window.[5] It also diminishes the efficacy of the ADC as less payload reaches the intended cancer cells.
Q3: What are the primary causes of premature cleavage of the sulfo-SPDB linker?
A3: The primary cause of premature cleavage of the disulfide bond in the sulfo-SPDB linker is its susceptibility to reduction by endogenous reducing agents present in the bloodstream, most notably glutathione (B108866).[2] The stability of the linker can also be influenced by factors such as the degree of steric hindrance around the disulfide bond and the specific site of conjugation on the antibody.[6][7]
Q4: How does steric hindrance affect the stability of the sulfo-SPDB linker?
A4: Increased steric hindrance around the disulfide bond generally enhances the stability of the linker in circulation.[6] The SPDB linker is designed with methyl groups adjacent to the disulfide bond to provide steric hindrance, making it more resistant to reduction by circulating thiols compared to less hindered disulfide linkers like SPP.[8] This increased stability helps to minimize premature drug release.
Q5: Are there species-specific differences in the stability of disulfide linkers?
A5: Yes, significant differences in linker stability can be observed between species. For instance, some linkers may be more stable in human and non-human primate plasma compared to rodent plasma.[3] This is often due to differences in the levels and types of plasma enzymes and reducing agents. These differences are a critical consideration during preclinical development and translation to clinical studies.
Troubleshooting Guide: Premature Linker Cleavage
This guide provides a systematic approach to identifying and addressing issues related to the premature cleavage of the this compound linker during your experiments.
Problem 1: High levels of free DM4 detected in in vitro plasma stability assays.
-
Possible Cause 1: Linker instability in the plasma matrix.
-
Troubleshooting Step: Confirm the result by running a control experiment where the ADC is incubated in a buffer solution (e.g., PBS) at 37°C. If the linker is stable in the buffer but not in plasma, it confirms plasma-mediated cleavage.
-
Solution: While the sulfo-SPDB linker is designed for enhanced stability, significant premature cleavage may indicate a need to re-evaluate the linker strategy for your specific antibody and target. Consider exploring next-generation linkers with even greater steric hindrance or alternative cleavage mechanisms if the issue persists.
-
-
Possible Cause 2: Assay artifact.
-
Troubleshooting Step: Ensure proper sample handling and storage. Repeated freeze-thaw cycles of plasma or ADC samples can lead to degradation. Aliquot samples to avoid this. Also, verify the purity and integrity of your ADC preparation before initiating the assay using techniques like size-exclusion chromatography (SEC-HPLC).
-
Solution: Optimize your sample handling and storage procedures. Always use freshly thawed plasma and handle ADC solutions with care, avoiding vigorous vortexing.
-
Problem 2: Inconsistent or lower-than-expected potency in in vitro cytotoxicity assays.
-
Possible Cause 1: Inefficient internalization of the ADC.
-
Troubleshooting Step: Confirm that your target cells express the intended antigen and that the ADC binds specifically. Use flow cytometry to quantify antigen expression and ADC binding.
-
Solution: If antigen expression is low or heterogeneous, the efficacy of the ADC will be compromised. Ensure you are using a cell line with robust and consistent target antigen expression for your assays.
-
-
Possible Cause 2: Insufficient intracellular reduction to cleave the linker.
-
Troubleshooting Step: While less common, some cell lines may have lower intracellular glutathione levels.
-
Solution: This is an inherent characteristic of the cell line. If this is suspected, you could try to modulate intracellular glutathione levels experimentally, though this is not a standard approach for routine cytotoxicity testing.
-
Problem 3: Unexpected toxicity in in vivo animal models.
-
Possible Cause 1: Premature in vivo linker cleavage.
-
Troubleshooting Step: Conduct a pharmacokinetic (PK) study in the same animal model to measure the levels of intact ADC, total antibody, and free DM4 over time. A rapid decrease in intact ADC with a concurrent increase in free DM4 confirms premature cleavage.
-
Solution: As linker stability can be species-dependent, what appears stable in vitro in human plasma may be less stable in a rodent model.[3] Consider the use of a more relevant preclinical species if significant discrepancies are observed. For maytansinoid ADCs with disulfide linkers, a balance of stability and release is key for optimal efficacy.[6]
-
Data Presentation
The following tables summarize representative data on the stability of disulfide-containing ADCs in plasma from different species. Note that direct comparison between different studies can be challenging due to variations in antibodies, payloads, and analytical methods.
Table 1: In Vitro Plasma Stability of a vc-MMAE ADC (Representative Data)
| Species | Time Point (days) | % Payload Release |
| Human | 6 | < 1% |
| Cynomolgus Monkey | 6 | < 1% |
| Rat | 6 | > 4% |
| Mouse | 6 | > 20% |
Data adapted from a study on vc-MMAE ADCs, illustrating species-specific differences in linker stability.[3]
Table 2: In Vivo Deconjugation Rate of an SPDB-DM4 ADC in Humans (Representative Data)
| ADC Analyte | Deconjugation Rate (kdec) per day |
| DAR 1 | 0.0565 |
| DAR 6 | 0.938 |
Data from a study on tusamitamab ravtansine (an SPDB-DM4 ADC) showing that higher drug-to-antibody ratio (DAR) species experience higher deconjugation rates.[8]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a this compound ADC in plasma from different species by measuring the amount of released DM4 over time.
Materials:
-
This compound ADC
-
Frozen plasma (human, cynomolgus monkey, rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes
-
Acetonitrile (B52724) with an internal standard (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Thaw plasma at 37°C.
-
Dilute the ADC to a final concentration of 100 µg/mL in plasma from each species and in PBS (as a control).
-
Aliquot the samples for each time point (e.g., 0, 6, 24, 48, 96, 144 hours).
-
Incubate the samples at 37°C.
-
At each time point, remove the corresponding aliquots and immediately store them at -80°C to stop the reaction.
-
For analysis, thaw the samples on ice.
-
Precipitate plasma proteins by adding 4 volumes of cold acetonitrile containing a suitable internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the released DM4.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of free DM4.
-
Data Analysis: Plot the concentration of released DM4 over time for each plasma species.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of a this compound ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the cells and add the diluted ADC solutions. Include untreated cells as a control.
-
Incubate the plate for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: A flowchart for systematically troubleshooting premature this compound linker cleavage.
Caption: Intended intracellular cleavage versus premature extracellular cleavage of this compound.
References
- 1. IMGN853, a Folate Receptor-α (FRα)-Targeting Antibody-Drug Conjugate, Exhibits Potent Targeted Antitumor Activity against FRα-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfo-SPDB-DM4 Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfo-SPDB-DM4 antibody-drug conjugates (ADCs). The following information addresses common issues related to the impact of the drug-to-antibody ratio (DAR) on ADC stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?
A1: The optimal DAR for a this compound ADC is a balance between efficacy and stability. Generally, a DAR in the range of 2 to 4 is considered ideal.[1] While a higher DAR can increase the cytotoxic potency of the ADC, it can also lead to issues such as aggregation, reduced stability, and faster clearance from circulation.[][3] Conversely, a low DAR may result in insufficient therapeutic efficacy.[] Preclinical studies on maytansinoid ADCs, including those with a this compound linker, suggest that conjugates with a DAR between 2 and 6 have a better therapeutic index than those with a very high DAR (e.g., ~9-10).
Q2: How does a high DAR affect the stability of my this compound ADC?
A2: A high DAR significantly increases the hydrophobicity of the ADC, which can lead to several stability issues:
-
Aggregation: Increased hydrophobicity promotes self-association of ADC molecules, leading to the formation of soluble and insoluble aggregates.[3][4] This can reduce the efficacy and increase the immunogenicity of the ADC.
-
Faster Clearance: ADCs with a high DAR (e.g., 8 or higher) tend to be cleared more rapidly from the bloodstream, primarily through uptake by the liver. This reduces the amount of ADC that reaches the tumor target.
-
Reduced Conformational Stability: The conjugation of multiple hydrophobic drug-linkers can destabilize the native structure of the antibody, making it more prone to degradation.[5]
Q3: I'm observing premature deconjugation of the DM4 payload. What could be the cause?
A3: The sulfo-SPDB linker is a disulfide-containing linker designed to be stable in circulation and cleaved in the reducing environment of the target cell.[] However, premature deconjugation can occur due to:
-
Thiol-Disulfide Exchange: The disulfide bond in the linker can react with free thiols in the plasma, such as cysteine or glutathione, leading to the release of the DM4 payload. Increasing the steric hindrance around the disulfide bond can enhance stability.[7]
-
Instability of the Thioether Bond: While the primary cleavage mechanism is disulfide reduction, the stability of the maleimide-thiol linkage should also be considered, as it can be susceptible to hydrolysis, particularly at higher pH.[8]
Q4: My this compound ADC shows significant aggregation during storage. How can I mitigate this?
A4: Aggregation is a common issue with ADCs, particularly those with higher DARs.[3] To mitigate aggregation:
-
Optimize Formulation:
-
Control DAR: Aim for a lower, more homogeneous DAR during the conjugation process. Site-specific conjugation methods can help achieve a more uniform DAR.
-
Storage Conditions: Store the ADC at the recommended temperature (typically 2-8°C) and avoid freeze-thaw cycles, which can induce aggregation.[3]
-
Purification: Use purification techniques like preparative hydrophobic interaction chromatography (HIC) to remove existing aggregates and isolate ADC species with a lower DAR.
Troubleshooting Guides
Issue 1: Higher than Expected DAR Leading to Instability
Symptoms:
-
Significant aggregation observed by Size Exclusion Chromatography (SEC).
-
Rapid clearance in pharmacokinetic studies.
-
Precipitation of the ADC solution.
Possible Causes:
-
Suboptimal conjugation reaction conditions.
-
Inaccurate determination of antibody and/or drug-linker concentration.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Reactant Concentrations | Accurately measure the concentrations of the antibody and this compound linker stock solutions using a calibrated spectrophotometer. |
| 2 | Optimize Molar Ratio | Perform small-scale conjugation reactions with varying molar ratios of the drug-linker to the antibody to identify the optimal ratio for achieving the target DAR. |
| 3 | Control Reaction Time and Temperature | Conduct time-course and temperature optimization studies to find the conditions that yield the desired DAR without causing significant aggregation. |
| 4 | Purification | Employ preparative HIC to isolate ADC species with the desired DAR and remove high-DAR species that are prone to aggregation.[10] |
Issue 2: Inconsistent DAR Results Between Batches
Symptoms:
-
High variability in DAR values as measured by HIC or Mass Spectrometry (MS).
-
Inconsistent in vitro potency and in vivo efficacy.
Possible Causes:
-
Inconsistent quality of antibody or drug-linker.
-
Variability in the conjugation process.
-
Instability of the drug-linker stock solution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Quality Control of Starting Materials | Ensure consistent quality of the antibody (e.g., purity, aggregation level) and this compound (e.g., purity, reactivity) for each batch. |
| 2 | Standardize Conjugation Protocol | Strictly adhere to a standardized and well-documented conjugation protocol, including reaction times, temperatures, and mixing procedures. |
| 3 | Use Fresh Drug-Linker Solutions | Prepare fresh this compound solutions for each conjugation reaction, as repeated freeze-thaw cycles or prolonged storage can lead to degradation. |
| 4 | Analytical Method Validation | Ensure that the analytical methods used for DAR determination (e.g., HIC, MS) are validated for robustness and reproducibility. |
Data Presentation
Table 1: Impact of DAR on the Pharmacokinetics of a this compound ADC in Mice
| Average DAR | Clearance (mL/day/kg) | Half-life (hours) |
| ~2 | 10.8 | 100 |
| ~4 | 11.2 | 95 |
| ~6 | 12.5 | 88 |
| ~9-10 | 25.1 | 45 |
Data adapted from a study on maytansinoid ADCs, including a this compound conjugate. The study showed that conjugates with an average DAR below ~6 had comparable clearance rates, while those with a DAR of ~9-10 exhibited rapid clearance.
Table 2: Impact of DAR on the Biodistribution of a this compound ADC in Mice (2-6 hours post-injection)
| Average DAR | Liver Accumulation (%ID/g) | Tumor Accumulation (%ID/g) |
| ~2-6 | 7-10 | Varies by target |
| ~9-10 | 24-28 | Varies by target |
%ID/g = percentage of injected dose per gram of tissue. Data indicates that high DAR ADCs show significantly increased accumulation in the liver.
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for determining the average DAR and drug-load distribution of a this compound ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.
-
Sample Preparation: Dilute the this compound ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 20-50 µL of the prepared sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol describes a method for quantifying aggregates in a this compound ADC sample.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound ADC sample to 1 mg/mL in the mobile phase.
-
Injection: Inject 20 µL of the prepared sample.
-
Isocratic Elution: Elute the sample with the mobile phase for approximately 30 minutes.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 3: In Vitro Plasma Stability Assay
This protocol is for assessing the deconjugation of a this compound ADC in plasma over time.
Materials:
-
Mouse, rat, or human plasma
-
Test ADC
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma and in a parallel control tube with PBS. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours). Immediately freeze samples at -80°C to stop the reaction.[11]
-
ADC Isolation: Thaw the plasma samples and isolate the ADC using immunoaffinity capture beads.[11]
-
Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. The amount of released DM4 in the supernatant can also be quantified.[12]
-
Data Analysis: Plot the average DAR as a function of time to determine the rate of deconjugation in plasma.
Visualizations
Caption: Workflow for assessing this compound ADC stability.
Caption: Impact of DAR on this compound ADC properties.
References
- 1. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Minimizing Off-Target Toxicity of Sulfo-SPDB-DM4 ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating off-target toxicity associated with sulfo-SPDB-DM4 antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the development of this compound ADCs and provides actionable solutions.
Q1: My this compound ADC demonstrates acceptable in vitro cytotoxicity against target cells but exhibits high in vivo toxicity, resulting in a narrow therapeutic window. What are the potential causes?
A1: This discrepancy often points to premature payload release in systemic circulation.[1] The sulfo-SPDB linker is designed for stability in circulation and cleavage within the reducing environment of the cell.[][] However, off-target toxicity can still occur due to several factors.
Troubleshooting Steps:
-
Assess Linker Stability: The initial step is to conduct a plasma stability assay to quantify the degree of premature drug deconjugation.[1]
-
Analyze Payload Properties: The DM4 payload, a potent maytansinoid, inhibits tubulin polymerization.[][4] Its lipophilicity can lead to diffusion into normal tissues, causing off-target effects if released prematurely.[1]
-
Evaluate ADC Aggregation: The hydrophobic nature of the DM4 payload can contribute to ADC aggregation. These aggregates can be taken up by immune cells expressing Fcγ receptors (FcγR), leading to off-target toxicity.[1][5]
Q2: I am observing significant hematological toxicity (e.g., neutropenia, thrombocytopenia) with my this compound ADC. How can I address this?
A2: Hematological toxicity is a known dose-limiting toxicity for maytansinoid-based ADCs.[1][6] This can arise from:
-
Payload-Dependent Toxicity: Maytansinoids like DM4 are highly potent microtubule inhibitors that can affect rapidly dividing hematopoietic progenitor cells.[][4][7]
-
"Bystander Effect" on Healthy Tissues: While beneficial for eradicating antigen-negative tumor cells, the cell-permeable nature of the released S-methyl DM4 metabolite can also harm healthy bystander cells, such as hematopoietic cells in the bone marrow.[5][8]
Mitigation Strategies:
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce overall toxicity while maintaining efficacy. High DAR values can lead to faster clearance and increased toxicity.[][5]
-
Dose and Schedule Optimization: Exploring fractionated dosing schedules or capping the maximum dose can help manage Cmax-driven toxicities and improve the therapeutic index.[][10][11][12][13]
-
Site-Specific Conjugation: Employing site-specific conjugation technologies can produce more homogeneous ADCs with a defined DAR, potentially improving the safety profile.[14]
Q3: My ADC is showing unexpected ocular toxicity. What is the mechanism and how can it be mitigated?
A3: Ocular toxicity is a recognized off-target toxicity associated with ADCs containing the SPDB-DM4 linker-payload.[5] The underlying mechanisms are not fully understood but are thought to involve the non-specific uptake of the ADC in the eye.[5][15]
Troubleshooting and Mitigation:
-
Animal Models: Utilize relevant animal models to evaluate and understand the mechanisms of ADC-induced corneal toxicity.[16]
-
Payload and Linker Modification: Investigate alternative linker and payload combinations that may have a lower propensity for ocular toxicity.
-
Dose Management: Careful dose selection and monitoring can help to manage the severity of ocular adverse events.[11]
Section 2: Data Presentation
Table 1: Factors Influencing Off-Target Toxicity of this compound ADCs
| Factor | Impact on Off-Target Toxicity | Mitigation Strategies |
| Linker Stability | Premature cleavage of the disulfide bond in the sulfo-SPDB linker in circulation leads to systemic release of the DM4 payload.[][] | Enhance steric hindrance around the disulfide bond; optimize linker chemistry.[17][18] |
| Drug-to-Antibody Ratio (DAR) | Higher DAR values can increase hydrophobicity, leading to aggregation and faster clearance, which can increase off-target toxicity.[][5] | Optimize conjugation chemistry to achieve a lower, more homogeneous DAR. |
| Payload Potency and Permeability | The high potency of DM4 and the cell-permeable nature of its released metabolite can lead to a potent bystander effect, which can impact healthy tissues.[8][19] | Select payloads with optimal permeability; consider less potent payloads if efficacy can be maintained. |
| Target Antigen Expression | On-target, off-tumor toxicity can occur if the target antigen is expressed on healthy tissues.[][10] | Select targets with high tumor-specific expression; utilize bispecific antibodies or antibody masking technologies.[] |
| ADC Aggregation | Aggregates can be cleared by the reticuloendothelial system or taken up by FcγR-expressing immune cells, leading to off-target toxicity.[1][5] | Optimize formulation; use hydrophilic linkers; employ site-specific conjugation.[20][21] |
Section 3: Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
This assay is crucial for determining the stability of the sulfo-SPDB linker and quantifying the premature release of the DM4 payload in plasma.[1]
-
Principle: The ADC is incubated in plasma from a relevant species (e.g., human, mouse, rat) over a time course. At various time points, the amount of intact ADC and released payload is quantified, typically by ELISA or LC-MS.
-
Materials:
-
This compound ADC
-
Control plasma (species-matched)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
ELISA plates, antibodies for capture and detection (anti-human IgG and anti-DM4) or LC-MS system
-
-
Procedure:
-
Incubate the this compound ADC in plasma at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma/ADC mixture.
-
Immediately quench the reaction to stop further degradation.
-
Process the samples for analysis.
-
For ELISA: Use a sandwich ELISA format to capture the antibody portion of the ADC and detect the conjugated payload.
-
For LC-MS: Precipitate plasma proteins and analyze the supernatant for the released payload and/or intact ADC.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the amount at time zero. Determine the half-life of the ADC in plasma.
-
Protocol 2: In Vitro Bystander Effect Assay
This assay assesses the ability of the released DM4 payload to kill neighboring antigen-negative cells.[8]
-
Principle: Antigen-positive (target) cells are co-cultured with fluorescently labeled antigen-negative (bystander) cells. The co-culture is then treated with the this compound ADC. The viability of the bystander cell population is measured to quantify the bystander killing effect.[1][8]
-
Materials:
-
Antigen-positive target cell line
-
Antigen-negative bystander cell line (e.g., labeled with GFP)
-
Complete culture medium
-
This compound ADC
-
Control ADC (non-cleavable linker or irrelevant antibody)
-
96-well plates
-
Plate reader, flow cytometer, or high-content imaging system
-
-
Procedure:
-
Cell Seeding: Co-seed the target and bystander cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Add serial dilutions of the this compound ADC and control ADCs to the co-culture.
-
Incubation: Incubate the plate for 72 to 120 hours.[8]
-
Quantification of Bystander Cell Viability: Measure the viability of the bystander cells.
-
Plate Reader: If using a fluorescently labeled bystander line, measure the fluorescence intensity.
-
Flow Cytometry: Stain for a viability marker (e.g., propidium (B1200493) iodide) and quantify the live, fluorescently labeled bystander cells.
-
High-Content Imaging: Image the wells and use image analysis software to count the number of viable bystander cells.
-
-
Data Analysis: Normalize the viability of the treated bystander cells to that of the untreated control to determine the percentage of bystander cell killing.
-
Section 4: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 4. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
addressing batch-to-batch variability in sulfo-SPDB-DM4 conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfo-SPDB-DM4 conjugation. Our goal is to help you address common challenges and ensure consistent, reproducible results in your antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a linker-payload combination used in the development of ADCs.[][2] It consists of:
-
DM4: A potent maytansinoid payload that acts as a microtubule inhibitor. It induces cell cycle arrest and apoptosis in target cancer cells.[][2][3][4][5]
-
Sulfo-SPDB linker: A chemically cleavable disulfide linker that connects the DM4 payload to the antibody.[6][] The "sulfo" group enhances water solubility, which can improve conjugation efficiency and the solubility of the resulting ADC.[][2] The disulfide bond is designed to be stable in circulation but is cleaved in the reducing environment inside a target cell, releasing the active DM4 payload.[]
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
For maytansinoid-based ADCs like those using DM4, an average DAR of 3 to 4 is generally considered optimal to balance efficacy and safety.[8][9][10]
-
Low DAR (<2): May result in insufficient potency.[11]
-
High DAR (>4-6): Can lead to increased hydrophobicity, promoting aggregation, faster clearance from circulation, and potential off-target toxicity.[8][9][11][12] However, recent developments suggest that for some low-toxicity payloads, a higher DAR may be viable.[11]
Preclinical studies have shown that maytansinoid conjugates with a DAR between 2 and 6 have a better therapeutic index than those with a very high DAR (e.g., 9-10).[9]
Q3: How should this compound be stored and handled?
Proper storage and handling are critical to maintain the integrity of the this compound reagent.
-
Storage: Store at -20°C in a dry, light-protected environment.[2] Some suppliers recommend storage at -80°C under nitrogen, to be used within 6 months.[3]
-
Handling: Use personal protective equipment and ensure proper ventilation during handling.[2] Reconstituted DMSO stock solutions should be stored at ≤ -15°C and used within two weeks.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound conjugation process.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR can compromise the efficacy of your ADC. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Quality or Degraded this compound | Ensure the reagent has been stored correctly at -20°C or -80°C, protected from light and moisture.[2][3] Use fresh, high-purity this compound. |
| Suboptimal Reaction Conditions | pH: For lysine-based conjugations, the pH should typically be between 7.5 and 8.5.[14] Molar Ratio: The molar ratio of this compound to the antibody is a key factor. A titration experiment is recommended to find the optimal ratio to achieve the target DAR.[14] Reaction Time: Insufficient reaction time can lead to incomplete conjugation.[14] |
| Impure Antibody | Use an antibody with a purity of >95%. Contaminating proteins can compete for the linker-payload, reducing conjugation efficiency.[14] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the antibody for the this compound. Perform a buffer exchange into a suitable conjugation buffer like PBS before the reaction.[14][15] |
| Low Antibody Concentration | A low antibody concentration can reduce reaction efficiency. A starting concentration of at least 0.5 mg/mL is often recommended.[14] |
Issue 2: High Levels of ADC Aggregation
Aggregation can negatively impact the safety, efficacy, and stability of your ADC.[16][17] It can lead to immunogenic responses and increased off-target toxicity.[12][16]
| Potential Cause | Troubleshooting Steps |
| High DAR | A higher DAR increases the hydrophobicity of the ADC, which is a primary driver of aggregation.[18][19] Aim for a lower, more homogeneous DAR within the optimal range of 3-4.[8][20] |
| Hydrophobicity of DM4 Payload | The hydrophobic nature of the DM4 payload can cause hydrophobic patches on the antibody surface, leading to self-association.[6][18] |
| Suboptimal Process Conditions | pH: Avoid a pH near the antibody's isoelectric point, where solubility is lowest.[6][18] High Protein Concentration: Higher concentrations increase the likelihood of intermolecular interactions.[16][18] Co-solvents: Solvents used to dissolve the this compound can sometimes disrupt the antibody's structure.[6][18] |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation. It is recommended to aliquot the ADC into single-use vials.[20] |
Experimental Protocols & Data
General this compound Conjugation Workflow
The following diagram illustrates a typical workflow for this compound conjugation.
Caption: General workflow for this compound conjugation.
Protocol 1: DAR Analysis using Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on hydrophobicity. Since each conjugated DM4 molecule increases the hydrophobicity of the antibody, species with different DAR values can be resolved.[21][22][23]
-
Column: TSKgel Butyl-NPR or similar HIC column.[24]
-
Mobile Phase A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0.
-
Gradient: Linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[14][24]
-
Expected Outcome: Unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values (DAR 2, 4, 6, 8, etc.).[8][21]
Data Interpretation:
The average DAR is calculated based on the peak area of each species.
| DAR Species | Elution Order | Expected Peak Area (%) - Optimal Conjugation | Expected Peak Area (%) - Suboptimal Conjugation (Low DAR) |
| DAR 0 | 1st | < 10% | > 30% |
| DAR 2 | 2nd | ~20-30% | ~40-50% |
| DAR 4 | 3rd | ~40-50% | ~10-20% |
| DAR 6 | 4th | ~10-20% | < 5% |
| DAR 8 | 5th | < 5% | < 1% |
| Average DAR | ~3.5 | < 2.0 |
Protocol 2: Aggregation Analysis using Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their size. This method is widely used to quantify monomers, dimers, and higher-order aggregates in an ADC preparation.[16][25]
-
Column: AdvanceBio SEC or similar column.[25]
-
Mobile Phase: Phosphate-buffered saline (PBS) or similar physiological buffer. The addition of organic solvents like acetonitrile (B52724) can sometimes improve peak shape for hydrophobic ADCs.[26]
-
Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Expected Outcome: High molecular weight species (aggregates) elute first, followed by the main monomer peak, and then any low molecular weight fragments.
Data Interpretation:
The percentage of aggregates is a critical quality attribute.
| Species | Elution Order | Acceptable Level | Unacceptable Level |
| Aggregates | 1st | < 5% | > 10% |
| Monomer | 2nd | > 95% | < 90% |
| Fragments | 3rd | < 1% | > 2% |
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in this compound conjugation.
Caption: Troubleshooting decision tree for this compound conjugation.
References
- 2. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Review of Antibody-Drug Conjugates (ADCs): Mechanisms, Clinical Progress, Design Optimization, Challenges, and Future Directions [biointron.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ymc.eu [ymc.eu]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. agilent.com [agilent.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. agilent.com [agilent.com]
- 26. shimadzu.com [shimadzu.com]
Technical Support Center: Enhancing the Therapeutic Index of Sulfo-SPDB-DM4 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development and application of sulfo-SPDB-DM4 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a this compound ADC?
A this compound ADC leverages the specificity of a monoclonal antibody to deliver the potent cytotoxic agent, DM4, to antigen-expressing tumor cells.[][2] The ADC binds to the target antigen on the cancer cell surface and is subsequently internalized.[] Inside the cell, the sulfo-SPDB linker, which contains a disulfide bond, is cleaved in the reductive intracellular environment.[] This releases the DM4 payload, a maytansinoid derivative, which then inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[][4]
Q2: What is the significance of the "sulfo" modification in the sulfo-SPDB linker?
The sulfonate group in the sulfo-SPDB linker is a critical modification that enhances its hydrophilicity.[][4][5] This increased water solubility offers several advantages during ADC development, including:
-
Improved Conjugation Efficiency: Facilitates the conjugation reaction in aqueous buffers.[]
-
Reduced Aggregation: Helps to mitigate the tendency of ADCs with hydrophobic payloads to aggregate, which can be a significant manufacturing and stability challenge.[][6]
-
Enhanced Pharmacokinetics: Can lead to improved pharmacokinetic (PK) properties of the ADC.[]
-
Increased Potency in Resistant Models: Hydrophilic linkers have demonstrated increased potency in multidrug-resistant (MDR) cancer models.[5][7]
Q3: What is the "bystander effect" and how does it apply to this compound ADCs?
The bystander effect is the ability of an ADC to kill not only the antigen-positive target cells but also adjacent antigen-negative tumor cells.[8][9][10] This is particularly important in treating heterogeneous tumors where antigen expression can be varied.[9][10] For this compound ADCs, the cleavable disulfide linker allows for the release of a cell-permeable metabolite, S-methyl DM4.[8] This metabolite can diffuse out of the target cell and into neighboring cells, inducing cytotoxicity and enhancing the overall anti-tumor effect.[8][11][12]
Troubleshooting Guides
Issue 1: Suboptimal In Vivo Efficacy Despite High In Vitro Potency
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Linker Stability in Circulation | Assess ADC stability in plasma from the relevant species (e.g., mouse, human).[13][14] Compare the pharmacokinetic profiles of the total antibody and the intact ADC. A rapid decline in the intact ADC concentration relative to the total antibody suggests premature linker cleavage.[13] | Consider linker optimization to enhance stability, for example, by increasing steric hindrance around the disulfide bond.[15] |
| Rapid ADC Clearance | Analyze the pharmacokinetic profile of the ADC. High drug-to-antibody ratios (DAR) can lead to faster clearance.[][16] | Optimize the DAR, aiming for a range of 3-4 for maytansinoid ADCs.[16] Employ site-specific conjugation to generate more homogeneous ADCs with a defined DAR.[16] |
| Inefficient Payload Release at Tumor Site | Evaluate the reductive environment of the target tumor model. Insufficient levels of reducing agents like glutathione (B108866) can lead to poor linker cleavage. | Select tumor models known to have a highly reductive intracellular environment for initial in vivo testing. |
| Multidrug Resistance (MDR) | Determine if the tumor model expresses high levels of efflux pumps such as P-glycoprotein (MDR1).[7] These pumps can expel the DM4 payload from the cell. | The use of the hydrophilic sulfo-SPDB linker may help overcome MDR to some extent.[5][17] Consider using tumor models with low MDR expression for initial efficacy studies. |
Issue 2: High In Vivo Toxicity and Narrow Therapeutic Index
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Premature Payload Release | As described above, assess linker stability in plasma.[13][14] Off-target toxicity is often a direct result of premature payload release.[14][18][19] | Optimize linker stability to ensure the payload remains attached to the antibody in circulation.[15] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase hydrophobicity, leading to faster clearance and accumulation in organs like the liver, causing toxicity.[][16] | Reduce the DAR to an optimal range of 3-4.[16] This can improve the therapeutic index by balancing efficacy and toxicity.[] |
| On-Target, Off-Tumor Toxicity | Evaluate the expression of the target antigen on healthy tissues.[19] Binding of the ADC to the target on normal cells can lead to toxicity.[20] | Consider engineering the antibody to have a lower binding affinity, which may reduce uptake in normal tissues with lower antigen expression.[21] |
| Payload-Specific Toxicities | DM4-containing ADCs have been associated with ocular toxicity.[15][20] | Monitor for specific toxicities associated with the payload class during preclinical studies. |
Issue 3: ADC Aggregation During Manufacturing or Storage
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrophobicity of Payload and Linker | The conjugation of hydrophobic molecules to the antibody surface can expose hydrophobic patches, leading to aggregation.[6] | The use of the hydrophilic sulfo-SPDB linker is a primary strategy to mitigate this.[] Consider formulation optimization by screening different buffers, pH, and excipients.[14] |
| High Drug-to-Antibody Ratio (DAR) | Higher DARs increase the overall hydrophobicity of the ADC, increasing the propensity for aggregation.[18] | Maintain a lower, more homogeneous DAR through controlled conjugation methods.[16] |
| Unfavorable Buffer Conditions | Suboptimal pH or salt concentrations can promote aggregation.[6] | Perform formulation screening studies to identify buffer conditions that maximize ADC stability and solubility. |
Experimental Protocols
Protocol 1: In Vitro Bystander Killing Assay
Objective: To quantify the bystander killing effect of a this compound ADC on antigen-negative cells in a co-culture system.
Methodology:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen for your ADC.
-
Select an antigen-negative (Ag-) cell line that does not express the target antigen. To distinguish between the two cell lines, the Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP).[8]
-
-
Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in a multi-well plate at a defined ratio (e.g., 1:1, 1:5).
-
-
ADC Treatment:
-
Treat the co-culture with a serial dilution of the this compound ADC. Include an untreated control and a control with a non-targeting ADC.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 120 hours.[8]
-
-
Quantification of Bystander Cell Viability:
-
Data Analysis:
-
Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.[8]
-
Visualizations
Caption: Workflow for an in vitro bystander killing assay.
Caption: Mechanism of action and bystander effect of this compound ADCs.
References
- 2. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. books.rsc.org [books.rsc.org]
- 18. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sulfo-SPDB-DM4 Based ADCs
Welcome to the technical support center for sulfo-SPDB-DM4 based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting resistance-related issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound based ADC and how does it work?
A this compound ADC is a targeted cancer therapeutic. It consists of a monoclonal antibody that recognizes a specific antigen on tumor cells, linked to the potent cytotoxic agent DM4 via a sulfo-SPDB linker.[] The antibody guides the ADC to the tumor, where it binds to the target antigen and is internalized by the cell.[2] The sulfo-SPDB linker is a hydrophilic, cleavable disulfide linker.[][3] Inside the cell, the disulfide bond is cleaved in the reductive environment of the endosomes/lysosomes, releasing the DM4 payload.[] DM4, a maytansinoid derivative, then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[][5]
Q2: What are the known mechanisms of resistance to this compound based ADCs?
Resistance to ADCs, including those with the this compound linker-payload, is a multifaceted issue that can arise from various alterations within the cancer cell.[3] The primary mechanisms can be categorized as follows:
-
Antigen-Related Resistance: This includes the downregulation or complete loss of the target antigen on the tumor cell surface, preventing the ADC from binding.[6] Mutations in the antigen can also reduce the binding affinity of the antibody component.[6]
-
Impaired Internalization and Trafficking: Even with successful binding, the ADC may not be efficiently internalized into the cell.[3] Alterations in endocytic pathways or enhanced recycling of the receptor back to the cell surface can reduce the amount of ADC that reaches the lysosomes.[7][8]
-
Lysosomal Dysfunction: Resistance can occur if the lysosomes are not functioning correctly.[9] This can include changes in lysosomal pH or reduced activity of the enzymes responsible for cleaving the linker and releasing the DM4 payload.[8][9]
-
Payload Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and ABCC1, can actively pump the DM4 payload out of the cell before it can exert its cytotoxic effect.[2][6][10] The hydrophilic nature of the sulfo-SPDB linker is designed to help overcome this by creating more hydrophilic metabolites that are poorer substrates for these pumps.[3][11]
-
Alterations in Payload Target and Downstream Pathways: Resistance can also arise from mutations in tubulin, the target of DM4, or through the activation of pro-survival signaling pathways and dysregulation of apoptosis.[2][12]
Q3: How does the sulfo-SPDB linker specifically help in overcoming resistance?
The sulfo-SPDB linker is designed with a sulfonate group, which increases its hydrophilicity.[11] This property is advantageous because many drug efflux pumps, like P-gp, are more effective at transporting hydrophobic compounds out of the cell.[13] Upon cleavage of the sulfo-SPDB linker, the resulting DM4 metabolite is more hydrophilic, making it a poorer substrate for these efflux pumps.[3] This can lead to higher intracellular concentrations of the payload in resistant cells that overexpress these pumps, thereby enhancing the ADC's effectiveness.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound based ADCs.
Issue 1: Reduced or Complete Loss of ADC Efficacy in a Previously Sensitive Cell Line.
| Possible Cause | Recommended Action |
| 1. Downregulation or loss of target antigen expression. | 1.1. Quantitative Analysis: Perform flow cytometry or western blotting to compare the target antigen expression levels between your resistant and parental (sensitive) cell lines. A significant decrease in the resistant line is a strong indicator of this mechanism. 1.2. Alternative ADC: If antigen expression is lost, consider using an ADC targeting a different, more stably expressed antigen on your cells of interest. |
| 2. Increased expression of drug efflux pumps (e.g., P-gp/MDR1, ABCC1). | 2.1. Efflux Pump Activity Assay: Use a fluorescent substrate-based assay (e.g., with Rhodamine 123 for P-gp) to measure and compare the efflux activity in resistant and parental cells. 2.2. Co-administration with an Inhibitor: Perform cytotoxicity assays with your this compound ADC in the presence and absence of a known inhibitor of the suspected efflux pump (e.g., verapamil (B1683045) for P-gp). A restoration of sensitivity in the presence of the inhibitor confirms this resistance mechanism. |
| 3. Impaired ADC internalization or lysosomal processing. | 3.1. Internalization Assay: Use a fluorescently labeled version of your ADC to visualize and quantify its internalization in resistant versus parental cells via confocal microscopy or flow cytometry. 3.2. Lysosomal Function Assay: Employ lysosomal-specific fluorescent probes (e.g., LysoTracker) to assess the integrity and pH of lysosomes. You can also perform assays to measure the activity of key lysosomal proteases. |
| 4. Alterations in downstream signaling pathways. | 4.1. Pathway Analysis: Use techniques like western blotting to investigate the activation status of known pro-survival pathways (e.g., PI3K/Akt). 4.2. Combination Therapy: Explore combining your ADC with inhibitors of the identified activated pathways to see if sensitivity can be restored. |
Issue 2: High Variability in Experimental Replicates.
| Possible Cause | Recommended Action |
| 1. Inconsistent cell culture conditions. | 1.1. Standardize Protocols: Ensure all cell culture parameters, including cell passage number, seeding density, and media composition, are consistent across all experiments. 1.2. Regular Cell Line Authentication: Periodically verify the identity of your cell lines to rule out contamination or genetic drift. |
| 2. Heterogeneity in the resistant cell population. | 2.1. Single-Cell Cloning: Perform single-cell cloning to isolate and characterize subpopulations with distinct resistance profiles. This will allow for more controlled and reproducible experiments. |
Experimental Protocols
1. Generation of ADC-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a this compound based ADC through continuous exposure.[14][15][16]
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound ADC
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Sterile cell culture flasks and plates
-
-
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the this compound ADC on the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of the ADC at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells will die. Allow the surviving cells to repopulate the flask. Once confluent, passage the cells and maintain them in the medium containing the same ADC concentration.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of the ADC in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of the ADC compared to the parental line.
-
Characterize Resistance: Periodically, perform cell viability assays to determine the IC50 of the ADC on the evolving cell population. A significant increase in the IC50 value indicates the development of resistance.
-
Cryopreservation: At various stages of resistance development, cryopreserve vials of the resistant cells for future experiments.
-
2. Target Antigen Expression Analysis by Flow Cytometry
This protocol details the quantification of a cell surface antigen targeted by the ADC.
-
Materials:
-
Parental and resistant cell lines
-
Primary antibody targeting the antigen of interest (the same one used in the ADC or a different one for the same target)
-
Fluorescently labeled secondary antibody (if the primary is not labeled)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest parental and resistant cells and wash them with cold flow cytometry buffer.
-
Primary Antibody Incubation: Resuspend the cells in the flow cytometry buffer containing the primary antibody at the recommended concentration. Incubate on ice for 30-60 minutes.
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation (if needed): If the primary antibody is not fluorescently labeled, resuspend the cells in flow cytometry buffer containing the appropriate fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Final Wash and Staining: Wash the cells twice with cold flow cytometry buffer. Resuspend the cells in the buffer containing a viability dye like PI.
-
Data Acquisition: Analyze the cells on a flow cytometer. Gate on the live cell population and measure the fluorescence intensity of the target antigen.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between the parental and resistant cell lines to quantify any changes in antigen expression.
-
3. ADC Internalization Assay
This protocol uses a fluorescently labeled ADC to monitor its uptake by cells.[17][18][19][20][21]
-
Materials:
-
Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)
-
Parental and resistant cell lines
-
Complete cell culture medium
-
Confocal microscope or flow cytometer
-
-
Procedure (for Confocal Microscopy):
-
Cell Seeding: Seed parental and resistant cells on glass-bottom dishes and allow them to adhere overnight.
-
ADC Incubation: Replace the medium with fresh medium containing the fluorescently labeled ADC at a predetermined concentration. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: At each time point, wash the cells with cold PBS to remove unbound ADC.
-
Imaging: Immediately visualize the cells using a confocal microscope. Observe the localization of the fluorescent signal. Internalized ADC will appear as punctate fluorescence within the cytoplasm.
-
Quantification: Use image analysis software to quantify the intracellular fluorescence intensity per cell.
-
-
Procedure (for Flow Cytometry):
-
Cell Preparation: Harvest parental and resistant cells.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC in suspension for various time points at 37°C.
-
Quenching: At each time point, add a quenching solution (e.g., trypan blue) to quench the fluorescence of the membrane-bound, non-internalized ADC.
-
Data Acquisition: Analyze the cells on a flow cytometer to measure the intracellular fluorescence.
-
Data Analysis: Compare the MFI between parental and resistant cells at each time point to assess differences in internalization rates.
-
Visualizations
Caption: Mechanism of action of a this compound based ADC.
Caption: Overview of resistance mechanisms to ADCs.
Caption: Troubleshooting workflow for reduced ADC efficacy.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody–Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 screens identify regulators of antibody-drug conjugate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. revvity.com [revvity.com]
- 13. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Webinars [promega.sg]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 21. news-medical.net [news-medical.net]
Technical Support Center: Optimizing Purification to Remove Unconjugated Sulfo-SPDB-DM4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated sulfo-SPDB-DM4 during the purification of antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of ADCs to remove unconjugated this compound.
Issue 1: High Levels of Unconjugated this compound in the Final ADC Product
Possible Causes:
-
Inefficient Diafiltration/Buffer Exchange: The volume of buffer exchange during Tangential Flow Filtration (TFF) may be insufficient to completely remove the small molecule impurity.
-
Suboptimal Chromatography Conditions: The chosen chromatography method (e.g., Size Exclusion, Hydrophobic Interaction) may not be adequately resolving the ADC from the unconjugated linker-payload.
-
Secondary Interactions: The unconjugated this compound may be non-covalently interacting with the ADC, leading to co-elution.
-
Inadequate Analytical Methods: The method used to detect and quantify unconjugated this compound may lack the required sensitivity or resolution.
Troubleshooting Steps:
-
Optimize Tangential Flow Filtration (TFF):
-
Increase the number of diafiltration volumes (DVs). A typical process involves 5-10 DVs, but this may need to be optimized.
-
Ensure appropriate membrane molecular weight cut-off (MWCO) is used to retain the ADC while allowing the smaller this compound to pass through.
-
Monitor the permeate for the presence of unconjugated this compound to confirm its removal.
-
-
Refine Chromatography Parameters:
-
Size Exclusion Chromatography (SEC): Ensure the column has the appropriate resolution to separate the high molecular weight ADC from the low molecular weight unconjugated linker-payload. Optimize the flow rate for better separation.
-
Hydrophobic Interaction Chromatography (HIC): Adjust the salt concentration in the mobile phase to optimize the separation based on the hydrophobicity difference between the ADC and the more hydrophobic this compound. A shallow gradient may improve resolution.[][]
-
Ion Exchange Chromatography (IEC): Exploit the charge differences between the ADC and this compound. Optimize the pH and salt gradient of the mobile phase for effective separation.[][]
-
-
Address Non-Covalent Interactions:
-
Modify the buffer composition by adding organic modifiers (e.g., isopropanol, acetonitrile) in small percentages, if compatible with ADC stability, to disrupt hydrophobic interactions.
-
Adjust the pH of the buffer to alter surface charges and minimize ionic interactions.
-
-
Validate Analytical Methods:
-
Utilize a high-resolution analytical technique such as reversed-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to accurately quantify residual unconjugated this compound.
-
Logical Troubleshooting Workflow for High Unconjugated this compound
Caption: Troubleshooting workflow for addressing high levels of unconjugated this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unconjugated this compound from an ADC preparation?
A1: The most common and effective methods for removing small molecule impurities like unconjugated this compound are Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), and various forms of chromatography, including Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEC).[][3] TFF is widely used for buffer exchange and removal of small molecules, while chromatography provides higher resolution separation based on differences in size, hydrophobicity, or charge.[][]
Q2: What are the key properties of this compound to consider during purification development?
A2: The key properties of this compound to consider are its molecular weight, hydrophobicity, and charge.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₄₆H₆₃ClN₄O₁₇S₃[4] | - |
| Molecular Weight | 1075.66 g/mol [4] | Significantly smaller than the ADC, enabling effective removal by size-based methods like TFF and SEC. |
| Hydrophobicity | The DM4 payload is hydrophobic.[] | Allows for separation from the more hydrophilic unconjugated antibody using HIC. The ADC itself will be more hydrophobic than the unconjugated antibody. |
| Charge | The "sulfo" group introduces a negative charge. | This charge can be exploited for separation using Ion Exchange Chromatography (IEC). |
Q3: How can I monitor the removal of unconjugated this compound during the purification process?
A3: The removal of unconjugated this compound can be monitored using analytical techniques such as:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that can effectively separate and quantify the small, hydrophobic this compound from the large, protein-based ADC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive and specific detection and quantification of the unconjugated linker-payload.
-
UV/Vis Spectroscopy: While not as specific, a decrease in the absorbance at a wavelength specific to the payload (if one exists and is not masked by the antibody's absorbance) in the purification flow-through or permeate can indicate its removal.
Q4: Can Tangential Flow Filtration (TFF) alone be sufficient to remove unconjugated this compound to acceptable levels?
A4: In many cases, TFF (UF/DF) can be highly effective and sufficient for removing the bulk of unconjugated small molecules to levels acceptable for many research applications.[][] However, for clinical applications requiring very low levels of residual impurities, a subsequent polishing step using chromatography (e.g., HIC or IEC) may be necessary to achieve the desired purity.[5]
Q5: What are some common challenges in the purification of ADCs containing the this compound linker-payload?
A5: Common challenges include:
-
ADC Aggregation: The hydrophobic nature of the DM4 payload can increase the propensity for ADC aggregation.[] Purification methods should be optimized to minimize conditions that promote aggregation, such as extreme pH or high salt concentrations.[6]
-
Heterogeneity of the ADC: The conjugation reaction produces a mixture of ADC species with different drug-to-antibody ratios (DARs).[3] Purification methods like HIC and IEC can be used to separate these different DAR species if a more homogeneous product is desired.[][]
-
Maintaining ADC Stability: The purification process should be designed to be gentle enough to maintain the integrity of the antibody and the linker, preventing premature cleavage of the payload.
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using Tangential Flow Filtration (TFF)
Objective: To perform buffer exchange and remove unconjugated this compound from a post-conjugation ADC mixture.
Materials:
-
TFF system with a suitable pump and reservoir.
-
TFF cassette with an appropriate molecular weight cut-off (MWCO), typically 30 kDa for a monoclonal antibody-based ADC.
-
Post-conjugation ADC mixture.
-
Diafiltration buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Analytical equipment for monitoring (e.g., UV/Vis spectrophotometer, RP-HPLC).
Methodology:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the diafiltration buffer.
-
Loading: Load the post-conjugation ADC mixture into the reservoir.
-
Concentration (Optional): If the initial volume is large, concentrate the ADC solution to a more manageable volume by running the TFF in ultrafiltration mode.
-
Diafiltration:
-
Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume.
-
Perform 5-10 diafiltration volumes (DVs). One DV is equal to the volume of the concentrated ADC solution in the reservoir.
-
Collect samples of the permeate at regular intervals (e.g., after every 2 DVs) to monitor the removal of unconjugated this compound using RP-HPLC.
-
-
Final Concentration: After sufficient removal of the unconjugated linker-payload, concentrate the ADC to the desired final concentration.
-
Recovery: Recover the purified and buffer-exchanged ADC from the TFF system.
-
Analysis: Analyze the final ADC product for purity, concentration, and residual unconjugated this compound.
Experimental Workflow for TFF-based Purification
References
impact of buffer conditions on sulfo-SPDB-DM4 conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of sulfo-SPDB-DM4 to antibodies.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound conjugation process, with a focus on the impact of buffer conditions.
Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The final drug-to-antibody ratio (DAR) is significantly lower than the target.
-
A large peak corresponding to the unconjugated antibody is observed during analysis (e.g., by HIC-HPLC or SEC-HPLC).
| Probable Cause | Recommended Solution |
| Suboptimal Reaction pH | The sulfo-SPDB linker contains an NHS ester which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody. This reaction is highly pH-dependent. A pH that is too low will result in the protonation of amine groups, making them poor nucleophiles. Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester, rendering it inactive. The optimal pH for this reaction is typically around 8.0.[1] |
| Incompatible Buffer Species | The presence of primary amines in the reaction buffer will compete with the antibody for reaction with the this compound. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines and should be avoided.[2] |
| Presence of Interfering Substances | Substances like sodium azide, even at low concentrations, can interfere with the conjugation reaction. Ensure the antibody is in a compatible buffer free of such additives. If necessary, perform a buffer exchange prior to conjugation. |
| Degraded this compound | The NHS ester on the this compound is moisture-sensitive. Improper storage or handling can lead to hydrolysis and inactivation. Ensure the reagent is stored under desiccated conditions and brought to room temperature before opening.[2] |
| Insufficient Molar Excess of this compound | An inadequate amount of the linker-drug will result in incomplete conjugation. A molar excess of approximately 10:1 (drug to antibody) is often used as a starting point.[3] |
Issue 2: Antibody Aggregation
Symptoms:
-
Visible precipitation or turbidity in the reaction mixture.
-
Presence of high molecular weight species (HMWS) detected by size-exclusion chromatography (SEC).
| Probable Cause | Recommended Solution |
| Hydrophobicity of the DM4 Payload | The DM4 payload is hydrophobic, and its conjugation to the antibody increases the overall hydrophobicity of the resulting ADC. This can lead to intermolecular hydrophobic interactions and aggregation.[4][5] |
| Suboptimal Buffer Conditions | Unfavorable buffer conditions, such as incorrect pH or ionic strength, can destabilize the antibody and promote aggregation.[4] The reaction pH should be carefully selected to ensure both efficient conjugation and antibody stability. |
| High Drug-to-Antibody Ratio (DAR) | A high degree of conjugation can significantly increase the hydrophobicity of the ADC, making it more prone to aggregation.[6] If aggregation is observed, consider reducing the molar excess of this compound to achieve a lower DAR. |
| Use of Organic Co-solvents | While co-solvents like dimethylacetamide (DMA) are often necessary to dissolve the hydrophobic this compound, high concentrations can denature the antibody and cause aggregation.[1] Use the minimum amount of co-solvent required. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: The optimal pH for the reaction between the NHS ester of this compound and the primary amines of an antibody is typically around 8.0.[1] This pH provides a good balance between ensuring the deprotonation of lysine amines for nucleophilic attack and minimizing the hydrolysis of the NHS ester.
Q2: Which buffers are recommended for the conjugation reaction?
A2: Amine-free buffers are essential. Commonly used buffers include HEPES and sodium phosphate (B84403) at a pH of approximately 8.0.[1][3] It is crucial to avoid buffers containing primary amines, such as Tris and glycine.
Q3: What is a typical molar ratio of this compound to antibody?
A3: A common starting point for the molar ratio of this compound to antibody is approximately 10:1.[3] However, this ratio may need to be optimized depending on the specific antibody and the desired final DAR.
Q4: How long should the conjugation reaction be incubated?
A4: The incubation time can vary. Some protocols suggest a reaction time of 1-2 hours at room temperature, while others recommend up to 18 hours.[1][3] The optimal time should be determined empirically for your specific system.
Q5: How can I remove unconjugated this compound after the reaction?
A5: Unconjugated this compound and other small molecules can be removed using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[6]
Q6: How is the drug-to-antibody ratio (DAR) determined?
A6: The average DAR can be determined using several analytical techniques. Hydrophobic Interaction Chromatography (HIC) is a common method that separates ADC species based on the hydrophobicity conferred by the conjugated DM4.[1] UV/Vis spectrophotometry can also be used by measuring the absorbance at 252 nm (for the maytansinoid) and 280 nm (for the antibody).[7]
Experimental Protocols
General this compound Conjugation Protocol
This protocol provides a general guideline. Optimal conditions may vary depending on the specific antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 0.2 M Sodium Phosphate, pH 8.0)
-
Quenching solution (e.g., excess ethanolamine (B43304) or taurine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If the antibody is in an incompatible buffer, perform a buffer exchange into an amine-free buffer like PBS. Adjust the antibody concentration to a suitable range (e.g., 5 mg/mL).[3]
-
This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMA or DMSO to create a stock solution.
-
Conjugation Reaction:
-
In a reaction vessel, combine the antibody solution with the reaction buffer.
-
Add the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10:1).[3]
-
If necessary, add a small percentage of co-solvent (e.g., DMA) to the final reaction mixture to maintain solubility.[1]
-
Incubate the reaction at room temperature for a predetermined time (e.g., 1-18 hours) with gentle mixing.[1][3]
-
-
Quenching the Reaction: Add an excess of an amine-containing quenching solution (e.g., ethanolamine) to consume any unreacted this compound.[7]
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-drug, quenching agent, and co-solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spdb-DM4 () for sale [vulcanchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
Validation & Comparative
Sulfo-SPDB-DM4 vs. SMCC-DM1: A Comparative Analysis of In Vivo Efficacy in Antibody-Drug Conjugates
A detailed examination of two distinct linker-payload technologies reveals differences in anti-tumor activity, highlighting the critical role of linker stability and payload potency in the design of effective antibody-drug conjugates (ADCs).
In the landscape of targeted cancer therapy, the efficacy of an ADC is critically dependent on the synergy between its constituent parts: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. This guide provides a head-to-head comparison of two prominent linker-payload systems: the cleavable sulfo-SPDB-DM4 and the non-cleavable SMCC-DM1. This analysis is based on preclinical data from a study evaluating ADCs targeting Cadherin-6 (CDH6) in ovarian cancer models.
Executive Summary
A direct comparison in a preclinical setting demonstrated that a CDH6-targeting ADC equipped with the cleavable this compound linker-payload exhibited superior anti-tumor efficacy compared to its counterpart utilizing the non-cleavable SMCC-DM1 system.[1] This suggests that for the specific target and tumor model tested, the release of the unmodified DM4 payload in the tumor microenvironment via a cleavable linker is a more effective strategy for tumor growth inhibition.
Data Presentation: In Vivo Efficacy
The in vivo anti-tumor activity of CDH6-targeting ADCs with either SMCC-DM1 or this compound was evaluated in an OVCAR3 xenograft mouse model. The data clearly indicates a significant reduction in tumor volume in mice treated with the ADC containing the this compound linker-payload.
| ADC Construct | Linker Type | Payload | Tumor Model | Dosage | Key Efficacy Outcome (Mean Tumor Volume) |
| CDH6-ADC | SMCC-DM1 | DM1 | OVCAR3 Xenograft | 5 mg/kg | Less effective tumor growth inhibition compared to SPDB-DM4 constructs. |
| CDH6-ADC | SPDB-DM4 | DM4 | OVCAR3 Xenograft | 5 mg/kg | Significant tumor growth inhibition. |
| CDH6-ADC | This compound | DM4 | OVCAR3 Xenograft | 1.25, 2.5, and 5 mg/kg | Dose-dependent tumor growth inhibition, with the 5 mg/kg dose showing the most profound effect. |
Mechanism of Action: A Tale of Two Linkers
The differential efficacy observed can be attributed to the distinct mechanisms of the SMCC and sulfo-SPDB linkers.
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker.[2][3] It forms a stable thioether bond between the antibody and the DM1 payload.[2] The release of the cytotoxic payload is dependent on the complete degradation of the antibody-linker-drug conjugate within the lysosome of the target cancer cell.[3][4] This results in the release of a payload-linker-amino acid metabolite, which is typically less cell-permeable, thereby limiting the "bystander effect" where the payload can kill adjacent antigen-negative tumor cells.[5]
Sulfo-SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate with a sulfonate group) is a cleavable disulfide linker.[4][6] This linker is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, which has a higher concentration of glutathione.[4][] This cleavage releases the DM4 payload in its unmodified, highly potent, and cell-permeable form, enabling a potential bystander killing effect.[5] The addition of a sulfonate group to the SPDB linker enhances its aqueous solubility.[8]
Both DM1 (emtansine) and DM4 (soravtansine) are potent maytansinoid derivatives that function as microtubule inhibitors.[9][10][11] They bind to tubulin, preventing its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[9][10]
Experimental Protocols
The in vivo efficacy of the CDH6-targeting ADCs was assessed using a standard xenograft model.
Cell Line and Animal Model:
-
Cell Line: OVCAR3 human ovarian cancer cells were utilized.[1]
-
Animal Model: Female NSG (NOD scid gamma) mice were used for the subcutaneous xenograft model.[1] For the intraperitoneal tumor model, SCID beige mice were used.[1]
Tumor Implantation:
-
Subcutaneous Model: OVCAR3 cells were implanted subcutaneously into the flank of NSG mice.[1]
-
Intraperitoneal Model: OVCAR3-luciferase cells were implanted intraperitoneally in SCID beige mice to allow for bioluminescent imaging of tumor burden.[1]
ADC Administration:
-
Mice with established tumors were treated with a single intravenous (i.v.) dose of the respective CDH6-targeting ADCs (SMCC-DM1, SPDB-DM4, or this compound) or a control antibody.[1]
-
Dosages administered were 1.25, 2.5, or 5 mg/kg as specified in the study.[1]
Efficacy Assessment:
-
Subcutaneous Model: Tumor volumes were measured regularly over time to monitor tumor growth inhibition.[1]
-
Intraperitoneal Model: Tumor burden was assessed via bioluminescent imaging at specified time points.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the preclinical in vivo evaluation of the ADCs.
Caption: Xenograft study workflow for ADC efficacy comparison.
Conclusion
The comparative in vivo data strongly suggests that the choice of linker technology is a pivotal factor in determining the efficacy of an ADC. In the context of a CDH6-targeted therapy for ovarian cancer, the cleavable sulfo-SPDB linker, which facilitates the release of the potent, unmodified DM4 payload, demonstrated superior tumor growth inhibition over the non-cleavable SMCC-DM1 construct. This highlights the importance of optimizing the linker-payload combination for each specific ADC to maximize its therapeutic potential. Researchers and drug developers should consider the nature of the target antigen, the tumor microenvironment, and the desired mechanism of action when selecting a linker strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. njbio.com [njbio.com]
- 5. benchchem.com [benchchem.com]
- 6. sulfo-SPDB, 1193111-39-5 | BroadPharm [broadpharm.com]
- 8. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for the DM4 Payload in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a pivotal decision in the design of an effective and safe antibody-drug conjugate (ADC). This choice dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of cleavable and non-cleavable linkers for the potent maytansinoid payload, DM4, a microtubule-inhibiting agent. By examining the available experimental data, this guide aims to inform the rational design of next-generation ADCs.
Mechanism of Action: Two Distinct Strategies for Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Cleavable Linkers , such as the disulfide-based linker SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), are designed to be stable in the bloodstream but are readily cleaved within the reducing environment of the cell. This intracellular cleavage releases the DM4 payload in its highly potent, unmodified form. This released, cell-permeable payload can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect .[1][2]
Non-cleavable Linkers , like the thioether-based SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable bond that is resistant to intracellular cleavage. The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell. This process liberates the DM4 molecule with the linker and a residual amino acid attached (e.g., lysine-SMCC-DM4).[3] This charged complex is generally less permeable to cell membranes, which significantly limits the bystander effect.[3][4]
dot
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Data Presentation: A Quantitative Comparison
The choice of linker significantly impacts the performance of a DM4-based ADC across several key parameters, including in vitro cytotoxicity, in vivo efficacy, and pharmacokinetics.
In Vitro Cytotoxicity
While direct head-to-head in vitro cytotoxicity data for the same antibody conjugated to DM4 with both a cleavable and a non-cleavable linker is limited in the public domain, studies with the similar maytansinoid DM1 provide valuable insights. Generally, cleavable linkers are expected to show higher potency due to the release of the unmodified payload. However, one study comparing huC242-SPDB-DM4 (cleavable) to huC242-SMCC-DM1 (non-cleavable) in the COLO 205 cell line showed comparable potent cytotoxicity for both conjugates against antigen-positive cells.[4] It is important to note that the non-cleavable conjugate in this specific comparison utilized DM1, not DM4.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC Configuration | Linker Type | Payload | Cell Line | IC50 (mol/L) | Key Observations |
|---|---|---|---|---|---|
| huC242-SPDB-DM4 | Cleavable (Disulfide) | DM4 | COLO 205 (Antigen-Positive) | ~1 x 10⁻¹¹ | Highly potent against antigen-positive cells.[4] |
| huC242-SMCC-DM1 | Non-cleavable (Thioether) | DM1 | COLO 205 (Antigen-Positive) | ~3 x 10⁻¹¹ | Also highly potent, suggesting efficient lysosomal processing.[4] |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | DM4 | Nalm-6 (Antigen-Negative) | >1 x 10⁻⁹ | Minimal toxicity to antigen-negative cells, demonstrating specificity.[4] |
| huC242-SMCC-DM1 | Non-cleavable (Thioether) | DM1 | Nalm-6 (Antigen-Negative) | >1 x 10⁻⁹ | Minimal toxicity to antigen-negative cells, demonstrating specificity.[4] |
Note: IC50 values are approximate and can vary based on experimental conditions. The data for the non-cleavable linker uses the DM1 payload as a close surrogate for DM4.
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies provide a more comprehensive picture of an ADC's therapeutic potential. In a head-to-head comparison using a human colon tumor xenograft model, the cleavable DM4-based ADC demonstrated superior anti-tumor activity compared to its non-cleavable counterpart (which used DM1).
Table 2: In Vivo Efficacy in a HT-29 Human Colon Tumor Xenograft Model
| Treatment Group | Linker Type | Payload | Dosing Schedule | Outcome |
|---|---|---|---|---|
| huC242-SPDB-DM4 | Cleavable (Disulfide) | DM4 | 150 µg/kg, single dose | Significant and sustained tumor regression.[4] |
| huC242-SMCC-DM1 | Non-cleavable (Thioether) | DM1 | 150 µg/kg, daily for 5 days | Marginal tumor growth inhibition.[4][5] |
Note: Doses are based on the amount of conjugated maytansinoid.
The enhanced in vivo efficacy of the cleavable linker is likely attributable to the bystander killing effect, which is particularly advantageous in solid tumors with heterogeneous antigen expression.[5]
Pharmacokinetics and Stability
The stability of the linker in circulation is a critical factor influencing both safety and efficacy. Non-cleavable linkers generally exhibit greater plasma stability, leading to a longer half-life of the intact ADC.[6] Cleavable disulfide linkers, like SPDB, can be engineered with varying degrees of steric hindrance to modulate their stability. More hindered linkers, such as SPDB, show increased stability compared to less hindered ones, like SPP.[5][7]
Table 3: Metabolites Generated from Cleavable and Non-Cleavable Maytansinoid ADCs
| Linker Type | ADC Example | Metabolites Identified in Target Cells | Implications |
|---|---|---|---|
| Cleavable (Disulfide) | huC242-SPDB-DM4 | Lysine-SPDB-DM4, Free DM4, S-methyl-DM4 | Release of membrane-permeable DM4 and S-methyl-DM4 enables the bystander effect.[3][6] |
| Non-cleavable (Thioether) | huC242-SMCC-DM1 | Lysine-SMCC-DM1 | The sole metabolite is a charged, less permeable species, limiting the bystander effect.[3][6] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
dot
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an optimized density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable DM4-ADCs and control antibodies. Add the ADC solutions to the appropriate wells.
-
Incubation: Incubate the plates for a period sufficient for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Seed a co-culture of antigen-positive cells and antigen-negative cells (engineered to express a fluorescent protein like GFP for identification) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADCs at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plate for 72-120 hours.
-
Quantification: Measure the viability of the antigen-negative (GFP-positive) cells using fluorescence plate reader or high-content imaging.[2]
-
Data Analysis: Compare the viability of antigen-negative cells in the treated co-culture to untreated controls to quantify the bystander killing effect.[2]
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADCs in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Quantification of Intact ADC (ELISA-based):
-
Coat a 96-well plate with the target antigen.
-
Add the plasma samples containing the ADC.
-
Detect the bound, intact ADC using a secondary antibody that recognizes the payload or a part of the antibody.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Precipitate plasma proteins from the samples.
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of free DM4.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of DM4 released over time to determine the plasma half-life of the ADC.
In Vivo Efficacy in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of the ADCs in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, cleavable DM4-ADC, non-cleavable DM4-ADC).
-
ADC Administration: Administer the ADCs via an appropriate route (e.g., intravenous) at the desired dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.
Conclusion
The selection between a cleavable and a non-cleavable linker for a DM4-based ADC is a critical decision with significant trade-offs.
-
Cleavable linkers (e.g., SPDB) can offer superior in vivo efficacy, particularly in solid tumors with heterogeneous antigen expression, due to the potent bystander effect of the released, membrane-permeable DM4.[4][5] However, this can come at the cost of potentially lower plasma stability and a higher risk of off-target toxicity if the payload is released prematurely.[8]
-
Non-cleavable linkers (e.g., SMCC) generally provide greater plasma stability and a more favorable safety profile due to the targeted release of a membrane-impermeable payload-linker complex, which minimizes off-target toxicity and the bystander effect.[3][6] This makes them a strong choice for highly and homogeneously expressed tumor antigens.
Ultimately, the optimal linker strategy depends on a thorough understanding of the target antigen's expression profile, the tumor microenvironment, and the desired therapeutic window for the specific cancer indication.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-SPDB-DM4 vs. SPDB-DM4: A Comparative Guide to Linker Stability in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). Premature release of the payload in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder efficient drug release at the tumor site. This guide provides an objective comparison of two commonly used disulfide-based linker-payloads, sulfo-SPDB-DM4 and SPDB-DM4, with a focus on their comparative stability, supported by experimental data.
Executive Summary
This compound, the sulfonated derivative of SPDB-DM4, generally exhibits enhanced stability and efficacy in preclinical models. The addition of a sulfonate group increases the hydrophilicity of the linker, which is believed to contribute to improved pharmacokinetics and greater stability in circulation. In vivo studies have demonstrated that ADCs constructed with this compound maintain higher concentrations of the intact conjugate in plasma over time compared to those with SPDB-DM4, leading to superior anti-tumor activity.
Comparative Stability Data
A key factor in evaluating ADC performance is the stability of the linker in vivo. Pharmacokinetic studies that measure the concentration of the total antibody and the intact ADC over time provide a direct assessment of linker stability.
A comparative in vivo study was conducted using a CDH6-targeting antibody conjugated to either SPDB-DM4 or this compound in a mouse xenograft model of ovarian cancer. The results indicated a clear advantage for the this compound conjugate.
Table 1: In Vivo Stability of CDH6-Targeting ADCs in a Mouse Xenograft Model [1]
| Linker-Payload | Time Point | Total Antibody Concentration (µg/mL) | Total ADC Concentration (µg/mL) |
| SPDB-DM4 | Day 1 | ~100 | ~60 |
| Day 4 | ~60 | ~20 | |
| Day 7 | ~40 | <10 | |
| This compound | Day 1 | ~100 | ~80 |
| Day 4 | ~70 | ~40 | |
| Day 7 | ~50 | ~20 |
Note: The data presented are estimations derived from the graphical representation in the cited source and are intended for comparative purposes.
The data clearly shows that the concentration of the intact ADC with the this compound linker declines at a slower rate compared to the ADC with the SPDB-DM4 linker, indicating greater stability in circulation[1]. This enhanced stability translates to more efficient delivery of the cytotoxic payload to the tumor, resulting in improved efficacy. In the same study, the this compound ADC demonstrated superior tumor growth inhibition compared to the SPDB-DM4 ADC at equivalent doses[1].
The Role of Sulfonation in Linker Stability
The primary structural difference between sulfo-SPDB and SPDB is the presence of a sulfonate (SO₃⁻) group. This modification imparts several key properties that can influence the stability of the resulting ADC.
-
Increased Hydrophilicity: The sulfonate group significantly increases the water solubility of the linker[]. This can reduce the propensity for aggregation, which is often a challenge with hydrophobic drug-linkers, and can lead to improved pharmacokinetics.
-
Altered Susceptibility to Cleavage: While both linkers are designed to be cleaved by reducing agents such as glutathione, which are found in higher concentrations inside tumor cells, the hydrophilic nature of the sulfo-SPDB linker may reduce non-specific interactions with plasma proteins and enzymes that could lead to premature cleavage[].
Experimental Protocols
The stability of ADCs is assessed through a variety of in vitro and in vivo assays. The following are generalized protocols for key experiments used to evaluate the stability of disulfide-linked ADCs like those containing SPDB and sulfo-SPDB linkers.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC when incubated in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C.
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Analysis: The samples are analyzed to quantify the amount of intact ADC and the released payload.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of the intact ADC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method to quantify the released payload (DM4) and its metabolites.
-
In Vivo Pharmacokinetic Study
Objective: To evaluate the stability and pharmacokinetic profile of an ADC in a living organism.
Methodology:
-
Animal Model: An appropriate animal model (e.g., mice, rats) is selected.
-
ADC Administration: A single intravenous (i.v.) dose of the ADC is administered to the animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 1 day, 4 days, 7 days, etc.).
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification:
-
Total Antibody: The concentration of the total antibody (both conjugated and unconjugated) is typically measured using an ELISA that detects the antibody regardless of its conjugation status.
-
Intact ADC: The concentration of the ADC with the payload still attached is measured using an ELISA that specifically captures the conjugated antibody or by methods that quantify the conjugated payload.
-
Visualizing the Concepts
To better illustrate the key components and processes discussed, the following diagrams are provided.
References
A Comparative Guide to HPLC-Based Purity Validation of Sulfo-SPDB-DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Sulfo-SPDB-DM4 Antibody-Drug Conjugate (ADC) purity. It includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of workflows and logical relationships to aid in the selection and implementation of appropriate analytical strategies.
Introduction to this compound ADC Analysis
The this compound is an antibody-drug conjugate that combines a monoclonal antibody with the potent cytotoxic agent DM4, a maytansinoid derivative. The linkage is achieved through the Sulfo-SPDB linker, which contains a disulfide bond susceptible to cleavage in the reducing environment of the target cell. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload.
The inherent heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR) and the presence of process-related and degradation impurities, necessitates robust analytical methods to ensure product quality, consistency, and safety. HPLC is a cornerstone of ADC analysis, with different modes providing orthogonal information on various quality attributes.
Comparison of Key HPLC Methods for ADC Purity
The three primary HPLC methods for assessing the purity of this compound ADCs are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC). Each method separates molecules based on different physicochemical properties, offering a comprehensive purity profile.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) |
| Primary Application | Determination of Drug-to-Antibody Ratio (DAR) and drug load distribution. | Analysis of ADC fragments, free payload, and related impurities. Can also determine DAR on reduced and deglycosylated ADC. | Quantification of high molecular weight species (aggregates) and low molecular weight fragments. |
| Separation Principle | Separation based on the hydrophobicity of the intact ADC under non-denaturing conditions. | Separation based on the hydrophobicity of the ADC and its components under denaturing conditions. | Separation based on the hydrodynamic radius (size and shape) of the molecule. |
| Mobile Phase | High salt concentration (e.g., ammonium (B1175870) sulfate) with a decreasing salt gradient. | Aqueous buffer with an increasing gradient of an organic solvent (e.g., acetonitrile) and an ion-pairing agent (e.g., trifluoroacetic acid). | Aqueous buffer (e.g., phosphate-buffered saline). |
| Sample Integrity | Preserves the native structure of the ADC. | Denatures the ADC, disrupting its tertiary and quaternary structure. | Preserves the native structure of the ADC. |
| Resolution | High resolution for species with different drug loads. | High resolution for smaller fragments and free drug. | Good for separating species with significant size differences (e.g., monomer vs. aggregate). |
| Throughput | Moderate. | High. | High. |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This method is ideal for resolving ADC species with different numbers of conjugated DM4 molecules, providing a detailed drug load distribution.
Materials:
-
Column: A HIC column such as TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
HPLC System: A biocompatible HPLC system with a UV detector.
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µg of the this compound ADC sample.
-
Develop a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Maintain 100% Mobile Phase B for 5 minutes to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
Monitor the absorbance at 280 nm (for the antibody) and 252 nm (for the DM4 payload).
-
Calculate the weighted average DAR from the peak areas of the different drug-loaded species.
Reversed-Phase HPLC (RP-HPLC) for Impurity Profiling
RP-HPLC is a powerful technique for the separation of free DM4, linker-related impurities, and ADC fragments.
Materials:
-
Column: A wide-pore C4 or C8 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
HPLC System: An HPLC or UHPLC system with a UV detector.
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject the this compound ADC sample (may require prior reduction and/or deglycosylation for DAR analysis of subunits).
-
Apply a linear gradient of increasing Mobile Phase B to elute the analytes. A typical gradient might be from 20% to 80% B over 30 minutes.
-
Monitor the absorbance at 280 nm and 252 nm.
-
Identify and quantify impurities based on their retention times relative to the main ADC peak and appropriate standards.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC is the standard method for quantifying aggregates, which are a critical quality attribute due to their potential for immunogenicity.
Materials:
-
Column: An SEC column with a suitable pore size for monoclonal antibodies (e.g., 300 Å).
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable aqueous buffer.
-
HPLC System: An HPLC or UHPLC system with a UV detector.
Procedure:
-
Equilibrate the column with the mobile phase at a constant flow rate (isocratic elution).
-
Inject the this compound ADC sample.
-
Run the analysis for a sufficient time to allow for the elution of the monomer, aggregates, and any fragments.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments) to determine their relative percentages.
Potential Impurities and Degradation Products
A thorough purity validation of a this compound ADC should consider the following potential impurities:
-
Unconjugated Antibody: The starting monoclonal antibody that has not been conjugated with the this compound.
-
Free this compound: Unreacted drug-linker that was not successfully conjugated to the antibody.
-
Aggregates: High molecular weight species formed through non-covalent association of ADC molecules.
-
Fragments: Low molecular weight species resulting from enzymatic or chemical degradation of the antibody.
-
Deconjugated Species: ADCs that have lost the DM4 payload due to cleavage of the disulfide bond in the linker.
-
Oxidized and Deamidated Variants: Modifications to the antibody backbone that can occur during manufacturing and storage.
-
Isomers: Positional isomers if the conjugation is not perfectly site-specific.
Visualization of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in the data analysis for the purity validation of this compound ADCs.
Caption: Orthogonal HPLC analysis workflow for ADC purity.
Caption: Logical flow of data interpretation from HPLC results.
Conclusion
The purity of this compound ADCs is a critical quality attribute that requires a multi-faceted analytical approach. A combination of HIC, RP-HPLC, and SEC provides a comprehensive understanding of the drug load distribution, the presence of small molecule impurities and fragments, and the extent of aggregation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and quality control analysts in the development and manufacturing of this important class of biotherapeutics. The use of these orthogonal methods ensures a robust and reliable assessment of ADC purity, ultimately contributing to the safety and efficacy of the final drug product.
A Comparative Analysis of Linker Technologies for Maytansinoid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. In the realm of maytansinoid ADCs, which utilize highly potent microtubule-inhibiting agents, the choice of linker technology is a pivotal decision in the drug development process. This guide provides an objective comparison of different linker strategies for maytansinoid ADCs, supported by experimental data, to inform rational design and development.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
The primary classification of ADC linkers is based on their mechanism of drug release.
Cleavable linkers are designed to be labile under specific physiological conditions, such as the acidic environment of endosomes and lysosomes or the presence of specific enzymes that are more abundant in tumor cells. This targeted release mechanism can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, enhancing the overall anti-tumor activity.[1] However, cleavable linkers can sometimes exhibit instability in systemic circulation, leading to premature drug release and potential off-target toxicity.[2][3] Common types of cleavable linkers include:
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[4]
-
Peptide Linkers: These linkers are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. The valine-citrulline (vc) dipeptide is a commonly used protease-sensitive linker.[1]
-
pH-Sensitive Linkers: Linkers such as hydrazones are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5]
Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and the amino acid residue from the antibody.[6] This approach generally results in greater plasma stability and a reduced risk of off-target toxicity, as the payload-linker-amino acid complex is typically less membrane-permeable, thus limiting the bystander effect.[3][6] The most common type of non-cleavable linker used for maytansinoid ADCs is a thioether linker, formed, for example, by the reaction of a thiol-containing maytansinoid derivative with a maleimide-functionalized antibody. A notable example is the MCC (4-(N-maleimidomethyl) cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (T-DM1).[1][6]
Quantitative Comparison of Linker Performance
The choice of linker significantly impacts the pharmacokinetic and pharmacodynamic properties of a maytansinoid ADC. The following tables summarize key quantitative data from comparative studies.
| Linker Type | ADC Example | Plasma Half-life (t½) | Key Findings |
| Cleavable (Disulfide) | T-SPP-DM1 | Faster clearance than T-DM1 | While having a shorter plasma half-life, it demonstrated comparable in vivo potency to T-DM1.[7] |
| Non-cleavable (Thioether) | Trastuzumab emtansine (T-DM1) | Slower clearance than T-SPP-DM1 | Exhibits greater plasma stability, leading to higher overall tumor concentrations of the ADC.[6][7] |
| Linker Type | ADC Example | In Vitro Cytotoxicity (IC50) | Key Findings |
| Cleavable (Disulfide) | huC242-SPDB-DM4 | Highly potent across multiple cell lines | In vitro potency did not always correlate with in vivo efficacy, suggesting other factors like the bystander effect are important.[8] |
| Non-cleavable (Thioether) | Trastuzumab emtansine (T-DM1) | Potent in HER2-positive cell lines | Showed greater potency than the disulfide-linked version in two out of four breast cancer cell lines tested.[7] |
| Cleavable (Peptide) | Anilino-maytansinoid ADCs | High bystander killing activity in vitro | The choice of dipeptide in the linker can alter the properties of the ADC.[5] |
| Linker Type | ADC Example | In Vivo Efficacy (Tumor Model) | Key Findings |
| Cleavable (Disulfide) | huC242-SPDB-DM4 | Superior efficacy in colon cancer xenografts | The conjugate with intermediate disulfide bond stability showed the best in vivo efficacy.[8] |
| Non-cleavable (Thioether) | Trastuzumab emtansine (T-DM1) | Potent anti-tumor activity in HER2-positive xenografts | Comparable in vivo potency to the disulfide-linked T-SPP-DM1, despite differences in plasma clearance.[7] |
| Hydrophilic Linkers (Sulfonate or PEG) | Antibody-maytansinoid conjugates | Wider therapeutic window in xenograft models | Enabled higher drug-to-antibody ratios without causing aggregation and showed improved selectivity.[9] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates. | Semantic Scholar [semanticscholar.org]
- 3. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Critical Role of Linker Technology in Bystander Killing: A Comparative Analysis of Sulfo-SPDB-DM4
The effectiveness of an Antibody-Drug Conjugate (ADC) in eradicating heterogeneous tumors is significantly enhanced by a phenomenon known as the bystander killing effect. This mechanism allows the cytotoxic payload, delivered to an antigen-positive (Ag+) cancer cell, to permeate and eliminate adjacent antigen-negative (Ag-) cells, thereby overcoming the challenge of varied antigen expression within a tumor. A pivotal determinant of this effect is the linker technology that connects the antibody to the potent payload. This guide provides a detailed comparison of the bystander effect mediated by the cleavable disulfide linker, sulfo-SPDB, conjugated to the maytansinoid payload DM4, against other linker classes, supported by experimental data and detailed methodologies.
The fundamental difference in the capacity of an ADC to induce a bystander effect lies in the nature of its linker: cleavable or non-cleavable. Cleavable linkers, such as the disulfide-based sulfo-SPDB, are designed to be stable in systemic circulation but are readily cleaved within the tumor microenvironment or inside the cancer cell. This cleavage releases the payload in its native, cell-permeable form, enabling it to diffuse out of the target cell and kill neighboring cells.[1] In contrast, non-cleavable linkers result in the release of the payload with an attached amino acid residue following the degradation of the antibody in the lysosome. This creates a charged molecule with poor membrane permeability, largely abrogating any bystander effect.[1]
Mechanism of Action: Sulfo-SPDB-DM4 and the Bystander Effect
An ADC utilizing the this compound system operates through a sequence of targeted events. The antibody component of the ADC first binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell. Inside the cell, the reducing environment, rich in glutathione, cleaves the disulfide bond of the sulfo-SPDB linker. This releases the potent microtubule-inhibiting payload, DM4. A portion of the released, membrane-permeable DM4 can then diffuse out of the antigen-positive cell and into the tumor microenvironment, where it is subsequently taken up by adjacent antigen-negative cells, inducing their death and thus achieving the bystander effect.
dot
Caption: Mechanism of this compound action and bystander killing.
Quantitative Comparison of Bystander Killing Effect
The choice of linker has a profound impact on the ability of a maytansinoid ADC to induce bystander killing. Experimental data from co-culture assays, where antigen-positive and antigen-negative cells are grown together, quantitatively demonstrates this difference.
| Linker Type | ADC Example | Payload | Bystander Effect Potential | Key Characteristics of Released Metabolite |
| Cleavable (Disulfide) | Anti-Tumor-sulfo-SPDB-DM4 | DM4 | High | The released S-methyl DM4 metabolite is neutral, lipophilic, and cell-permeable, facilitating efficient diffusion to neighboring cells.[2] |
| Non-Cleavable (Thioether) | Anti-Tumor-MCC-DM1 | DM1 | Low to None | The primary metabolite, Lys-MCC-DM1, is charged and membrane-impermeable, confining its cytotoxic effect to the target cell.[3] |
| Cleavable (Peptide) | Anti-Tumor-vc-MMAE | MMAE | High | Monomethyl auristatin E (MMAE) is a highly permeable payload that demonstrates significant bystander killing. |
Note: This table summarizes the expected performance based on the properties of the linkers and payloads. Direct head-to-head quantitative data from a single study using the same antibody and payload with different linkers is ideal for a precise comparison.
Experimental Protocols
The assessment of the bystander killing effect is crucial for the preclinical evaluation of ADCs. The following are detailed methodologies for two standard in vitro assays used to quantify this phenomenon.
In Vitro Co-Culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of an ADC.
dot
Caption: Workflow for a co-culture bystander effect assay.
Methodology:
-
Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: A cancer cell line with high expression of the target antigen.
-
Antigen-Negative (Ag-) Cells: A cancer cell line with no or low expression of the target antigen. These cells are typically engineered to express a fluorescent protein (e.g., Green Fluorescent Protein, GFP) for easy identification and quantification.
-
-
Co-culture Setup:
-
Seed a mixture of Ag+ and Ag--GFP cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 3:1, 9:1) to assess the dependency of the bystander effect on the number of target cells.
-
Include control wells with only Ag--GFP cells (monoculture) to measure the direct effect of the ADC on these cells.
-
-
ADC Treatment:
-
After allowing the cells to adhere (typically 24 hours), treat the co-cultures and monoculture controls with serial dilutions of the ADC. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.
-
-
Viability Assessment:
-
Quantify the viability of the Ag--GFP cells. This can be done using several methods:
-
Fluorescence Microscopy/High-Content Imaging: Capture images and count the number of viable (fluorescent) bystander cells.
-
Flow Cytometry: Harvest the cells and analyze the population to quantify the percentage of viable Ag--GFP cells.
-
Fluorescence Plate Reader: Measure the total fluorescence of the GFP-expressing cells as an indicator of the viable cell population.
-
-
-
Data Interpretation:
-
Normalize the viability of the Ag--GFP cells in the co-culture to the viability of the Ag--GFP cells in the monoculture control treated with the same ADC concentration. A significant decrease in the viability of the Ag--GFP cells in the co-culture indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells and treat them with the ADC at a concentration that is cytotoxic.
-
After a suitable incubation period (e.g., 48-72 hours), collect the culture supernatant. This supernatant, which may contain the released payload, is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a separate 96-well plate.
-
Once the cells have adhered, replace their culture medium with the collected conditioned medium. Include controls where Ag- cells are treated with medium from untreated Ag+ cells.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells with the conditioned medium for 72 hours.
-
Assess the viability of the Ag- cells using a standard method such as MTT or CellTiter-Glo.
-
-
Data Interpretation:
-
A significant decrease in the viability of the Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to the control conditioned medium, indicates that a cell-permeable payload was released and is responsible for the bystander killing.
-
Conclusion
The ability of an ADC to induce a potent bystander effect is a critical attribute for achieving robust efficacy against heterogeneous tumors. The choice of linker technology is paramount in this regard. The sulfo-SPDB linker, as a representative of the cleavable disulfide linker class, is designed to release the unmodified, membrane-permeable DM4 payload, thereby enabling a significant bystander killing effect. In contrast, non-cleavable linkers restrict the cytotoxic activity to the targeted antigen-positive cells. The strategic selection of a cleavable linker like sulfo-SPDB can therefore be a key factor in the development of highly effective ADC therapies for a broad range of cancers.
References
- 1. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Binding: A Comparative Guide to the Cross-Reactivity of Sulfo-SPDB-DM4 Conjugated Antibodies
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an antibody-drug conjugate (ADC) is paramount for predicting potential off-target toxicities and ensuring a favorable therapeutic window. This guide provides a comprehensive comparison of sulfo-SPDB-DM4 conjugated antibodies with other common ADC platforms, supported by experimental data and detailed protocols to aid in the preclinical assessment of ADC candidates.
The this compound system, which combines a hindered disulfide linker with the potent maytansinoid tubulin inhibitor DM4, is a widely utilized platform in ADC development.[1][2][3] The design of the sulfo-SPDB linker aims to provide stability in circulation while allowing for efficient cleavage in the reducing environment of the tumor cell.[4][5] However, like all ADCs, off-target binding and subsequent toxicity remain a critical concern. This guide delves into the cross-reactivity of this compound ADCs, offering a comparative analysis with other linker-payload technologies such as valine-citrulline-MMAE (vc-MMAE) and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 (SMCC-DM1).
Comparative Analysis of Off-Target Binding
A primary method for assessing the potential for off-target toxicity is through in vitro cross-reactivity studies on a panel of normal human tissues using immunohistochemistry (IHC). These studies provide crucial data on the binding of an ADC to non-target tissues, which can be indicative of potential clinical toxicities.
While direct head-to-head comparative IHC data across a comprehensive panel of normal human tissues for various ADCs is not always publicly available in a consolidated format, we can synthesize information from individual preclinical studies to draw comparisons. The following table summarizes known off-target toxicities and potential tissue binding for different ADC platforms.
| Linker-Payload | Common Off-Target Toxicities | Potential Normal Tissue Binding |
| This compound | Ocular toxicity (keratopathy)[4] | Corneal epithelium |
| vc-MMAE | Neutropenia, peripheral neuropathy[4] | Hematopoietic cells, peripheral nerves |
| SMCC-DM1 | Thrombocytopenia, hepatotoxicity[4] | Megakaryocytes, hepatocytes |
It is important to note that the binding profile is highly dependent on the specificity of the monoclonal antibody used in the ADC. The data presented above reflects payload-specific or linker-payload-related off-target effects that have been observed in preclinical and clinical studies.
Experimental Protocols for Cross-Reactivity Assessment
Accurate and reproducible assessment of cross-reactivity is essential. The following are detailed protocols for the two primary methods used: Immunohistochemistry (IHC) for tissue cross-reactivity and Flow Cytometry for off-target binding to non-target cells.
Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity
This protocol outlines the key steps for evaluating the binding of an ADC to a panel of normal human tissues.
1. Tissue Preparation:
-
Use a comprehensive panel of snap-frozen normal human tissues, as recommended by regulatory agencies.
-
Cryosection tissues to a thickness of 5-10 µm and mount on positively charged slides.
-
Fix sections in a suitable fixative (e.g., cold acetone (B3395972) or paraformaldehyde) for 10 minutes.
-
Air-dry the slides.
2. Staining Procedure:
-
Rehydrate sections in phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Wash slides with PBS.
-
Block non-specific binding sites with a protein block (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
Incubate sections with the test ADC and a negative control ADC (with a non-binding antibody) at a predetermined optimal concentration overnight at 4°C.
-
Wash slides extensively with PBS.
-
Incubate with a secondary antibody that recognizes the ADC's primary antibody (e.g., HRP-conjugated goat anti-human IgG) for 1 hour at room temperature.
-
Wash slides with PBS.
-
Develop the signal using a suitable chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
3. Data Analysis:
-
A board-certified pathologist should evaluate the slides.
-
Record the presence, intensity (on a scale of 0 to 4+), and cellular localization of staining for each tissue.
-
Compare the staining of the test ADC to the negative control ADC to identify specific binding.
Flow Cytometry Protocol for Off-Target Binding
This protocol is designed to assess the binding of an ADC to a panel of cell lines representing various normal tissue types.
1. Cell Preparation:
-
Culture a panel of human cell lines representing different tissues of origin.
-
Harvest cells and prepare single-cell suspensions.
-
Determine cell viability and count.
2. Staining Procedure:
-
Aliquot approximately 1x10^6 cells per tube.
-
Wash cells with FACS buffer (e.g., PBS with 2% fetal bovine serum).
-
Incubate cells with the test ADC and a negative control ADC at various concentrations for 1 hour on ice, protected from light.
-
Wash cells twice with FACS buffer.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody for 30 minutes on ice, protected from light.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live cell population.
-
Determine the geometric mean fluorescence intensity (gMFI) for each cell line and ADC concentration.
-
Compare the gMFI of the test ADC to the negative control ADC to determine specific binding.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for IHC and Flow Cytometry.
Conclusion
The selection of a linker and payload is a critical determinant of an ADC's safety and efficacy profile. While this compound offers a stable and potent platform, a thorough investigation of its cross-reactivity is essential. By employing rigorous experimental protocols, such as the IHC and flow cytometry methods detailed in this guide, researchers can generate the necessary data to compare different ADC constructs and select candidates with the most promising preclinical safety profiles. This data-driven approach is fundamental to the successful translation of novel ADCs from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Benchmarking Sulfo-SPDB-DM4 ADCs: A Comparative Guide for Cancer Therapy Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the sulfo-SPDB-DM4 linker-payload system against other cancer therapies. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a resource for researchers and drug developers in the field of oncology.
Introduction to this compound ADCs
Antibody-Drug Conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The this compound system consists of three key components: a monoclonal antibody that targets a specific tumor-associated antigen, the sulfo-SPDB linker, and the cytotoxic payload DM4. The sulfo-SPDB linker is a chemically cleavable disulfide linker designed for stability in circulation and efficient release of the payload within the reducing environment of the target cell. The payload, DM4, is a potent maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of cancer cells.[1][2][3]
Mechanism of Action
The therapeutic action of a this compound ADC is a multi-step process. Initially, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex, typically through endocytosis. Once inside the cell, the disulfide bond within the sulfo-SPDB linker is cleaved in the reducing intracellular environment, releasing the DM4 payload. The freed DM4 then binds to tubulin, disrupting microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[1][4][5]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound ADCs compared to other therapeutic approaches.
In Vitro Cytotoxicity
| ADC / Compound | Target Antigen | Cancer Cell Line | IC50 |
| Anti-CDH6-sulfo-SPDB-DM4 | CDH6 | OVCAR3 (Ovarian) | Data not available in provided search results |
| Anti-CDH6-SPDB-DM4 | CDH6 | OVCAR3 (Ovarian) | Data not available in provided search results |
| Anti-CDH6-SMCC-DM1 | CDH6 | OVCAR3 (Ovarian) | Data not available in provided search results |
| Trastuzumab-DM1 (Kadcyla®) | HER2 | SK-BR-3 (Breast) | ~10 ng/mL[6] |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (Breast) | Data not available in provided search results |
Note: Direct comparative IC50 values for this compound ADCs against other therapies in the same cell lines were not available in the provided search results. The data presented is a compilation from various sources to provide a general comparison.
In Vivo Tumor Growth Inhibition
A key preclinical study directly compared the in vivo efficacy of a CDH6-targeting ADC with different linker-payload combinations in an OVCAR3 ovarian cancer xenograft model.
| Treatment Group (5 mg/kg, single i.v. dose) | Mean Tumor Volume (Day 46 post-implant) |
| Control | ~1000 mm³ |
| Anti-CDH6-SMCC-DM1 | ~400 mm³ |
| Anti-CDH6-SPDB-DM4 | ~200 mm³ |
| Anti-CDH6-sulfo-SPDB-DM4 | ~100 mm³ |
This data is derived from a graphical representation in a research article and represents an approximation of the mean tumor volumes.[7]
Comparative Safety and Toxicity
The safety profile of an ADC is a critical determinant of its therapeutic window. The toxicity of this compound ADCs is primarily attributed to the DM4 payload.
| Therapy Class | Common Adverse Events (Grade ≥3) |
| DM4-based ADCs (including this compound) | Ocular toxicities (e.g., blurred vision, keratitis), neutropenia, thrombocytopenia.[8][9] |
| MMAE-based ADCs | Peripheral neuropathy, neutropenia.[8] |
| DM1-based ADCs | Thrombocytopenia, hepatotoxicity, neutropenia.[8] |
| Standard Chemotherapy (e.g., Taxanes) | Neutropenia, peripheral neuropathy, alopecia, mucositis. |
| Immune Checkpoint Inhibitors | Immune-related adverse events (e.g., colitis, dermatitis, pneumonitis). |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic potency of an ADC.[10][11][12]
-
Cell Seeding:
-
Culture target antigen-positive and -negative cancer cell lines in appropriate media.
-
Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and comparator agents in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the diluted test articles.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.[2][13][14]
-
Cell Preparation and Implantation:
-
Culture human cancer cells of interest.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the this compound ADC, comparator therapies, and vehicle control to the respective groups via the desired route (e.g., intravenous).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predefined size or after a specific duration.
-
Excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the extent of tumor growth inhibition.
-
Conclusion
This compound ADCs represent a promising platform for targeted cancer therapy. The available preclinical data suggests that the sulfo-SPDB linker offers a favorable stability and release profile, leading to potent anti-tumor efficacy. As with all cancer therapeutics, a thorough evaluation of both efficacy and safety is paramount. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the continued development and benchmarking of this important class of anti-cancer agents. Further head-to-head studies will be crucial to fully delineate the therapeutic potential of this compound ADCs in comparison to existing and emerging cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis reveals adverse effects of complex cancer therapies called antibody drug conjugates - ecancer [ecancer.org]
- 9. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Sulfo-SPDB-DM4 and SMCC-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) properties of antibody-drug conjugates (ADCs) utilizing two distinct linker-payload technologies: the cleavable disulfide-based sulfo-SPDB-DM4 and the non-cleavable thioether-based SMCC-DM1. The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, mechanism of payload release, and overall efficacy and toxicity profile. This comparison is supported by experimental data to inform rational ADC design and development.
Executive Summary
The primary distinction between this compound and SMCC-DM1 ADCs lies in their linker chemistry, which dictates their in vivo behavior. The sulfo-SPDB linker is designed to be cleaved in the reducing environment of the cell, releasing the potent tubulin inhibitor DM4. In contrast, the SMCC linker forms a stable bond, and the release of its payload, DM1, relies on the degradation of the antibody backbone within the lysosome. These differences in linker stability and payload release mechanisms have significant implications for the pharmacokinetics, bystander effect, and catabolite profiles of the resulting ADCs.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for ADCs constructed with this compound and SMCC-DM1. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in the antibody, target antigen, drug-to-antibody ratio (DAR), and animal models used. The data presented here is compiled from studies that have directly compared these two linker-payload systems or have characterized them under similar preclinical settings.
| Pharmacokinetic Parameter | This compound ADC (Cleavable) | SMCC-DM1 ADC (Non-cleavable) | Key Observations |
| Clearance (CL) | Generally faster, especially at higher DARs.[1] | Generally slower and more comparable to the parent antibody.[1] | Higher DAR leads to faster clearance for both linker types, but the effect is more pronounced for this compound ADCs.[1] |
| Half-life (t½) | Tends to be shorter, influenced by linker stability. | Tends to be longer, closely mirroring the parent antibody. | A longer half-life for SMCC-DM1 ADCs suggests greater stability in circulation. |
| Area Under the Curve (AUC) | Generally lower due to faster clearance. | Generally higher, reflecting longer circulation time. | Higher exposure is typically observed with the more stable SMCC-DM1 linker. |
| Volume of Distribution (Vd) | Limited data available for direct comparison. | Limited data available for direct comparison. | Vd is typically low for ADCs, indicating distribution primarily in the vascular and interstitial fluids. |
| Linker Stability in Circulation | Designed to be stable in plasma but susceptible to cleavage in the reducing intracellular environment. Premature release of payload can occur. | Highly stable in circulation, with minimal premature payload release.[2] | The non-cleavable nature of the SMCC linker contributes to a more stable ADC in the bloodstream.[2] |
| Payload Release Mechanism | Reductive cleavage of the disulfide bond intracellularly.[3] | Proteolytic degradation of the antibody in the lysosome.[3] | The distinct release mechanisms lead to different active catabolites. |
| Active Catabolites | Free DM4 and its metabolites.[3] | Lysine-SMCC-DM1.[3] | Free DM4 from this compound ADCs can exert a bystander effect, killing neighboring antigen-negative tumor cells. |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and SMCC-DM1 ADCs.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetics of an ADC in a murine model.
1. Animal Model:
-
Female BALB/c or other appropriate tumor-bearing mouse models (e.g., xenograft models with human cancer cell lines) are used.[4] Mice are typically 6-8 weeks old.
2. ADC Administration:
-
The ADC test article is formulated in a sterile vehicle such as phosphate-buffered saline (PBS).
-
A single intravenous (IV) dose is administered to each mouse via the tail vein.[4] The dose is determined based on previous toxicity and efficacy studies.
3. Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 72, and 168 hours) post-injection.[5]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.[6] Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Methods:
-
Total Antibody Quantification (ELISA): An enzyme-linked immunosorbent assay (ELISA) is commonly used to measure the concentration of total antibody (conjugated, partially deconjugated, and unconjugated).[7][8]
-
Wells of a microplate are coated with the target antigen or an anti-human IgG antibody.
-
Plasma samples are added, and the ADC's antibody portion binds to the coated antigen.
-
A detection antibody (e.g., HRP-conjugated anti-human IgG) is added, followed by a substrate to produce a colorimetric signal that is proportional to the amount of total antibody.
-
-
Conjugated ADC Quantification (ELISA): A modified ELISA can be used to specifically quantify the amount of conjugated ADC.
-
Wells are coated with an anti-drug antibody (specific for DM4 or DM1).
-
Plasma samples are added, and only the ADCs with the payload attached will bind.
-
Detection is carried out using an anti-human IgG antibody.
-
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method used to quantify the ADC, total antibody, and free payload.[]
-
For total antibody and ADC quantification, the protein is often digested into peptides, and specific surrogate peptides are monitored.
-
For free payload analysis, the plasma samples undergo protein precipitation and extraction before LC-MS/MS analysis.
-
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each analyte are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin.[10]
-
Key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) are calculated.
Visualizations
Structural Comparison of Linker-Payloads
Caption: Chemical structures of this compound and SMCC-DM1 conjugation to an antibody.
Experimental Workflow for ADC Pharmacokinetic Analysis
Caption: A typical experimental workflow for conducting a preclinical pharmacokinetic study of an ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. debiopharm.com [debiopharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Sulfo-SPDB-DM4 ADC Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of antibody-drug conjugates (ADCs) is paramount for the successful development of these targeted therapies. This guide provides a comparative overview of bioanalytical methods for the quantification of sulfo-SPDB-DM4 ADCs, focusing on key performance characteristics and detailed experimental protocols. This compound is an ADC composed of a monoclonal antibody, a sulfo-SPDB linker, and the potent cytotoxic agent DM4. Its complex structure necessitates a multi-tiered bioanalytical strategy to understand its pharmacokinetics and ensure safety and efficacy.
Key Analytes in this compound ADC Bioanalysis
A comprehensive pharmacokinetic (PK) assessment of a this compound ADC requires the quantification of three main analytes:
-
Total Antibody: Measures all antibody molecules, regardless of whether they are conjugated to the drug payload. This is crucial for understanding the overall antibody clearance.
-
Conjugated Antibody (ADC): Quantifies the antibody molecules that are still bound to the DM4 payload. This analyte is a key indicator of the ADC's stability and its potential to deliver the cytotoxic drug to the target cells.
-
Unconjugated (Free) Payload and its Metabolites: Measures the DM4 and its related catabolites that have been released from the antibody. Monitoring free payload levels is critical for assessing off-target toxicity.
Comparison of Bioanalytical Methods
The two primary platforms for ADC bioanalysis are ligand-binding assays (LBAs), such as ELISA, and mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). A hybrid approach, immunocapture LC-MS/MS, combines the selectivity of LBAs with the specificity of MS.
Quantitative Performance Comparison
The following tables summarize the
Sulfo-SPDB-DM4 in Ovarian Cancer: A Comparative Review of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for platinum-resistant ovarian cancer (PROC) is evolving, with antibody-drug conjugates (ADCs) demonstrating significant promise. This guide provides a detailed comparison of clinical trials involving the sulfo-SPDB-DM4 linker-payload system, featured in mirvetuximab soravtansine (B3322474), with other notable ADCs in similar clinical settings. We present a comprehensive analysis of efficacy and safety data, detailed experimental protocols, and visualizations of molecular mechanisms and clinical trial workflows to support ongoing research and development in this critical area.
Mechanism of Action: this compound
The ADC mirvetuximab soravtansine utilizes a sophisticated system to selectively deliver the potent cytotoxic agent DM4 to tumor cells. The sulfo-SPDB linker is a key component, designed to be stable in circulation but cleavable within the targeted cancer cell. Upon binding of the antibody portion of the ADC to the Folate Receptor Alpha (FRα) on the tumor cell surface, the complex is internalized. Inside the cell, the disulfide bond in the SPDB linker is cleaved, releasing the DM4 payload. DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] A critical feature of the DM4 payload is its ability to induce a "bystander effect," where the released cytotoxic agent can diffuse to and kill neighboring cancer cells that may not express the target antigen.
Caption: Mechanism of action of mirvetuximab soravtansine.
Comparative Efficacy in Platinum-Resistant Ovarian Cancer
The following table summarizes the key efficacy outcomes from pivotal clinical trials of mirvetuximab soravtansine and comparator ADCs in patients with platinum-resistant ovarian cancer. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations and designs.
| ADC (Trial) | Target | Payload | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Mirvetuximab Soravtansine (SORAYA) | FRα | DM4 | PROC, 1-3 prior lines, FRα-high, all prior bevacizumab | 32.4% | 6.9 months | 4.3 months |
| Mirvetuximab Soravtansine (MIRASOL) | FRα | DM4 | PROC, 1-3 prior lines, FRα-high | 42% | 6.9 months | 5.62 months |
| Trastuzumab Deruxtecan (B607063) (DESTINY-PanTumor02 Ovarian Cohort) | HER2 | Deruxtecan (Topoisomerase I inhibitor) | Previously treated HER2-expressing ovarian cancer | 45.0% | Not Reported | Not Reported |
| Trastuzumab Emtansine (Basket Trial) | HER2 | DM1 | HER2-amplified solid tumors (including ovarian cancer) | 14% (1/7 ovarian cancer patients) | 9.7 months (overall) | 2.76 months (overall) |
| Sacituzumab Govitecan (Phase II - NCT06028932) | Trop-2 | SN-38 | PROC, recurrent or persistent | Ongoing, data not yet mature | Ongoing | Ongoing |
Comparative Safety and Tolerability
The safety profiles of these ADCs are distinct and are largely driven by the payload and linker chemistry. Ocular toxicity is a notable adverse event for mirvetuximab soravtansine, while myelosuppression is more common with topoisomerase I inhibitor-based ADCs.
| ADC | Common (≥20%) All-Grade Adverse Events | Common (≥5%) Grade ≥3 Adverse Events |
| Mirvetuximab Soravtansine | Blurred vision, keratopathy, nausea, diarrhea, fatigue, dry eye | Keratopathy, blurred vision |
| Trastuzumab Deruxtecan | Nausea, fatigue, anemia, neutropenia, diarrhea, thrombocytopenia | Neutropenia, anemia, leukopenia, thrombocytopenia, fatigue, nausea |
| Trastuzumab Emtansine | Thrombocytopenia, fatigue, nausea, increased AST/ALT, hemorrhage | Thrombocytopenia, increased AST/ALT |
| Sacituzumab Govitecan | Neutropenia, diarrhea, nausea, alopecia, fatigue | Neutropenia, febrile neutropenia, diarrhea, anemia, leukopenia |
Detailed Experimental Protocols
Mirvetuximab Soravtansine (MIRASOL Trial - NCT04209855)
-
Study Design: A randomized, open-label, Phase 3 study comparing mirvetuximab soravtansine with investigator's choice of chemotherapy.
-
Inclusion Criteria:
-
Platinum-resistant high-grade epithelial ovarian, primary peritoneal, or fallopian tube cancer.
-
High Folate Receptor-Alpha (FRα) expression (≥75% of tumor cells with ≥2+ staining intensity).
-
1 to 3 prior systemic treatment regimens.
-
ECOG performance status of 0 or 1.
-
Measurable disease per RECIST v1.1.
-
-
Treatment Regimen:
-
Mirvetuximab soravtansine: 6 mg/kg (adjusted ideal body weight) administered intravenously on Day 1 of a 21-day cycle.
-
-
Assessments:
-
Tumor assessments via CT or MRI every 6 weeks for the first 36 weeks, then every 12 weeks.
-
Adverse events monitored throughout the study and for 30 days after the last dose.
-
Trastuzumab Deruxtecan (DESTINY-PanTumor02 - NCT04482309)
-
Study Design: An open-label, multi-cohort, Phase 2 study of trastuzumab deruxtecan in patients with HER2-expressing solid tumors.
-
Inclusion Criteria (Ovarian Cancer Cohort):
-
Locally advanced or metastatic HER2-expressing ovarian cancer.
-
Progressed after at least one systemic treatment or have no satisfactory alternative treatment options.
-
HER2 expression defined as IHC 3+ or 2+.
-
Measurable disease per RECIST v1.1.
-
-
Treatment Regimen:
-
Trastuzumab deruxtecan: 5.4 mg/kg administered intravenously every 3 weeks.
-
-
Assessments:
-
Tumor response assessed by investigator per RECIST v1.1.
-
Safety and tolerability monitored throughout the study.
-
Sacituzumab Govitecan (Phase II Trial - NCT06028932)
-
Study Design: A single-arm, open-label, Phase 2 study.
-
Inclusion Criteria:
-
Platinum-resistant recurrent or persistent epithelial ovarian, fallopian tube, or primary peritoneal cancer.
-
Measurable disease per RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
Adequate bone marrow, renal, and hepatic function.
-
-
Treatment Regimen:
-
Sacituzumab govitecan: 10 mg/kg intravenously on days 1 and 8 of a 21-day cycle.
-
-
Assessments:
-
Tumor assessments via CT or MRI.
-
Primary endpoint: Objective Response Rate (ORR).
-
Secondary endpoints include Duration of Response, Progression-Free Survival, and Overall Survival.
-
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a patient enrolled in an ADC clinical trial, from initial screening to long-term follow-up.
Caption: A generalized workflow for an antibody-drug conjugate clinical trial.
References
A Comparative In Vitro Analysis of Sulfo-SPDB-DM4 and vc-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to merge the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The efficacy and safety of an ADC are critically influenced by the choice of its linker and cytotoxic agent. This guide provides an objective, data-driven comparison of two prominent ADC platforms: the sulfo-SPDB-DM4 system, which utilizes a cleavable disulfide linker with a maytansinoid payload, and the vc-MMAE system, employing a protease-cleavable peptide linker with an auristatin payload.
Executive Summary
Both this compound and vc-MMAE are highly potent ADC platforms that induce cell death by inhibiting tubulin polymerization. The key distinction lies in their linker and payload chemistry, which dictates their release mechanisms, bystander killing potential, and physicochemical properties. This compound releases the maytansinoid DM4 upon entering the reducing environment of the cell, while vc-MMAE liberates the auristatin MMAE following enzymatic cleavage by lysosomal proteases. Preclinical data suggests that both payloads exhibit cytotoxicity in the picomolar to low nanomolar range, though their relative potency can be influenced by the target antigen, antibody, and specific cancer cell line.
Mechanism of Action: A Tale of Two Tubulin Inhibitors
While both DM4 and MMAE ultimately lead to cell cycle arrest and apoptosis by disrupting microtubule dynamics, they bind to different sites on the tubulin protein.[1]
-
This compound: The sulfo-SPDB (sulfonate-N-succinimidyl 4-(2-pyridyldithio)butanoate) linker is a disulfide-containing linker designed for stability in systemic circulation. Upon internalization of the ADC into a target cell, the disulfide bond is cleaved in the reducing intracellular environment (e.g., by glutathione), releasing the potent maytansinoid payload, DM4. DM4, a derivative of maytansine, then binds to tubulin, inhibiting its polymerization and leading to mitotic arrest.[1]
-
vc-MMAE: This system employs a valine-citrulline (vc) dipeptide linker that is specifically cleaved by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells.[2] This cleavage releases the highly potent auristatin payload, monomethyl auristatin E (MMAE). MMAE, a synthetic analog of dolastatin 10, also inhibits tubulin polymerization, but at the vinca (B1221190) alkaloid binding site, ultimately triggering apoptosis.[1] The cleavable nature of the vc linker allows the membrane-permeable MMAE to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[2]
Caption: Comparative mechanisms of action for this compound and vc-MMAE ADCs.
In Vitro Potency: A Quantitative Comparison
The in vitro cytotoxicity of an ADC is a critical measure of its potency and is typically expressed as the half-maximal inhibitory concentration (IC50). While direct head-to-head comparisons of this compound and vc-MMAE ADCs targeting the same antigen in the same cell line are limited in publicly available literature, we can infer their relative potencies from studies comparing their respective payload classes. The following table summarizes representative in vitro cytotoxicity data for maytansinoid (DM1, similar to DM4) and auristatin (MMAE) based ADCs against the HER2-positive breast cancer cell line, SK-BR-3.
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) |
| Anti-HER2-DM1 | Thioether (non-cleavable) | SK-BR-3 (HER2 high) | 10-50[3] |
| Anti-HER2-MMAE | Peptide (vc-PAB, cleavable) | SK-BR-3 (HER2 high) | 5-20[3] |
Note: Data is compiled from a comparative guide and may not represent a direct head-to-head study under identical conditions. IC50 values are presented as ranges found in the literature.
Key Characteristics and Considerations
| Characteristic | This compound | vc-MMAE | Significance for Researchers |
| Payload | DM4 (Maytansinoid) | MMAE (Auristatin) | Both are highly potent tubulin inhibitors, but may have different off-target toxicity profiles. |
| Linker Type | Cleavable (Disulfide) | Cleavable (Peptide) | Release mechanism is dependent on the intracellular environment (reducing vs. enzymatic). |
| Release Mechanism | Reduction of disulfide bond | Proteolytic cleavage by lysosomal enzymes | The rate and location of payload release can impact efficacy and toxicity. |
| Bystander Effect | Possible, as released DM4 is cell-permeable. | Yes, released MMAE is cell-permeable and a well-documented feature. | Important for treating heterogeneous tumors with varied antigen expression. |
| Hydrophobicity | Generally less hydrophobic than auristatin-based ADCs.[4] | Generally more hydrophobic.[4] | Can influence aggregation, pharmacokinetics, and off-target toxicity. |
| Common Toxicities | Ocular toxicity has been reported for DM4-containing ADCs.[1] | Peripheral neuropathy and neutropenia are common.[1] | Important considerations for preclinical toxicology studies and clinical development. |
Experimental Protocols
Accurate and reproducible in vitro assays are essential for the preclinical evaluation of ADCs. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (e.g., MTS/MTT Assay)
This assay measures the metabolic activity of viable cells to determine the cytotoxic potency of an ADC.
Caption: A generalized workflow for determining the in vitro cytotoxicity of ADCs.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC constructs (this compound and vc-MMAE) and controls (unconjugated antibody, free payload)
-
96-well flat-bottom tissue culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control articles in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted solutions.
-
Incubation: Incubate the plates for a period sufficient to assess cytotoxicity, typically 72 to 120 hours, at 37°C in a 5% CO2 humidified incubator.
-
Reagent Addition: After the incubation period, add the appropriate volume of MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours at 37°C. If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion
Both this compound and vc-MMAE are powerful and clinically validated ADC platforms. The choice between them is a nuanced decision that requires careful consideration of the target antigen, tumor microenvironment, and desired therapeutic window. While both payloads demonstrate high potency, their different linker technologies lead to distinct release mechanisms and potential for bystander killing. Auristatin-based ADCs with cleavable linkers like vc-MMAE may be advantageous in treating heterogeneous tumors due to their pronounced bystander effect. Conversely, maytansinoid-based ADCs may offer a different pharmacokinetic and safety profile due to their lower hydrophobicity. A thorough preclinical evaluation, including rigorous and well-controlled in vitro and in vivo studies, is paramount for the successful development of the next generation of effective and well-tolerated ADCs.
References
- 1. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of Sulfo-SPDB-DM4 Antibody-Drug Conjugates: A Comparative Guide
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. By combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, ADCs offer a promising therapeutic strategy. The sulfo-SPDB-DM4 linker-payload system is a key component in several ADCs currently under investigation. Understanding the immunogenic potential of these complex biologics is critical for their safe and effective clinical development. This guide provides a comparative overview of the immunogenicity of this compound ADCs, supported by experimental data and detailed methodologies for assessment.
Factors Influencing ADC Immunogenicity
The immunogenicity of an ADC is a multifactorial issue influenced by the characteristics of the antibody, the linker, and the cytotoxic payload, as well as patient- and disease-related factors. Anti-drug antibodies (ADAs) can be generated against any part of the ADC, potentially impacting its pharmacokinetics, efficacy, and safety. Generally, ADCs are considered to pose a medium risk for immunogenicity.
The this compound System: A Closer Look
The this compound system consists of a cleavable disulfide linker (sulfo-SPDB) and a potent maytansinoid payload (DM4).
-
Sulfo-SPDB Linker: This linker is designed to be stable in circulation but is cleaved in the reducing environment of the tumor cell, releasing the DM4 payload. The disulfide bond is a key feature of this cleavable linker.
-
DM4 Payload: As a maytansinoid, DM4 is a highly potent microtubule inhibitor that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Comparative Immunogenicity Data
Direct head-to-head clinical data comparing the immunogenicity of this compound ADCs with other linker-payload systems is limited in the public domain. However, we can draw comparisons based on the known properties of different ADC components and data from various clinical trials.
The table below summarizes the reported incidence of anti-drug antibodies (ADAs) for several approved ADCs with different linker-payload technologies. It is important to note that these are not direct comparisons from head-to-head trials and immunogenicity can be influenced by many factors including the antibody itself, the patient population, and the assay methodology.
| ADC | Linker Type | Payload | ADA Incidence | Neutralizing Antibody (NAb) Incidence |
| Ado-trastuzumab emtansine (Kadcyla®) | Non-cleavable thioether | DM1 (Maytansinoid) | ~5.3% | Not reported to have a clinical impact |
| Brentuximab vedotin (Adcetris®) | Cleavable (enzyme) | MMAE (Auristatin) | ~37% | Detected in 62% of ADA-positive patients |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | Cleavable (acid-labile) | Calicheamicin | <1% | Two patients developed antibodies to the linker/drug |
This data is compiled from various sources and should be interpreted with caution due to the lack of direct comparative studies.
Preclinical studies suggest that both maytansinoid and auristatin-based ADCs can be effective, with the choice of payload and linker influencing the therapeutic index. The stability of the linker is a critical factor, with more stable linkers potentially reducing off-target toxicities.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for assessing the immunogenicity of ADCs. This typically involves screening for ADAs, confirming their specificity, and then characterizing their neutralizing potential.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay (Bridging ELISA)
Objective: To detect and confirm the presence of antibodies directed against the ADC in patient samples.
Methodology:
-
Coating: Coat a 96-well microplate with a capture reagent (e.g., streptavidin).
-
Capture: Add biotinylated this compound ADC to the wells and incubate to allow binding to the streptavidin.
-
Sample Incubation: Add patient serum samples to the wells. If ADAs are present, they will bind to the captured ADC, forming a "bridge."
-
Detection: Add a labeled (e.g., with horseradish peroxidase - HRP) this compound ADC. This will bind to the other arm of the "bridged" ADA.
-
Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or chemiluminescent signal.
-
Confirmation: For samples that screen positive, a confirmatory assay is performed. This involves pre-incubating the patient sample with an excess of the unlabeled ADC. If the signal is significantly reduced, it confirms the specificity of the ADAs.
Neutralizing Antibody (NAb) Bioassay
Objective: To determine if the detected ADAs can neutralize the biological activity of the this compound ADC.
Methodology:
-
Cell Plating: Seed a target cancer cell line that is sensitive to the ADC in a 96-well plate.
-
Sample Pre-incubation: Pre-incubate the patient serum samples (containing potential NAbs) with a fixed concentration of the this compound ADC.
-
Cell Treatment: Add the pre-incubated ADC-sample mixture to the cells.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC-mediated cell killing (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS or a luciferase-based assay).
-
Data Analysis: A neutralizing antibody will inhibit the cytotoxic activity of the ADC, resulting in an increase in cell viability compared to control samples without NAbs.
Visualizing Immunogenic Pathways and Experimental Workflows
Potential Immunogenic Pathways of ADCs
Safety Operating Guide
Proper Disposal of sulfo-SPDB-DM4: A Guide for Laboratory Personnel
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of sulfo-SPDB-DM4, a potent antibody-drug conjugate (ADC) component. Researchers, scientists, and professionals in drug development must adhere to strict protocols to ensure personal safety and environmental protection due to the cytotoxic nature of the DM4 maytansinoid payload.
Understanding the Hazard
This compound is a highly potent cytotoxic agent designed to target and kill cancer cells. The DM4 component is a maytansinoid, a class of compounds that inhibits tubulin polymerization, a critical process for cell division.[1] Consequently, exposure to this compound can be hazardous to healthy cells. The Safety Data Sheet (SDS) for the related compound, SPDB-DM4, indicates that it is a potent toxin, and appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling the material.[2]
Core Disposal Protocol
The following step-by-step procedure outlines the recommended method for the disposal of this compound waste, including aqueous solutions and contaminated labware. This protocol incorporates a chemical inactivation step to degrade the cytotoxic DM4 payload.
Step 1: Segregation and Collection of Waste
All materials that have come into contact with this compound, including unused solutions, contaminated pipette tips, tubes, flasks, and personal protective equipment (PPE), must be treated as hazardous waste.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled, and sealed waste container.
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and puncture-resistant hazardous waste container.
Step 2: Chemical Inactivation of Liquid Waste
Before final disposal, the cytotoxic DM4 payload in liquid waste should be chemically inactivated. A key piece of safety information suggests that surfaces contaminated with DM4 can be washed with a sodium hydroxide (B78521) (NaOH) solution.[3] This indicates that hydrolysis under basic conditions can degrade the maytansinoid.
Experimental Protocol for Inactivation:
-
Preparation of Inactivation Solution: Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Inactivation Procedure:
-
Carefully add the 1 M NaOH solution to the liquid waste container to achieve a final concentration of at least 0.5 M NaOH.
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 24 hours at room temperature to ensure complete hydrolysis and inactivation of the DM4 payload. Research has shown that the major decomposition product of maytansine (B1676224) is maysine, which is formed by the hydrolytic elimination of the C-3 ester side chain.[4]
-
-
Neutralization: After the inactivation period, neutralize the basic solution by carefully adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.
Step 3: Final Disposal
-
Inactivated Liquid Waste: The neutralized liquid waste should be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Solid Waste: The collected solid waste does not require chemical inactivation but must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
Quantitative Data Summary
For safe and effective handling and disposal, key quantitative parameters should be considered.
| Parameter | Value/Recommendation | Source |
| Inactivation Agent Concentration | 0.5 M - 1 M Sodium Hydroxide (NaOH) | [3] |
| Inactivation Time | Minimum 24 hours | Internal Recommendation |
| Personal Protective Equipment | Gloves, lab coat, safety glasses/goggles | [2] |
| Storage of Waste | Clearly labeled, sealed, and appropriate hazardous waste containers | General Lab Safety |
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound waste.
Conclusion
The highly cytotoxic nature of this compound necessitates meticulous handling and disposal procedures to mitigate risks to laboratory personnel and the environment. By following this detailed, step-by-step guide, which includes a critical chemical inactivation step, researchers can ensure the safe management of this potent compound. Always consult your institution's specific guidelines and your environmental health and safety office for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-SPDB-DM4
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling sulfo-SPDB-DM4. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity when working with this potent cytotoxic agent. This compound is an antibody-drug conjugate (ADC) payload, combining the potent antitubulin agent DM4 with a water-soluble linker for targeted cancer therapy.[1][2][][4] Its cytotoxic nature necessitates stringent handling and disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation of the powder, dermal contact, and accidental ingestion. Due to its high potency, a comprehensive PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: Step-by-Step Handling Workflow
This workflow outlines the critical steps for the safe handling of this compound, from preparation to post-experiment cleanup. All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or biological safety cabinet to minimize inhalation risk.
Experimental Protocol: Antibody Conjugation with this compound
This protocol provides a general methodology for the conjugation of this compound to a monoclonal antibody (mAb). This procedure should be adapted based on the specific characteristics of the mAb and the desired drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances.
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to ensure the mAb is in an appropriate reaction buffer.
-
The concentration of the mAb should ideally be between 2-10 mg/mL.
-
-
Antibody Reduction (if required for linker chemistry):
-
To generate free thiol groups for conjugation, partially reduce the mAb by adding a controlled molar excess of a reducing agent like TCEP.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours). The exact conditions will need to be optimized.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in DMSO immediately before use.
-
Add the desired molar excess of the this compound solution to the reduced mAb.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours, with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups on the linker.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated this compound and other reaction components using size-exclusion chromatography (SEC).
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Calculate the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.
Table 2: Disposal Plan for this compound Waste
| Waste Type | Description | Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Sharps Hazardous Waste | Needles and syringes used for handling this compound solutions. | Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Storage and Stability
-
Storage Conditions: Store this compound at -20°C or -80°C in a dry, light-protected environment.[1] Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to 6 months.[2]
-
Shipping: this compound is typically shipped at ambient temperature, with blue ice available upon request.[] Some suppliers may ship with dry ice.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
